Product packaging for Isononanamine(Cat. No.:CAS No. 27775-00-4)

Isononanamine

Cat. No.: B1580606
CAS No.: 27775-00-4
M. Wt: 143.27 g/mol
InChI Key: DZDVMKLYUKZMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isononanamine (CAS 27775-00-4), also known as 7-methyloctan-1-amine or Isononylamine, is a primary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol . This branched alkyl amine is characterized by its role as a crucial intermediate in organic synthesis and industrial applications, with properties influenced by the steric hindrance of its branched structure . Its key physical properties include a density of 0.79 g/cm³ and a boiling point of 191°C . As a building block in chemical synthesis, this compound is principally valued for its role in the production of surfactants and lubricant additives, where it enhances the performance and stability of end-products . It is also employed in the formulation of corrosion inhibitors, protecting metal surfaces from degradation, and serves as a key intermediate in the synthesis of agrochemicals, including pesticides, and various pharmaceuticals . Furthermore, its utility extends to the production of synthetic dyes and pigments . The branching in its alkyl chain distinguishes it from linear analogues, imparting unique physicochemical properties that are valuable for fine-tuning materials for specific research and industrial purposes . Researchers should note that this compound is classified as Corrosive (Hazard Code C) and carries risk phrase R34 . It is a flammable liquid and requires appropriate handling precautions . This product is intended for research applications only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B1580606 Isononanamine CAS No. 27775-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-9(2)7-5-3-4-6-8-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVMKLYUKZMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110002
Record name 7-Methyl -1-octanamine
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Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27775-00-4, 50782-86-0
Record name Isononanamine
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Record name Isononanamine
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Record name 7-Methyl -1-octanamine
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Record name Isononylamine
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Record name ISONONANAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isononanamine, a primary amine of significant interest in various chemical and pharmaceutical applications. The document details the primary synthetic route via reductive amination, outlines a robust purification protocol using fractional distillation, and presents typical analytical data for the final product.

Synthesis of this compound via Reductive Amination

The industrial synthesis of this compound is most commonly achieved through the reductive amination of isononanal or isononanone. This process involves the reaction of the carbonyl compound with ammonia in the presence of a catalyst and hydrogen gas.

Reaction Principle

Reductive amination is a two-step process occurring in a single pot. First, the carbonyl group of isononanal or isononanone reacts with ammonia to form an intermediate imine. Subsequently, the imine is catalytically hydrogenated to yield the final product, this compound.

A key advantage of this method is the in-situ reduction of the imine, which drives the equilibrium towards the formation of the amine, resulting in high conversion rates.

Experimental Protocol: Reductive Amination of Isononanone

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Isononanone

  • Anhydrous Ammonia (gas or solution in a suitable solvent like methanol)

  • Hydrogen Gas (high purity)

  • Raney Nickel (or other suitable hydrogenation catalyst, e.g., Palladium on carbon)

  • Ethanol or Methanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor:

    • Introduce isononanone (1.0 mol equivalent) and the solvent (e.g., ethanol, 5-10 volumes) into the autoclave.

    • Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the isononanone). The catalyst should be handled as a slurry in the solvent to prevent ignition.

  • Ammonia Addition:

    • Seal the autoclave.

    • Purge the reactor with nitrogen gas to remove any air.

    • Introduce anhydrous ammonia into the reactor. The amount of ammonia should be in molar excess (typically 3-10 equivalents) to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

    • The resulting filtrate contains the crude this compound.

Purification of this compound

The primary method for purifying crude this compound is fractional distillation, which separates components based on their boiling points.[1][2]

Principle of Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points.[1][2] The process involves multiple vaporization and condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).

Experimental Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, the vapor will rise through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation. A sharp temperature gradient should be observed in the column.

    • Collect the fractions in separate receiving flasks based on the boiling point. The forerun, containing lower-boiling impurities and residual solvent, will distill first.

    • The main fraction, containing the purified this compound, will distill at a constant temperature corresponding to its boiling point.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Typical Yield

ParameterValue
Starting Material Isononanone
Reagents Ammonia, Hydrogen
Catalyst Raney Nickel
Solvent Ethanol
Temperature 100-150 °C
Pressure 50-100 bar
Reaction Time 4-8 hours
Crude Yield > 90%

Table 2: Purification of this compound - Physical Properties and Purity

ParameterValue
Purification Method Fractional Distillation
Boiling Point Approx. 190-195 °C at atmospheric pressure
Appearance Colorless to pale yellow liquid
Purity (by GC-MS) > 99%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Isononanone, Ammonia, Catalyst, Solvent Reaction Reductive Amination in Autoclave (H2, Heat, Pressure) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Crude Crude this compound Filtration->Crude

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Fractions Forerun (Impurities) Main Fraction (Pure this compound) Residue Distillation->Fractions

Caption: Workflow for the purification of this compound.

Reductive Amination Pathway

Reductive_Amination_Pathway cluster_pathway Reductive Amination Pathway Isononanone Isononanone (C9H18O) Imine Isononyl Imine (Intermediate) (C9H19N) Isononanone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound (C9H21N) Imine->this compound + H2 Hydrogen Hydrogen (H2) + Catalyst Hydrogen->this compound

Caption: Chemical pathway of this compound synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the final product. A single, sharp peak corresponding to the molecular weight of this compound is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the this compound molecule, including the amine protons, and the protons on the alkyl chain.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the structure.[3][4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹) and C-H stretching of the alkyl chain.

References

Spectroscopic data of Isononanamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-nonanamine.

Table 1: ¹H NMR Spectroscopic Data for 1-Nonanamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.68Triplet2H-CH₂-NH₂
~1.45Quintet2H-CH₂-CH₂-NH₂
~1.29Multiplet12H-(CH₂)₆-
~0.88Triplet3H-CH₃
(variable)Broad Singlet2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for 1-Nonanamine

Chemical Shift (ppm)Assignment
~42.5-CH₂-NH₂
~34.0-CH₂-CH₂-NH₂
~31.9-(CH₂)ₓ-
~29.6-(CH₂)ₓ-
~29.3-(CH₂)ₓ-
~26.9-(CH₂)ₓ-
~22.7-CH₂-CH₃
~14.1-CH₃

Table 3: IR Spectroscopic Data for 1-Nonanamine

Wavenumber (cm⁻¹)IntensityAssignment
~3370, ~3290MediumN-H stretch (asymmetric and symmetric)
~2920, ~2850StrongC-H stretch (aliphatic)
~1600MediumN-H bend (scissoring)
~1465MediumC-H bend (scissoring)
~1070WeakC-N stretch
~800Broad, WeakN-H wag

Table 4: Mass Spectrometry Data for 1-Nonanamine

m/zRelative Intensity (%)Assignment
143~5[M]⁺ (Molecular Ion)
30100[CH₂NH₂]⁺ (Base Peak, α-cleavage)
44, 58, 72, 86, 100, 114, 128Variable[CₙH₂ₙ₊₂N]⁺ (α-cleavage fragments)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may be adjusted based on the specific equipment and experimental goals.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of 1-nonanamine (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for adequate signal-to-noise.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like 1-nonanamine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum recorded in a suitable liquid cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent-filled cell) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum of 1-nonanamine.[1]

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For a volatile compound like 1-nonanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The eluted compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The NIST WebBook provides an electron ionization mass spectrum for 1-nonanamine.[2]

Visualization of Spectroscopic Logic

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of 1-nonanamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (1-Nonanamine) Sample (1-Nonanamine) NMR NMR Sample (1-Nonanamine)->NMR Dissolve in deuterated solvent IR IR Sample (1-Nonanamine)->IR Neat liquid film or solution MS MS Sample (1-Nonanamine)->MS Inject into GC-MS Connectivity Connectivity NMR->Connectivity Chemical shifts, splitting patterns Functional Groups Functional Groups IR->Functional Groups Characteristic absorptions Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Molecular ion, fragmentation Structural Elucidation Structural Elucidation Functional Groups->Structural Elucidation Connectivity->Structural Elucidation Molecular Weight & Formula->Structural Elucidation

Spectroscopic Analysis Workflow for Structural Elucidation.

Mass_Spec_Fragmentation 1-Nonanamine_M+ CH₃(CH₂)₇CH₂-NH₂⁺• m/z = 143 Alpha_Cleavage α-Cleavage 1-Nonanamine_M+->Alpha_Cleavage Fragment_1 •CH₂(CH₂)₇CH₃ Alkyl Radical Alpha_Cleavage->Fragment_1 Fragment_2 CH₂=NH₂⁺ m/z = 30 (Base Peak) Alpha_Cleavage->Fragment_2

Primary Fragmentation Pathway of 1-Nonanamine in Mass Spectrometry.

References

An In-depth Technical Guide to the Solubility of Isononanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanamine, a primary amine with a nine-carbon branched alkyl chain, serves as a versatile intermediate in the synthesis of various specialty chemicals, including surfactants, corrosion inhibitors, and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications within the drug development pipeline. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the fundamental principles of amine solubility and provides a framework for its experimental determination.

Core Principles of this compound Solubility

The solubility of this compound in organic solvents is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The key factors include:

  • Polarity: this compound possesses a polar primary amine (-NH₂) group capable of acting as a hydrogen bond donor and acceptor. It also has a significant nonpolar, branched nine-carbon alkyl chain (C₉H₁₉-). This amphiphilic nature dictates its solubility behavior.

  • "Like Dissolves Like": This principle is central to predicting solubility. This compound is expected to exhibit high solubility in solvents with similar polarity characteristics.

    • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar alkyl chain of this compound will interact favorably with nonpolar solvents through van der Waals forces, leading to good solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the amine group of this compound and can also interact with the alkyl portion, suggesting moderate to good solubility.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the primary amine group of this compound, which would promote solubility. Lower aliphatic amines are generally soluble in water and alcohols for this reason.[1] However, the large hydrophobic alkyl chain in this compound will counteract this effect.[1] Therefore, miscibility may not be complete, but significant solubility is expected.

  • Molecular Size and Shape: The branched nature of the isononyl group can influence how efficiently the molecule packs with solvent molecules, which can affect solubility compared to a linear isomer.

Expected Solubility Profile
Solvent ClassExample SolventsPredicted Solubility of this compoundPrimary Interaction Forces
Nonpolar Aliphatic Hexane, HeptaneHighVan der Waals forces
Nonpolar Aromatic Toluene, BenzeneHighVan der Waals forces, pi-stacking with aromatic ring
Polar Aprotic Acetone, THFHighDipole-dipole interactions, Van der Waals forces
Polar Protic Methanol, EthanolHighHydrogen bonding, Dipole-dipole, Van der Waals forces
Halogenated DichloromethaneHighDipole-dipole interactions, Van der Waals forces

Note: "High" indicates that this compound is likely to be miscible or have a solubility of >100 g/L. This is a general prediction and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

A definitive quantitative understanding of this compound's solubility requires empirical measurement. The following section details a robust experimental protocol for this purpose.

Methodology: Isothermal Shake-Flask Method followed by Gravimetric or Chromatographic Analysis

This is a widely accepted and reliable method for determining the equilibrium solubility of a liquid in a solvent.[2]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spec)

  • Evaporating dish or watch glass (for gravimetric analysis)[3]

  • Drying oven (for gravimetric analysis)[4]

2. Experimental Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a distinct second phase of this compound after vigorous mixing confirms that an excess has been added. ii. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). iii. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

b. Sample Separation: i. After the equilibration period, cease agitation and allow the vials to stand in the thermal bath for several hours to allow the two phases to separate. ii. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a glass syringe. iii. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. This step is crucial for accurate results.[5]

c. Quantification of Solute:

i. Gravimetric Method: [3][4]

  • Accurately weigh a clean, dry evaporating dish.
  • Transfer a known volume or mass of the clear filtrate into the evaporating dish and record the exact mass.
  • Gently evaporate the solvent under a fume hood or in a rotary evaporator. For high-boiling point solvents, a vacuum oven at a moderate temperature may be necessary.
  • Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound but sufficient to remove residual solvent until a constant weight is achieved.
  • The final weight of the residue is the mass of this compound that was dissolved in the known amount of solvent.

ii. Chromatographic Method (GC or HPLC): [6][7]

  • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
  • Analyze the calibration standards using a validated GC or HPLC method to generate a calibration curve (peak area vs. concentration).
  • Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
  • Analyze the diluted sample under the same chromatographic conditions.
  • Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution by accounting for the dilution factor.

3. Data Presentation:

Solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or mole fraction at the specified temperature.

Logical and Experimental Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_grav Gravimetric Protocol cluster_chrom Chromatographic Protocol cluster_results Results prep_materials Select high-purity This compound and solvent add_excess Add excess this compound to a known amount of solvent prep_materials->add_excess shake Agitate in a thermostatic shaker bath (e.g., 24-48h at 25°C) add_excess->shake settle Allow phases to settle shake->settle withdraw Withdraw aliquot of the supernatant settle->withdraw filter Filter through 0.22 µm PTFE syringe filter withdraw->filter quant_choice Choose Quantification Method filter->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric Direct chromatographic Chromatographic Analysis (GC or HPLC) quant_choice->chromatographic Sensitive/ Complex Matrix weigh_filtrate Weigh filtrate gravimetric->weigh_filtrate prep_standards Prepare calibration standards chromatographic->prep_standards dilute_sample Dilute filtered sample chromatographic->dilute_sample evaporate Evaporate solvent weigh_filtrate->evaporate dry Dry residue to constant weight evaporate->dry weigh_residue Weigh residue dry->weigh_residue calculate Calculate Solubility (g/100g, g/L, mole fraction) weigh_residue->calculate run_standards Generate calibration curve prep_standards->run_standards run_sample Analyze diluted sample dilute_sample->run_sample run_sample->calculate report Report data with temperature calculate->report

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data on the thermal stability and decomposition of isononanamine is limited. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of aliphatic amines, using data from analogous compounds to illustrate expected behaviors. The quantitative data presented herein should be considered illustrative.

Introduction to the Thermal Stability of Aliphatic Amines

This compound, a primary aliphatic amine, is utilized in various industrial applications, including as a corrosion inhibitor, an emulsifier, and a chemical intermediate. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly at elevated temperatures. Thermal decomposition can lead to the formation of hazardous and corrosive byproducts, compromising product integrity and posing safety risks.

Exposure to high temperatures can initiate the degradation of this compound. The decomposition process is influenced by factors such as temperature, the presence of oxygen, and contact with incompatible materials like strong acids and oxidizers[1]. In the presence of certain metals, such as aluminum at temperatures above 60°C, corrosion and the generation of flammable hydrogen gas can occur[1]. The primary hazardous decomposition products expected from aliphatic amines include oxides of carbon (CO, CO₂) and nitrogen (NOx)[2][3].

This guide outlines the standard analytical techniques used to evaluate thermal stability—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and to identify decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).

Thermal Decomposition Data (Illustrative)

The following tables summarize typical quantitative data that would be obtained from thermal analysis of an aliphatic amine like this compound. These values are based on general knowledge of similar compounds and should be confirmed by experimental analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Oxygen Atmosphere)
Onset Decomposition Temp. (Tonset)180 - 220 °C170 - 210 °C
Temperature at Max Decomposition Rate230 - 270 °C220 - 260 °C
Final Decomposition Temperature300 - 350 °C280 - 330 °C
Residual Mass at 600 °C< 5%< 2%

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Glass Transition Temperature (Tg)Not Typically Observed
Melting Point (Tm)Not Applicable (Liquid at RT)
Decomposition Enthalpy (ΔHd)Varies (Exothermic)

Table 3: Potential Thermal Decomposition Products of this compound (Hypothetical)

Decomposition ProductChemical FormulaMethod of Identification
AmmoniaNH₃GC-MS, FTIR
NoneneC₉H₁₈GC-MS
DinonylamineC₁₈H₃₉NGC-MS
Carbon MonoxideCOEvolved Gas Analysis (FTIR)
Carbon DioxideCO₂Evolved Gas Analysis (FTIR)
Nitrogen OxidesNOxEvolved Gas Analysis (FTIR)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and degradation profile of this compound by measuring mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or equivalent).

  • Methodology:

    • A sample of this compound (5-10 mg) is placed in an inert pan (e.g., aluminum or platinum).

    • The pan is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min)[4].

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass[5][6].

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 25 or equivalent).

  • Methodology:

    • A small amount of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty, hermetically sealed aluminum pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, for instance, heating from ambient temperature to 350 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere[7].

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic or exothermic events, such as decomposition[8][9].

3.3 Evolved Gas Analysis by GC-MS

  • Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

  • Instrumentation: A TGA instrument coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Methodology:

    • A TGA experiment is performed on this compound as described in Protocol 3.1.

    • The gaseous products evolved from the TGA furnace are transferred via a heated transfer line to the GC-MS injector.

    • The evolved gases are separated based on their boiling points and affinity for the GC column.

    • The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are compared against a spectral library (e.g., NIST) to tentatively identify the decomposition products[10][11].

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and a hypothetical decomposition pathway for a primary amine.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA TGA-Evolved Gas Analysis TGA->EGA Stability Thermal Stability Profile TGA->Stability Kinetics Decomposition Kinetics TGA->Kinetics DSC->Stability GCMS Gas Chromatography-Mass Spectrometry (GC-MS) EGA->GCMS Products Identification of Products GCMS->Products Pathway Decomposition Pathway Elucidation Kinetics->Pathway Products->Pathway

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_products Primary Decomposition Products cluster_secondary Secondary/Oxidative Products This compound This compound (C9H21N) Alkene Nonene (C9H18) This compound->Alkene Δ Ammonia Ammonia (NH3) This compound->Ammonia Δ Dimer Dinonylamine (C18H39N) This compound->Dimer Δ COx CO, CO2 Alkene->COx O2, Δ H2O H2O Alkene->H2O O2, Δ NOx NOx Ammonia->NOx O2, Δ Dimer->COx O2, Δ Dimer->NOx O2, Δ

Caption: Hypothetical decomposition pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Primary Amine Group in Isononanamine

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amine group in this compound. It details the fundamental principles governing its reactions, presents key quantitative data, outlines experimental protocols for common transformations, and illustrates reaction pathways and workflows through diagrams.

Introduction to this compound

This compound, also known as isononylamine or 7-methyloctan-1-amine, is a primary aliphatic amine.[1][2][3] Its structure consists of a C9 branched alkyl chain with an amino (-NH₂) group at the primary carbon. This structure dictates its chemical behavior, making it a versatile intermediate in various chemical syntheses.[1] The defining feature of this compound is the lone pair of electrons on the nitrogen atom, which is the source of its basicity and nucleophilicity.[4][5] Like other primary aliphatic amines, the alkyl group has a positive inductive effect, pushing electron density towards the nitrogen atom and making the lone pair more available for reaction compared to ammonia.[4][6]

Core Reactivity of the Primary Amine Group

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which confers both basic and nucleophilic properties.

  • Basicity : As a Brønsted-Lowry base, this compound readily accepts a proton (H⁺) from acids to form the corresponding ammonium salt.[4][7] Its aliphatic nature makes it a stronger base than ammonia because the isononyl group is electron-releasing, which increases the electron density on the nitrogen atom.[6]

  • Nucleophilicity : The electron-rich nitrogen atom acts as a nucleophile, seeking and attacking positively charged or electron-deficient centers in other molecules.[5][7] This property allows this compound to participate in a wide range of substitution and addition-elimination reactions, forming the basis for the synthesis of many derivatives.

Quantitative and Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 7-methyloctan-1-amine[2]
Synonyms Isononylamine, Monoisononylamine[3]
CAS Number 27775-00-4[2]
Molecular Formula C₉H₂₁N[2]
Molecular Weight 143.27 g/mol [2]
Appearance Flammable liquid and vapor[2]
Key Hazard Causes severe skin burns and eye damage[2]
Chemical Feature Possesses an unshared electron pair on the nitrogen atom[1]
Solubility Low solubility in water; soluble in organic solvents[1]

Key Reactions of the this compound Primary Amine Group

The primary amine group of this compound undergoes several fundamental reactions common to aliphatic amines.

Salt Formation

Due to its basicity, this compound reacts with acids to form the corresponding amine salts.[1] This is a simple acid-base neutralization reaction.

N-Alkylation (Nucleophilic Substitution)

This compound acts as a nucleophile and reacts with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction. This reaction can proceed in stages, forming secondary and tertiary amines, and ultimately quaternary ammonium salts.[4][8] To maximize the yield of the secondary amine and limit further substitution, an excess of the primary amine can be used.[6]

N-Acylation

Primary amines react with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides.[4][7] This transformation is often referred to as the Schotten-Baumann reaction.[7] The resulting amides are crystalline solids with distinct melting points.[1]

N-Sulfonylation (Hinsberg Test)

The reaction with benzenesulfonyl chloride is a classic test to differentiate between primary, secondary, and tertiary amines.[8] this compound, as a primary amine, reacts to form a sulfonamide derivative.[7][8]

Reaction with Carbonyls (Imine Formation)

This compound can react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition followed by dehydration.

Hoffmann Carbylamine Reaction

When heated with chloroform and a strong base like potassium hydroxide, this compound undergoes the Hoffmann carbylamine reaction to produce an isocyanide (isonitrile).[9] Isocyanides are known for their extremely unpleasant odors and this reaction serves as a chemical test for primary amines.[9]

Ozonation

Reactions between aliphatic amines and ozone are known to occur, particularly in water treatment contexts. These reactions can lead to the formation of products with nitrogen-oxygen bonds, such as nitroalkanes.[10]

G Figure 1: Core Reactivity Pathways of this compound cluster_0 Nucleophilic Reactions cluster_1 Basic Reactions A This compound (R-NH₂) B Alkyl Halide (R'-X) (Alkylation) A->B SN2 Attack C Acyl Chloride (R'-COCl) (Acylation) A->C Add-Elim D Aldehyde/Ketone (Imine Formation) A->D Nucleophilic Add. E Chloroform/Base (Carbylamine Rxn) A->E Carbene Add. F Acid (H-A) (Salt Formation) A->F Protonation P1 Secondary Amine (R-NH-R') B->P1 P2 N-substituted Amide (R-NH-COR') C->P2 P3 Imine (Schiff Base) (R-N=CR'R'') D->P3 P4 Isocyanide (R-N≡C) E->P4 P5 Ammonium Salt (R-NH₃⁺A⁻) F->P5

Figure 1. Core Reactivity Pathways of this compound.

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving this compound. Researchers should adapt these protocols based on specific substrates and desired scales.

Protocol: N-Acylation of this compound with an Acyl Chloride

Objective: To synthesize an N-isononyl amide via the Schotten-Baumann reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Aqueous sodium hydroxide (10%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane. Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. The NaOH solution neutralizes the HCl byproduct.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure N-isononyl amide.

Protocol: N-Alkylation of this compound with an Alkyl Halide

Objective: To synthesize an N-alkyl-isononanamine (a secondary amine).

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane)

  • Ethanol (as solvent)

  • Potassium carbonate (as a base)

  • Rotary evaporator, heating mantle, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine a significant excess of this compound (3-5 eq) with the alkyl halide (1.0 eq) in ethanol. Using excess amine helps to minimize over-alkylation to the tertiary amine.[6]

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture to neutralize the HBr formed during the reaction.

  • Reaction: Attach a condenser and heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting alkyl halide.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Remove the ethanol solvent from the filtrate using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess this compound hydrobromide.

  • Purification: Dry the organic layer and evaporate the solvent. The resulting mixture of the secondary amine and unreacted primary amine can be separated by distillation or column chromatography.

G Figure 2: Experimental Workflow for N-Acylation A 1. Reactant Setup Dissolve this compound in DCM + aq. NaOH B 2. Reagent Addition Add Acyl Chloride dropwise at 0°C A->B C 3. Reaction Stir at RT for 1-2h Monitor via TLC B->C D 4. Phase Separation Transfer to Separatory Funnel Isolate Organic Layer C->D E 5. Aqueous Wash Wash with HCl, NaHCO₃, and Brine D->E F 6. Drying & Filtration Dry over MgSO₄ Filter E->F G 7. Solvent Removal Evaporate DCM (Rotary Evaporator) F->G H 8. Purification Recrystallization or Column Chromatography G->H I Pure N-Isononyl Amide H->I

Figure 2. Experimental Workflow for N-Acylation.

Applications in Research and Drug Development

The primary amine group is a cornerstone functional group in medicinal chemistry and materials science. While specific marketed drugs containing the this compound moiety are not prominent, its reactivity profile makes it a valuable building block for creating diverse molecular scaffolds.

  • Synthesis of Derivatives: The reactions described above allow this compound to be converted into a wide array of amides, secondary/tertiary amines, and imines. These derivatives can be screened for biological activity. The synthesis of polyamine derivatives, for instance, is an active area of research for developing antitumor agents.[11]

  • Intermediate for Heterocycles: Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[9]

  • Drug Delivery and Nanomedicine: Amine functional groups can be used to modify nanoparticles or drug carriers.[12][13] Their ability to be protonated allows for pH-responsive drug release or improved interaction with biological membranes. The development of amine-functionalized materials is a key strategy in creating advanced drug delivery systems.[12][14]

References

Isononanamine (CAS No. 27775-00-4): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isononanamine, identified by CAS number 27775-00-4, is a primary aliphatic amine, also known by synonyms such as Isononylamine and 7-methyloctan-1-amine.[1][2][3][4][5] With the molecular formula C9H21N, this compound presents as a flammable and corrosive liquid.[3] While its primary industrial applications lie in its use as a corrosion inhibitor and as an intermediate in the synthesis of pigments and other synthetic materials, its chemical properties may be of interest to researchers in various fields, including those in drug development exploring long-chain aliphatic amines.[6] This technical guide provides a comprehensive overview of the identification, properties, and potential experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueReference
CAS Number 27775-00-4[1][2][3][4]
Molecular Formula C9H21N[1][2][3][4]
Molecular Weight 143.27 g/mol [2][3][4]
IUPAC Name 7-methyloctan-1-amine[3][6]
Synonyms Isononylamine, Monoisononylamine[1]
Appearance Flammable liquid[3]
Density 0.79 g/cm³[2]
Boiling Point 191 °C at 760 mmHg[2]
Flash Point 69.8 °C[2]
Refractive Index 1.434[2]
Vapor Pressure 0.526 mmHg at 25 °C[2]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the synthesis of primary aliphatic amines can be achieved through various established organic chemistry methodologies. One common method for the synthesis of primary amines is the Gabriel phthalimide synthesis .[7] This method is preferred for its ability to yield a pure primary amine, avoiding the formation of secondary and tertiary amine byproducts.[7]

Hypothetical Experimental Protocol: Gabriel Synthesis of this compound

This protocol is a generalized procedure based on the Gabriel synthesis and has not been specifically validated for this compound.

Step 1: Formation of the Potassium Phthalimide Salt

  • Phthalimide is reacted with an ethanolic solution of potassium hydroxide to form the potassium salt of phthalimide.[7]

Step 2: N-Alkylation

  • The potassium phthalimide salt is then heated with 1-bromo-7-methyloctane (an isononyl halide). This results in an N-alkylation reaction, forming N-(7-methyloctyl)phthalimide.

Step 3: Hydrolysis

  • The N-alkylated phthalimide is subsequently cleaved, typically through alkaline hydrolysis (e.g., with sodium hydroxide) or hydrazinolysis (using hydrazine), to release the desired primary amine, this compound, and the phthalimide byproduct.[7]

Purification: The final product would require purification, likely through distillation under reduced pressure, to separate it from any remaining starting materials, byproducts, and solvents.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Hypothetical Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the GC.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of the analyte.

  • MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. The resulting mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns for an aliphatic amine. For primary amines, a prominent peak at m/z 30 ([CH2NH2]+) is often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule. For example, the protons on the carbon adjacent to the amino group (-CH2-NH2) would appear as a triplet in a specific chemical shift range (typically around 2.5-3.0 ppm). The protons of the methyl groups in the isononyl chain would appear as doublets further upfield.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the structure, with their chemical shifts being indicative of their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions: The FTIR spectrum of this compound would exhibit characteristic absorption bands for a primary amine. These include N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine), and N-H bending vibrations around 1590-1650 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[8]

Applications and Mechanism of Action

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor, particularly in acidic environments. The mechanism of action for alkylamines as corrosion inhibitors involves the adsorption of the amine onto the metal surface.[1]

Mechanism of Corrosion Inhibition:

  • Protonation: In acidic solutions, the amine group of this compound becomes protonated, forming a cationic species (R-NH3+).

  • Adsorption: These cationic species can then adsorb onto the metal surface, which is typically negatively charged in acidic media. This adsorption can be enhanced by the presence of halide ions, which first adsorb onto the surface and create a more favorable environment for the adsorption of the protonated amine.[1]

  • Protective Film Formation: The adsorbed layer of this compound molecules forms a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.[2]

Corrosion_Inhibition Metal_Surface Metal Surface Adsorption Adsorption Metal_Surface->Adsorption Corrosion Corrosion Metal_Surface->Corrosion Corrosive_Environment Corrosive Environment (e.g., Acidic Solution) Corrosive_Environment->Corrosion This compound This compound (R-NH2) Protonated_Amine Protonated this compound (R-NH3+) This compound->Protonated_Amine Protonation in Acid Protonated_Amine->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Corrosion Inhibits

Caption: Mechanism of corrosion inhibition by this compound.

Biological Activity and Toxicological Profile

Currently, there is a lack of publicly available, in-depth studies on the specific biological activities and detailed toxicological profile of this compound (CAS 27775-00-4) relevant to drug development. While general information on the hazards of aliphatic amines exists, specific data such as IC50 values from biological assays or detailed acute toxicity studies (e.g., LD50) for this particular compound are not readily found in the scientific literature.

General Hazards:

  • Flammability: this compound is a flammable liquid.[3]

  • Corrosivity: It is known to cause severe skin burns and eye damage.[3]

For any research or handling of this compound, it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier and to follow all recommended safety precautions.

Conclusion

This compound is a primary aliphatic amine with established industrial applications, most notably as a corrosion inhibitor. While its direct relevance to drug development has not been extensively explored in publicly accessible literature, its chemical structure as a long-chain amine may warrant consideration in specific research contexts. The synthesis and analytical characterization of this compound can be approached using standard organic chemistry and analytical techniques. However, a significant data gap exists regarding its biological activity and detailed toxicology, which would need to be addressed through rigorous experimental investigation for any potential application in the pharmaceutical sciences. Researchers are strongly advised to exercise caution and adhere to strict safety protocols when handling this compound.

References

Technical Guide to the Health and Safety of Isononanamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for the handling of Isononanamine in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary data and procedures to work with this chemical safely.

Chemical Identification and Physical Properties

The term "this compound" can refer to two primary substances. This guide focuses on the primary amine, this compound (CAS: 27775-00-4), and also provides hazard information for its secondary amine derivative, N-isononyl-isononanamine. It is crucial to verify the specific chemical being used by its CAS number.

Table 1: Chemical Identification
IdentifierThis compoundN-isononyl-isononanamine
IUPAC Name 7-methyloctan-1-amine[1][2]7-methyl-N-(7-methyloctyl)octan-1-amine[3]
Synonyms Isononylamine[1][4]Diisononylamine[5]
CAS Number 27775-00-4[1][4][6]28454-70-8[3][7]
Molecular Formula C₉H₂₁N[1][6][]C₁₈H₃₉N[3][7]
EC Number 248-653-2[1]249-029-2[3]
Table 2: Physical and Chemical Properties of this compound (CAS: 27775-00-4)
PropertyValueSource
Molecular Weight 143.27 g/mol [1][6][]
Appearance Colorless LiquidAssumed from general properties
Density 0.786 g/mL at 20 °C[4][]
Boiling Point 191.0 °C[9]
Flash Point 69.8 °C[9]
Vapor Pressure 0.5 mmHg (temperature not specified)[9]
Solubility Insoluble in waterAssumed, typical for long-chain amines
Sensitivity Sensitive to Carbon Dioxide[2]

Hazard Identification and Toxicology

This compound is a hazardous chemical that is flammable and corrosive. The N-isononyl derivative is also corrosive and presents an acute aquatic toxicity hazard.

Table 3: GHS Hazard Classification
Hazard Class & CategoryThis compound (CAS: 27775-00-4)N-isononyl-isononanamine (CAS: 28454-70-8)
Flammable Liquids Category 3 (H226: Flammable liquid and vapor)[1][2]Not Classified
Skin Corrosion/Irritation Category 1B (H314: Causes severe skin burns and eye damage)[1][2]Category 1A (H314: Causes severe skin burns and eye damage)[3]
Serious Eye Damage Implied by H314Category 1 (H318: Causes serious eye damage)[3]
Acute Toxicity (Oral) Not ClassifiedCategory 4 (H302: Harmful if swallowed)[3]
Acute Aquatic Toxicity Data not availableCategory 1 (H400: Very toxic to aquatic life)[3]
Chronic Aquatic Toxicity Data not availableCategory 1 (H410: Very toxic to aquatic life with long lasting effects)
Signal Word Danger Danger
Hazard Pictograms 🔥 GHS02 Flame corrosive GHS05 Corrosioncorrosive GHS05 Corrosion exclamation GHS07 Exclamation Mark GHS09 Environment

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the required procedures for safe handling, storage, and emergency response.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, engineering controls such as a certified chemical fume hood must be used when handling this compound. A comprehensive set of PPE is required at all times.

Required PPE:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn. All eyewear must meet ANSI Z87.1 standards.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or pinholes before use.

    • Lab Coat: A chemical-resistant lab coat or apron must be worn.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines is necessary.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Required Personal Protective Equipment cluster_check Pre-Use Inspection start Begin Work with this compound assess Assess Hazards: - Corrosive - Flammable - Inhalation Risk start->assess select_ppe Select Required PPE assess->select_ppe ppe_items Eye/Face Protection Chemical Goggles & Face Shield Hand Protection Chemical-Resistant Gloves Body Protection Lab Coat / Apron Respiratory Use in Fume Hood or Wear Respirator inspect Inspect PPE for Damage (Holes, Cracks, etc.) don_ppe Don PPE Correctly inspect->don_ppe proceed Proceed to Handling don_ppe->proceed

Caption: Personal Protective Equipment (PPE) Selection Workflow.
Handling and Storage Procedures

  • General Handling:

    • Always handle this compound within a chemical fume hood to avoid inhalation of vapors.

    • Use non-sparking tools and explosion-proof equipment due to its flammability.[2][10]

    • Prevent the buildup of static electricity by grounding and bonding containers and equipment during transfer.[2][10]

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.

    • Keep containers tightly closed.[2][10]

    • This compound is sensitive to carbon dioxide and should be stored under an inert atmosphere, such as argon.[2]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

First Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention as chemical burns will occur.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Emergency_Response cluster_routes cluster_actions exposure Exposure Incident Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion air Move to Fresh Air. Provide respiratory support if needed. inhalation->air wash_skin Remove contaminated clothing. Flush with water for 15+ min. skin->wash_skin wash_eye Flush eyes with water for 15+ min. Remove contact lenses. eye->wash_eye rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth medical Seek Immediate Medical Attention air->medical wash_skin->medical wash_eye->medical rinse_mouth->medical

Caption: First Aid Protocol for this compound Exposure.
Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and confine the spill.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn, including respiratory protection.

    • Eliminate all ignition sources.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a commercial spill pillow). Do not use combustible materials like paper towels on a large spill.

    • Once absorbed, carefully scoop the material into a sealable, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others by activating the fire alarm if the spill is large or poses a fire hazard.

    • Close the laboratory door to contain vapors.

    • Call emergency services (911) and the institution's environmental health and safety office from a safe location.

    • Provide details about the spilled chemical, quantity, and location.

    • Do not re-enter the area until it has been cleared by safety professionals.

Spill_Response spill This compound Spill size Assess Spill Size spill->size small_proc 1. Alert others & Don PPE 2. Remove ignition sources 3. Absorb with inert material 4. Collect in waste container 5. Decontaminate area size->small_proc Small large_proc 1. Evacuate lab immediately 2. Activate alarm if necessary 3. Close door to contain vapors 4. Call 911 & EHS from safe location 5. Do not re-enter size->large_proc Large small < 100 mL large > 100 mL end_small Dispose of Waste Properly small_proc->end_small end_large Await Emergency Responders large_proc->end_large

Caption: Logical Flow for Spill Response Procedures.

Disposal Considerations

All waste containing this compound, including spill cleanup materials and contaminated PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for the disposal of corrosive and flammable chemical waste.

  • Contact your institution's environmental health and safety department for specific disposal procedures.[10]

References

Potential Derivatives of 7-Methyloctan-1-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyloctan-1-amine, a primary amine with a branched alkyl chain, presents a versatile scaffold for the development of novel therapeutic agents. Its structural features offer opportunities for modulation of lipophilicity, metabolic stability, and target engagement through the synthesis of a diverse array of derivatives. This technical guide explores the potential derivatives of 7-methyloctan-1-amine, including amides, sulfonamides, ureas, carbamates, and imines. For each class of derivative, this document outlines detailed synthetic protocols, potential pharmacological applications, and predicted physicochemical properties. The information is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this chemical space for novel therapeutic interventions.

Introduction to 7-Methyloctan-1-amine

7-Methyloctan-1-amine is a chiral primary amine characterized by an eight-carbon chain with a methyl group at the 7-position. This branched-chain structure can influence the molecule's interaction with biological targets and its pharmacokinetic profile. The primary amine group serves as a key functional handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent lipophilicity of the alkyl chain suggests potential applications in areas where membrane permeability is advantageous.

Potential Derivatives and Their Synthesis

The primary amine functionality of 7-methyloctan-1-amine is amenable to a wide range of chemical transformations. This section details the synthesis of several key classes of derivatives.

Amide Derivatives

Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.[1] The synthesis of N-(7-methyloctyl) amides can be readily achieved through the coupling of 7-methyloctan-1-amine with carboxylic acids, acid chlorides, or anhydrides.[2]

Experimental Protocol: Amide Synthesis via Acid Chloride

A solution of 7-methyloctan-1-amine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane is cooled to 0 °C. The desired acyl chloride (1.1 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[2]

Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities.[3] They can be synthesized by reacting 7-methyloctan-1-amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonamide Synthesis

To a solution of 7-methyloctan-1-amine (1.0 eq) in a solvent such as pyridine or dichloromethane, the desired sulfonyl chloride (1.1 eq) is added at 0 °C. A base like triethylamine or pyridine can be used to scavenge the HCl byproduct.[3] The reaction mixture is stirred at room temperature for 4-24 hours. The workup procedure is similar to that for amide synthesis, involving aqueous washes and purification by chromatography.

Urea Derivatives

Urea derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] The synthesis of N,N'-disubstituted ureas can be achieved by reacting 7-methyloctan-1-amine with an isocyanate.

Experimental Protocol: Urea Synthesis from Isocyanate

7-Methyloctan-1-amine (1.0 eq) is dissolved in an anhydrous solvent like tetrahydrofuran or dichloromethane. The chosen isocyanate (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 1-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is often pure enough for subsequent use or can be recrystallized for further purification.[6]

Carbamate Derivatives

Carbamates are recognized as important structural motifs in many approved drugs and are often used as prodrugs to enhance stability and bioavailability.[7][8] They can be synthesized from 7-methyloctan-1-amine by reaction with a chloroformate or by a three-component coupling with carbon dioxide and an alkyl halide.[9][10]

Experimental Protocol: Carbamate Synthesis from Chloroformate

7-Methyloctan-1-amine (1.0 eq) and a base such as triethylamine (1.2 eq) are dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0 °C, and the desired chloroformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-8 hours. The workup involves washing with dilute acid and brine, followed by drying and solvent evaporation. The product is then purified by column chromatography.

Imine Derivatives (Schiff Bases)

Imines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone.[11] This reaction is typically acid-catalyzed and reversible.[12]

Experimental Protocol: Imine Synthesis

7-Methyloctan-1-amine (1.0 eq) and an appropriate aldehyde or ketone (1.0 eq) are dissolved in a solvent such as methanol or ethanol. A catalytic amount of a mild acid, like acetic acid, is added.[13] The reaction mixture is stirred at room temperature, and the formation of water can be driven off by azeotropic distillation or the use of a dehydrating agent to shift the equilibrium towards the product. The solvent is then removed, and the crude imine can be used directly or purified.[13]

Predicted Physicochemical and Biological Properties

The derivatization of 7-methyloctan-1-amine is expected to significantly alter its physicochemical and biological properties. The following tables summarize the predicted properties of hypothetical derivatives.

Table 1: Predicted Physicochemical Properties of 7-Methyloctan-1-amine Derivatives

Derivative ClassR GroupPredicted Molecular Weight ( g/mol )Predicted logPPredicted Polar Surface Area (Ų)
Amide-COCH₃185.323.529.1
Amide-COPh247.384.829.1
Sulfonamide-SO₂CH₃221.383.254.6
Sulfonamide-SO₂Ph283.444.554.6
Urea-CONH₂186.303.055.1
Urea-CONHPh262.424.655.1
Carbamate-COOCH₃201.323.638.3
Carbamate-COOBn277.415.138.3
Imine=CHPh229.395.412.0

Table 2: Potential Pharmacological Activities of 7-Methyloctan-1-amine Derivatives

Derivative ClassPotential Pharmacological ActivityRationale / Supporting Evidence
AmidesAntimicrobial, Anti-inflammatory, AnalgesicLong-chain alkylamides from natural sources exhibit a range of biological activities.[14]
SulfonamidesAntibacterial, Anticonvulsant, DiureticThe sulfonamide moiety is a well-known pharmacophore in numerous approved drugs. N-alkylation can modulate activity and selectivity.[15]
UreasAnticancer, Antiviral, AntihypertensiveThe urea functional group is a key component in many therapeutic agents.[16]
CarbamatesEnzyme Inhibition (e.g., cholinesterase), ProdrugsCarbamates are structurally versatile and can act as stable mimics of peptide bonds.[8][17]
IminesAntimicrobial, AnticancerSchiff bases are known to possess a broad spectrum of biological activities.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general synthetic pathways for the potential derivatives of 7-methyloctan-1-amine and a typical experimental workflow.

Synthesis_Pathways cluster_derivatives Potential Derivatives 7-Methyloctan-1-amine 7-Methyloctan-1-amine Amide Amide 7-Methyloctan-1-amine->Amide RCOCl, Base Sulfonamide Sulfonamide 7-Methyloctan-1-amine->Sulfonamide RSO₂Cl, Base Urea Urea 7-Methyloctan-1-amine->Urea R-N=C=O Carbamate Carbamate 7-Methyloctan-1-amine->Carbamate R-OCOCl, Base Imine Imine 7-Methyloctan-1-amine->Imine RCHO or RCOR', H⁺ cat.

Caption: General synthetic routes to potential derivatives of 7-methyloctan-1-amine.

Experimental_Workflow start Start reaction_setup Reaction Setup: - 7-Methyloctan-1-amine - Reagent - Solvent, Base start->reaction_setup reaction Reaction Progression (Stirring, Temperature Control) reaction_setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Derivative characterization->end

Caption: A typical experimental workflow for the synthesis and purification of derivatives.

Conclusion

7-Methyloctan-1-amine represents a promising starting point for the development of new chemical entities with potential therapeutic applications. The synthetic accessibility of a wide range of derivatives, including amides, sulfonamides, ureas, carbamates, and imines, provides a rich chemical space for exploration. This guide offers a foundational framework for researchers to design and synthesize novel derivatives of 7-methyloctan-1-amine and to investigate their potential as drug candidates. Further studies are warranted to synthesize and evaluate the biological activities of these potential derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Properties of Branched Nonylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological activities of branched nonylamine isomers. The information is curated to facilitate research and development in fields where these compounds show significant potential.

Physicochemical Properties of Nonylamine Isomers

The isomeric form of nonylamine significantly influences its physical and chemical characteristics. Branching in the carbon chain generally lowers the boiling point compared to the linear isomer, 1-nonylamine, due to a reduction in the effective surface area for intermolecular van der Waals interactions. The position of the amino group and the degree of branching also affect properties such as density, refractive index, and solubility.

Table 1: Physicochemical Properties of Primary Nonylamine Isomers
IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
1-NonylamineC₉H₂₁N143.27201[1]0.782[2]1.433[2]
(R)-2-AminononaneC₉H₂₁N143.27191[3]0.79[3]1.4271[3]
(S)-2-AminononaneC₉H₂₁N143.271910.782[4]1.427[4]
Table 2: Physicochemical Properties of Secondary Nonylamine Isomers
IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)
N-Methyl-octylamineC₉H₂₁N143.27-
N-Ethyl-heptylamineC₉H₂₁N143.27186.74 (est.)[5]
N-Propyl-hexylamineC₉H₂₁N143.27-
N-Butyl-pentylamineC₉H₂₁N143.27-

Note: Specific experimental data for boiling points of many secondary branched isomers are limited in the available search results. The value for N-Ethyl-heptylamine is an estimate.

Table 3: Physicochemical Properties of Tertiary Nonylamine Isomers
IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)
N,N-DimethylheptylamineC₉H₂₁N143.27-
TripropylamineC₉H₂₁N143.27-

Experimental Protocols

The synthesis and separation of nonylamine isomers require specific methodologies to achieve desired purity and yield.

Synthesis of Branched Nonylamine Isomers

Several synthetic routes can be employed for the preparation of branched nonylamines. The choice of method depends on the desired isomer and the available starting materials.

General Protocol for Reductive Amination of Ketones to Primary Amines (e.g., 2-Aminononane):

This method involves the reaction of a ketone with ammonia to form an imine, which is then reduced to the corresponding primary amine.

  • Step 1: Imine Formation. A ketone (e.g., 2-nonanone) is reacted with a source of ammonia, such as ammonia gas or a solution of ammonia in an alcohol, often in the presence of a dehydrating agent or under conditions that remove water to drive the equilibrium towards the imine.

  • Step 2: Reduction. The formed imine is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium).

  • Work-up. The reaction mixture is typically worked up by quenching the excess reducing agent, followed by extraction and purification of the amine product, often by distillation or chromatography.

Synthesis of Secondary and Tertiary Amines:

Branched secondary and tertiary amines can be synthesized through various methods including N-alkylation of primary or secondary amines, or more advanced multicomponent reactions. A recently developed method for the synthesis of α-branched secondary alkylamines involves a visible-light-mediated carbonyl alkylative amination, which couples a primary amine, an aldehyde, and an alkyl iodide[6][7][8][9]. Similarly, a general method for tertiary amine synthesis utilizes a visible-light-facilitated carbonyl alkylative amination[10]. Zinc-mediated carbonyl alkylative amination offers a robust alternative for synthesizing α-branched amines[11][12].

Separation of Nonylamine Isomers

The separation of a mixture of nonylamine isomers can be challenging due to their similar physicochemical properties. Chromatographic techniques are often employed.

Protocol for Gas Chromatography (GC) Separation:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all isomers.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention times will vary depending on the boiling point and polarity of the isomers. Generally, more branched isomers with lower boiling points will elute earlier.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of nonylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a primary amine will show a characteristic broad singlet for the -NH₂ protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen are typically in the range of 2.5-3.0 ppm. The splitting patterns of the alkyl chain protons provide information about the branching.

  • ¹³C NMR: The carbon atom attached to the amino group will have a characteristic chemical shift in the range of 30-50 ppm. The number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the isomer.

Infrared (IR) Spectroscopy
  • Primary Amines (-NH₂): Exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Secondary Amines (-NH-): Show a single N-H stretching band in the same region.

  • Tertiary Amines (no N-H): Lack N-H stretching bands.

  • All isomers will show C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are highly dependent on the structure of the isomer. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. The mass-to-charge ratio (m/z) of this fragment can help determine the position of the amino group and the branching pattern of the alkyl chain.

Biological Activity and Toxicity

The biological activity of amines can be influenced by their isomeric structure. While specific data for many branched nonylamine isomers is limited, general trends and some specific findings have been reported.

Antimicrobial Activity

Some aliphatic amines and their derivatives have been shown to possess antimicrobial properties. The activity is often correlated with the hydrophobicity of the molecule[13]. The ability of the amine to interact with and disrupt bacterial cell membranes is a likely mechanism of action. The branching of the alkyl chain can affect the overall hydrophobicity and steric hindrance, thus modulating the antimicrobial efficacy. For instance, studies on other amphiphilic molecules have shown that positional isomerism can regulate antibacterial activity and toxicity[14].

Cytotoxicity

The cytotoxicity of amines is an important consideration for their potential use in drug development. Studies on polyethylenimines have shown that branched structures can exhibit higher cytotoxicity compared to their linear counterparts[15]. This has been attributed to a greater interaction of the branched polymers with subcellular components. While these are polymeric systems, it highlights the potential for branching to influence the interaction of smaller amine molecules with biological systems. Some novel aliphatic amido-quaternary ammonium salts have been synthesized and evaluated for their anticancer effects[16].

Signaling Pathways

Currently, there is a lack of specific information in the searched literature regarding the interaction of branched nonylamine isomers with specific signaling pathways. Further research is needed to elucidate their mechanisms of action at the molecular level.

Visualizations

Experimental Workflow: Synthesis of a Primary Branched Nonylamine via Reductive Amination

Reductive_Amination ketone Ketone (e.g., 2-Nonanone) imine Imine intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine Primary Branched Nonylamine imine->amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->amine workup Work-up & Purification amine->workup final_product Pure Primary Branched Nonylamine workup->final_product

Caption: Reductive amination workflow for primary branched nonylamine synthesis.

Logical Relationship: Influence of Branching on Amine Properties

Branching_Effects branching Increased Branching in Nonylamine Isomer surface_area Decreased Molecular Surface Area branching->surface_area hydrophobicity Altered Hydrophobicity branching->hydrophobicity vdw Weaker van der Waals Interactions surface_area->vdw boiling_point Lower Boiling Point vdw->boiling_point solubility Variable Effect on Water Solubility hydrophobicity->solubility biological_activity Modulated Biological Activity hydrophobicity->biological_activity

Caption: Impact of increased branching on nonylamine isomer properties.

References

Methodological & Application

Application Notes and Protocols: Use of Isononanamine in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides, a class of polymers characterized by repeating amide linkages (–CO–NH–), are renowned for their exceptional mechanical properties, thermal stability, and chemical resistance. These properties make them suitable for a wide array of applications, from engineering plastics and fibers to advanced materials in the biomedical field. The synthesis of polyamides typically involves the condensation polymerization of a diamine with a dicarboxylic acid or its derivative.

The properties of the resulting polyamide can be precisely controlled by adjusting the monomer composition and incorporating chain modifiers or terminators. Isononanamine, a branched primary amine, is a key additive in polyamide synthesis used to control molecular weight and modify the polymer's final properties. By terminating the growing polymer chains, this compound allows for the production of polyamides with tailored melt viscosity, improved processability, and specific performance characteristics. This is particularly relevant for applications in drug development, such as the creation of biocompatible polymers for drug delivery systems and medical devices, where precise material properties are critical.

Mechanism of Action: this compound as a Chain Terminator

In polyamide synthesis, the polymerization proceeds through the reaction of amine groups with carboxylic acid groups, forming amide bonds and eliminating water. This process continues, building long polymer chains. This compound, being a monoamine, can react with a carboxylic acid end group of a growing polyamide chain. This reaction caps the chain, preventing further polymerization at that end. The incorporation of this compound thus limits the overall molecular weight of the polyamide. The extent of this molecular weight control is dependent on the concentration of this compound added to the reaction mixture.

A generalized reaction scheme is as follows:

n H₂N–R¹–NH₂ + n HOOC–R²–COOH → [–NH–R¹–NHCO–R²–CO–]n + 2n H₂O

Where R¹ and R² are alkyl or aryl groups.

When this compound (C₉H₁₉NH₂) is introduced:

[–NH–R¹–NHCO–R²–CO–]n–OH + H₂N–C₉H₁₉ → [–NH–R¹–NHCO–R²–CO–]n–NH–C₉H₁₉ + H₂O

This results in a polymer chain terminated with an isononyl group.

Below is a graphical representation of the synthesis and termination process.

Polyamide_Synthesis Diamine Diamine (H₂N-R¹-NH₂) Polyamide Growing Polyamide Chain [-NH-R¹-NHCO-R²-CO-]n Diamine->Polyamide Polycondensation Diacid Dicarboxylic Acid (HOOC-R²-COOH) Diacid->Polyamide Terminated_Polyamide Terminated Polyamide Polyamide->Terminated_Polyamide Chain Termination Water Water (H₂O) (Byproduct) Polyamide->Water This compound This compound (C₉H₁₉NH₂) This compound->Terminated_Polyamide Terminated_Polyamide->Water Workflow Start Start: Define Target Polymer Properties Monomer_Selection Select Monomers (Diamine, Diacid) Start->Monomer_Selection Terminator_Calc Calculate this compound Concentration Monomer_Selection->Terminator_Calc Synthesis Polyamide Synthesis (Melt or Solution) Terminator_Calc->Synthesis Purification Purification (Washing and Drying) Synthesis->Purification Characterization Characterization Purification->Characterization Viscometry Viscometry (Relative Viscosity) Characterization->Viscometry GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC FTIR FTIR (Chemical Structure) Characterization->FTIR End End: Analyze Data and Compare with Target Viscometry->End GPC->End DSC->End FTIR->End

Application Notes and Protocols: The Role of Amines in Nylon Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon, a family of synthetic polyamides, is renowned for its exceptional durability, strength, and resistance to abrasion. These properties have led to its widespread use in various applications, from textiles and carpets to automotive parts and engineering plastics.[1] The synthesis of nylon is a classic example of step-growth polymerization, a process that involves the sequential reaction of monomers to form long polymer chains. The most common nylons, such as nylon 6,6 and nylon 6,10, are produced through the condensation polymerization of a diamine with a dicarboxylic acid or a derivative like a diacyl chloride.[2][3]

This document provides a detailed overview of the principles of nylon synthesis, clarifying the critical role of monomer functionality. It specifically addresses why a monoamine, such as isononylamine, cannot be used as a primary monomer for nylon production but can theoretically be employed to control the polymer's molecular weight. A comprehensive experimental protocol for the synthesis of Nylon 6,10 is also presented, along with diagrams to illustrate the chemical processes.

The Chemistry of Nylon Synthesis: Why Isononylamine is Not a Primary Monomer

The fundamental requirement for monomers in the synthesis of polymers like nylon is the presence of at least two reactive functional groups per molecule. In the case of nylons produced by condensation polymerization, this translates to a diamine (a molecule with two amine groups, -NH2) and a dicarboxylic acid (a molecule with two carboxylic acid groups, -COOH) or its more reactive derivative, a diacyl chloride (-COCl).[2]

Each functional group on a monomer can react to form a new bond, creating a link in the growing polymer chain. A diamine can react with two diacyl chloride molecules, and a diacyl chloride can react with two diamine molecules. This bifunctionality is what allows the polymer chain to extend and build up to a high molecular weight, which is essential for achieving the desired physical properties of nylon.

Isononylamine, having the chemical structure C9H19NH2, is a monoamine . It possesses only one reactive amine group. If isononylamine were to react with a growing polyamide chain, it would cap that end of the chain, preventing any further polymerization at that site. This is because, after reacting, there are no more available amine functional groups on the isononylamine residue to continue the chain growth. Therefore, isononylamine acts as a chain terminator , not a monomer for chain propagation.

Theoretical Application of Isononylamine: A Chain Terminator

While not a primary monomer, a monoamine like isononylamine can theoretically be used in nylon production as a chain terminator or capping agent. The deliberate addition of a controlled amount of a monoamine to the polymerization reaction can be a method to regulate the final molecular weight of the nylon polymer. By terminating the chain growth, the average chain length and, consequently, the molecular weight distribution of the polymer can be controlled. This can be important for specific applications where a lower molecular weight and viscosity are desired, for example, in certain molding processes.

Experimental Protocol: Synthesis of Nylon 6,10 by Interfacial Polymerization

This protocol details the synthesis of Nylon 6,10, a common polyamide, through interfacial polymerization. This method is a robust and illustrative example of nylon synthesis.[4][5][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
HexamethylenediamineH₂N(CH₂)₆NH₂116.212.2 g
Sodium Hydroxide (NaOH)NaOH40.001.5 g
Distilled WaterH₂O18.0250 mL
Sebacoyl ChlorideClCO(CH₂)₈COCl239.143.0 mL
HexaneC₆H₁₄86.18100 mL
Ethanol (for washing)C₂H₅OH46.07As needed

Procedure:

  • Preparation of the Aqueous Amine Solution: In a 250-mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.5 g of sodium hydroxide in 50 mL of distilled water. Stir until all solids are dissolved. The sodium hydroxide is added to neutralize the HCl gas that is a byproduct of the reaction.[7]

  • Preparation of the Organic Acid Chloride Solution: In a separate 250-mL beaker, dissolve 3.0 mL of sebacoyl chloride in 100 mL of hexane.[6]

  • Interfacial Polymerization: Carefully and slowly pour the sebacoyl chloride solution down the side of the beaker containing the hexamethylenediamine solution. Two distinct layers will form, and a polymeric film of nylon will immediately appear at the interface.[8]

  • Formation of the Nylon Rope: Using forceps, gently grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous strand or "rope" of nylon can be drawn out. The rope can be wound onto a glass rod or a test tube. As the nylon is removed, a fresh interface is exposed, and the polymerization continues until one of the reactants is depleted.[2]

  • Washing and Drying: Wash the collected nylon rope thoroughly with water and then with ethanol to aid in drying.[4] Press the nylon between paper towels to remove excess liquid and then allow it to air dry completely.

  • (Optional) Introduction of a Chain Terminator: To demonstrate the effect of a chain terminator, a small, predetermined molar percentage of isononylamine could theoretically be added to the initial hexamethylenediamine solution. This would result in a lower molecular weight polymer, which might be observed as a more brittle or less robust nylon rope.

Visualizing the Chemistry

Diagram 1: General Synthesis of Nylon 6,10

G cluster_reactants Reactants cluster_product Product Hexamethylenediamine H₂N-(CH₂)₆-NH₂ (Hexamethylenediamine) Nylon610 -[HN-(CH₂)₆-NH-CO-(CH₂)₈-CO]ₙ- (Nylon 6,10) Hexamethylenediamine->Nylon610 + SebacoylChloride ClOC-(CH₂)₈-COCl (Sebacoyl Chloride) SebacoylChloride->Nylon610 HCl + 2n HCl Nylon610->HCl G A Prepare Aqueous Solution: Hexamethylenediamine + NaOH in Water C Carefully layer the organic solution on top of the aqueous solution A->C B Prepare Organic Solution: Sebacoyl Chloride in Hexane B->C D Nylon film forms at the interface C->D E Pull the nylon film to form a continuous rope D->E F Wash with water and ethanol E->F G Air dry the nylon rope F->G G cluster_growing_chain Growing Polymer Chain cluster_terminator Chain Terminator cluster_terminated_chain Terminated Polymer Chain GrowingChain ... -NH-CO-(CH₂)₈-COCl TerminatedChain ... -NH-CO-(CH₂)₈-CO-NH-C₉H₁₉ GrowingChain->TerminatedChain + Monoamine H₂N-C₉H₁₉ (Isononylamine) Monoamine->TerminatedChain

References

Application Notes and Protocols: Isononanamine as a Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emulsion polymerization is a versatile process used to produce a wide range of polymers with applications in paints, adhesives, coatings, and drug delivery systems.[1][2] The choice of surfactant is critical as it influences polymerization kinetics, particle size, latex stability, and the final properties of the polymer.[3][4] This document provides detailed application notes and protocols for the use of isononanamine, a primary amine, as a cationic surfactant in emulsion polymerization.

This compound (7-methyloctan-1-amine) is a C9 alkyl amine that can function as a cationic surfactant when protonated in an acidic aqueous medium.[5] Its potential use in emulsion polymerization stems from its ability to adsorb at the oil-water interface, stabilizing monomer droplets and polymer particles through electrostatic repulsion. Cationic surfactants, while less common than anionic surfactants in traditional emulsion polymerization, are of particular interest in applications where a positive surface charge is desired, such as in drug delivery systems for interaction with negatively charged biological membranes or for the encapsulation of specific active pharmaceutical ingredients.[6][7][8]

Physicochemical Properties of this compound

A summary of the relevant computed properties of this compound is presented in Table 1. Understanding these properties is essential for its application as a surfactant.

PropertyValueSource
IUPAC Name7-methyloctan-1-aminePubChem[5]
Molecular FormulaC9H21NPubChem[5]
Molecular Weight143.27 g/mol PubChem[5]
XLogP33.4PubChem[5]
InChIKeyDZDVMKLYUKZMKK-UHFFFAOYSA-NPubChem[5]

Table 1: Physicochemical Properties of this compound.

Principle of Emulsion Polymerization with this compound

In a typical oil-in-water emulsion polymerization, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant.[1] When using this compound, it is first protonated by acidifying the aqueous phase, forming the isononylammonium cation. This cationic species then acts as the emulsifier. The polymerization is typically initiated by a water-soluble initiator.

The process can be divided into three main stages:

  • Particle Nucleation: The initiator generates free radicals in the aqueous phase. Polymerization begins in the monomer-swollen surfactant micelles, forming polymer particle nuclei.[2]

  • Particle Growth: The polymer particles grow by the diffusion of monomer from the larger monomer droplets through the aqueous phase to the growing particles.[2]

  • Termination: The polymerization is complete when the monomer is consumed, or the reaction is intentionally stopped.

The isononylammonium ions stabilize the growing polymer particles by forming a positively charged layer on their surface, preventing coagulation through electrostatic repulsion.[1]

Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate using this compound

This protocol describes a general procedure for the emulsion polymerization of methyl methacrylate (MMA) using this compound as the surfactant. This method can be adapted for other monomers and initiators.

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Deionized water

  • Hydrochloric acid (HCl) or another suitable acid

  • Potassium persulfate (KPS) or another suitable water-soluble initiator

  • Nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control.

Procedure:

  • Preparation of the Aqueous Phase:

    • To the reaction vessel, add 200 mL of deionized water.

    • Add the desired amount of this compound (e.g., 1.0 g).

    • Stir the mixture and adjust the pH to approximately 3-4 with dilute HCl to ensure protonation of the amine.

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Monomer Addition and Emulsification:

    • While stirring, slowly add 50 g of inhibitor-free methyl methacrylate to the aqueous phase to form a pre-emulsion.

    • Continue stirring for 30 minutes to ensure a stable emulsion.

  • Initiation of Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70°C).

    • Dissolve the initiator (e.g., 0.5 g of KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization Reaction:

    • Maintain the reaction temperature and stirring for the desired reaction time (e.g., 4-6 hours).

    • Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or chromatography).

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • The resulting latex can be characterized for particle size, zeta potential, and polymer molecular weight.

Hypothetical Data for Characterization:

The following table presents hypothetical data for the characterization of a poly(methyl methacrylate) latex prepared using this compound as the surfactant. These values are representative of what might be expected in a successful polymerization.

ParameterExpected ValueSignificance
Monomer Conversion> 95%Indicates the efficiency of the polymerization reaction.
Average Particle Size100 - 200 nmInfluences the physical properties of the final latex and film.
Zeta Potential+30 to +50 mVA high positive value indicates good colloidal stability due to electrostatic repulsion.
Polydispersity Index (PDI)< 0.2A low PDI suggests a narrow particle size distribution.

Table 2: Hypothetical Characterization Data for PMMA Latex.

Visualizations

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_process Process cluster_output Output & Analysis A Deionized Water P1 1. Prepare Aqueous Phase (Water + this compound + Acid) A->P1 B This compound B->P1 C Acid (e.g., HCl) C->P1 D Monomer (e.g., MMA) P3 3. Add Monomer (Form Pre-emulsion) D->P3 E Initiator (e.g., KPS) P5 5. Add Initiator E->P5 P2 2. N2 Purge P1->P2 P2->P3 P4 4. Heat to Reaction Temp P3->P4 P4->P5 P6 6. Polymerization P5->P6 P7 7. Cool Down P6->P7 O1 Polymer Latex P7->O1 O2 Characterization (Particle Size, Zeta Potential) O1->O2

Caption: Experimental workflow for emulsion polymerization using this compound.

ParticleStabilization cluster_particle Polymer Particle cluster_surfactant cluster_labels Polymer Polymer Core s1 Polymer->s1 s2 Polymer->s2 s3 Polymer->s3 s4 Polymer->s4 s5 Polymer->s5 s6 Polymer->s6 s7 Polymer->s7 s8 Polymer->s8 l1 Isononylammonium Head (+) l2 Hydrophobic Tail l_water Aqueous Phase

Caption: Stabilization of a polymer particle by protonated this compound.

Applications in Drug Development

The use of a cationic surfactant like this compound to produce polymer latexes can be advantageous in drug delivery applications.[6] Positively charged nanoparticles can exhibit enhanced interaction with negatively charged cell membranes, potentially improving drug uptake. Furthermore, certain drugs may have better compatibility or stability when encapsulated within a cationic polymer matrix. Nanoemulsions and polymer nanoparticles are increasingly being explored for the delivery of poorly water-soluble drugs, and cationic systems can offer unique formulation benefits.[7][8][9]

Conclusion

This compound presents a viable option as a cationic surfactant for emulsion polymerization, particularly for applications requiring positively charged polymer nanoparticles. The provided protocol offers a foundational method for its use, which can be optimized for specific monomers and desired polymer characteristics. The resulting cationic latexes hold promise for advanced applications, including in the field of drug delivery and controlled release systems. Further research into the specific performance of this compound in comparison to other cationic surfactants would be beneficial for fully understanding its potential.

References

Application Notes and Protocols for Isononanamine as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isononanamine as a curing agent for epoxy resins. This document outlines the fundamental curing chemistry, provides detailed experimental protocols for characterization, and presents typical performance data. The information is intended to serve as a guide for researchers and professionals in developing and evaluating epoxy formulations for various applications.

Introduction to this compound as an Epoxy Curing Agent

This compound, a primary aliphatic amine, is a versatile curing agent for epoxy resins. Its branched alkyl chain structure influences its reactivity and the final properties of the cured epoxy network. The primary amine groups react with the epoxide groups of the resin in a polyaddition reaction, forming a highly cross-linked, three-dimensional thermoset polymer. This reaction proceeds without the formation of byproducts, resulting in low shrinkage during curing.[1]

The selection of an appropriate curing agent is critical as it significantly influences the processing characteristics (e.g., viscosity, pot life) and the final performance (e.g., mechanical strength, thermal stability, chemical resistance) of the epoxy system.[2][3] this compound-cured epoxies are expected to exhibit good mechanical properties and thermal stability, making them suitable for a range of applications, including coatings, adhesives, and composites.[4]

Curing Mechanism

The curing of an epoxy resin with this compound involves the nucleophilic attack of the primary amine on the carbon atom of the epoxy ring. This reaction leads to the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group. This step-wise polymerization continues until a rigid, cross-linked network is formed.[1]

The overall curing process can be visualized as a two-step reaction:

  • Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂-CH(OH)-

  • Secondary Amine Reaction: R-NH-CH₂-CH(OH)- + CH₂(O)CH- → R-N(CH₂-CH(OH)-)₂

The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties. The ideal mix ratio is determined by the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) with a known epoxy equivalent weight (EEW).

  • Curing Agent: this compound.

  • Equipment:

    • Analytical balance

    • Mixing containers and stirring rods

    • Vacuum oven

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Dynamic Mechanical Analyzer (DMA)

    • Universal Testing Machine (for tensile, flexural, and compressive tests)

    • Fourier-Transform Infrared (FTIR) Spectrometer

Stoichiometric Mix Ratio Calculation

The stoichiometric amount of this compound required to cure the epoxy resin is calculated using the following formula:

Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100

Where:

  • AHEW = Amine Hydrogen Equivalent Weight of this compound

  • EEW = Epoxy Equivalent Weight of the epoxy resin

Sample Preparation Protocol
  • Pre-heating: Pre-heat the epoxy resin to reduce its viscosity for easier mixing.

  • Weighing: Accurately weigh the required amounts of epoxy resin and this compound in a clean, dry mixing container based on the calculated stoichiometric ratio.

  • Mixing: Thoroughly mix the components until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds for the preparation of test specimens.

  • Curing: Transfer the molds to an oven and cure according to a pre-determined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).[5] The curing schedule should be optimized to achieve complete cross-linking.[6]

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature may be employed to enhance the glass transition temperature (Tg) and mechanical properties.[6]

  • Cooling: Allow the cured samples to cool down slowly to room temperature to minimize internal stresses.

Characterization of Cured Epoxy Resin

Thermal Analysis

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and the extent of cure of the epoxy system.[2][7]

  • Protocol:

    • A small, weighed sample of the cured epoxy is placed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow is monitored as a function of temperature. The Tg is identified as a step-change in the heat flow curve.

4.1.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.[8]

  • Protocol:

    • A small, weighed sample of the cured epoxy is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

Mechanical Properties Testing

The mechanical properties of the cured epoxy resin are determined according to relevant ASTM standards.

  • Tensile Properties (ASTM D638): Measures the ultimate tensile strength, Young's modulus, and elongation at break.

  • Flexural Properties (ASTM D790): Measures the flexural strength and modulus.

  • Compressive Properties (ASTM D695): Measures the compressive strength and modulus.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (around 3400 cm⁻¹).[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative data for an epoxy resin system cured with an aliphatic amine like this compound. The exact values will depend on the specific epoxy resin used, the curing schedule, and the test conditions.

PropertyTypical Value RangeTest Method
Physical Properties
AppearanceClear to AmberVisual
Viscosity @ 25°C (mixed)5,000 - 15,000 mPa·sBrookfield
Pot Life (100g mass)30 - 60 minutes-
Thermal Properties
Glass Transition Temp (Tg)120 - 180 °CDSC
Decomposition Temp (Td)> 300 °CTGA
Mechanical Properties
Tensile Strength60 - 90 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Flexural Strength100 - 150 MPaASTM D790
Flexural Modulus2.8 - 4.0 GPaASTM D790
Compressive Strength120 - 180 MPaASTM D695

Table 1: Typical Properties of an this compound-Cured Epoxy Resin

ParameterCondition 1Condition 2
Curing Schedule
Initial Cure Temperature80 °C100 °C
Initial Cure Time2 hours2 hours
Post-Cure Temperature150 °C180 °C
Post-Cure Time3 hours2 hours
Resulting Properties
Glass Transition Temp (Tg)145 °C165 °C
Tensile Strength75 MPa85 MPa

Table 2: Effect of Curing Schedule on Properties

Visualizations

Curing_Mechanism cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (from Resin) SecondaryAmine Secondary Amine + Hydroxyl Group Epoxy->SecondaryAmine + Amine Amine Primary Amine (this compound) Amine->SecondaryAmine TertiaryAmine Tertiary Amine + Hydroxyl Group SecondaryAmine->TertiaryAmine + Epoxy CrosslinkedNetwork Cross-linked Polymer Network TertiaryAmine->CrosslinkedNetwork Further Reaction

Caption: Curing reaction of epoxy resin with this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Start Start: Materials Procurement Weigh Weigh Resin and Curing Agent Start->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing Mix->Degas Cast Casting into Molds Degas->Cast Cure Curing and Post-Curing Cast->Cure Thermal Thermal Analysis (DSC, TGA) Cure->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Cure->Mechanical Spectro Spectroscopic Analysis (FTIR) Cure->Spectro Data Data Interpretation and Reporting Thermal->Data Mechanical->Data Spectro->Data

References

Isononanamine in Agricultural Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

A comprehensive review of scientific literature and patent databases reveals that isononanamine is not commonly utilized as a direct precursor or intermediate in the synthesis of active ingredients for agricultural chemicals such as herbicides, insecticides, and fungicides. However, the chemical properties of this compound, a primary amine with a branched nine-carbon alkyl chain, suggest a potential role in the formulation of final agrochemical products. Its amphiphilic nature, stemming from a hydrophilic amine group and a hydrophobic alkyl chain, makes it a candidate for use as a surfactant, emulsifier, or neutralizing agent.

This document outlines the potential applications of this compound in agrochemical formulations based on its chemical characteristics and the general principles of formulation science. The provided protocols are generalized and hypothetical, illustrating how a compound like this compound could be incorporated into a formulation.

Potential Applications in Agrochemical Formulations

Long-chain amines and their derivatives are crucial components in many pesticide formulations, serving to enhance the efficacy and stability of the active ingredient.[1][2][3] While specific data for this compound is not available, its properties suggest it could function in the following capacities:

  • Surfactant/Wetting Agent: By reducing the surface tension of water, this compound could improve the spreading and coverage of a pesticide spray on the waxy surfaces of plant leaves, ensuring better contact of the active ingredient with the target pest or plant.[1][2][4]

  • Emulsifier: In emulsifiable concentrate (EC) formulations, which are common for water-insoluble active ingredients, this compound could help to disperse the oil-based pesticide concentrate in water, forming a stable emulsion for spraying.[2]

  • Adjuvant: As part of an adjuvant package, this compound could enhance the overall performance of a pesticide by improving its adhesion to plant surfaces and potentially aiding in the penetration of the active ingredient through the plant cuticle.[1][3]

  • Neutralizing Agent: For acidic herbicides, such as glyphosate or 2,4-D, amines are used to form salts, which are often more soluble in water and more stable than the parent acid.[5] this compound could potentially be used for this purpose.

Data Presentation: Hypothetical Formulation Composition

As no specific quantitative data for this compound in agrochemical synthesis was found, the following table presents a hypothetical composition for an Emulsifiable Concentrate (EC) formulation, indicating the potential role of an amine like this compound.

ComponentFunctionHypothetical Weight Percentage (%)
Active Ingredient (e.g., a hydrophobic insecticide)Pesticidal action20 - 40
Solvent (e.g., Aromatic 100)Dissolves the active ingredient40 - 60
This compound (as part of an emulsifier blend)Emulsifier, surfactant5 - 15
Co-surfactant (e.g., non-ionic surfactant)Stabilizes the emulsion5 - 10
Stabilizer/AntioxidantPrevents degradation of the active ingredient0.1 - 1

Experimental Protocols

The following is a generalized experimental protocol for the preparation of an emulsifiable concentrate (EC) formulation of a hypothetical water-insoluble pesticide, illustrating the potential inclusion of this compound as an emulsifier.

Objective: To prepare a stable 25% EC formulation of a hypothetical insecticide using this compound as part of the emulsifier system.

Materials:

  • Hypothetical Insecticide (active ingredient, technical grade, 95% purity)

  • This compound

  • Non-ionic surfactant (e.g., alcohol ethoxylate)

  • Aromatic solvent (e.g., Aromatic 100)

  • Deionized water

  • Glass beakers, magnetic stirrer and stir bars, weighing balance, graduated cylinders.

Procedure:

  • Preparation of the Organic Phase:

    • Weigh 26.3 g of the technical grade insecticide (to achieve 25 g of active ingredient) and place it in a 250 mL beaker.

    • Add 58.7 g of the aromatic solvent to the beaker.

    • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.

  • Addition of the Emulsifier System:

    • To the organic phase, add 10 g of this compound and 5 g of the non-ionic surfactant.

    • Continue stirring for 15 minutes to ensure a homogenous mixture. This is the final Emulsifiable Concentrate.

  • Emulsion Stability Test:

    • Take 5 mL of the prepared EC and add it to 95 mL of deionized water in a graduated cylinder.

    • Invert the cylinder 10 times to form an emulsion.

    • Observe the stability of the emulsion at room temperature after 30 minutes, 1 hour, and 2 hours. A stable emulsion will show no signs of phase separation, creaming, or sedimentation.

Visualization of Agrochemical Formulation Workflow

The following diagram illustrates the general workflow for the development and preparation of a pesticide formulation, highlighting the stage where adjuvants and surfactants like this compound would be incorporated.

Agrochemical_Formulation_Workflow cluster_Development Development Phase cluster_Formulation Formulation Phase cluster_Production Production Phase Active_Ingredient Active Ingredient Synthesis Screening Biological Screening Active_Ingredient->Screening Tox_Studies Toxicology Studies Screening->Tox_Studies Formulation_Type Select Formulation Type (e.g., EC, WP, SC) Tox_Studies->Formulation_Type Adjuvant_Selection Select Adjuvants/Surfactants (e.g., this compound) Formulation_Type->Adjuvant_Selection Compatibility_Testing Compatibility & Stability Testing Adjuvant_Selection->Compatibility_Testing Pilot_Scale Pilot Scale Production Compatibility_Testing->Pilot_Scale QC Quality Control Pilot_Scale->QC Packaging Packaging & Distribution QC->Packaging

Agrochemical Formulation Workflow

Conclusion

While this compound does not appear to be a building block in the synthesis of agricultural chemical active ingredients, its physicochemical properties are indicative of a potential application in the formulation of the final pesticide product. As a long-chain primary amine, it could function as a surfactant, emulsifier, or neutralizing agent, thereby enhancing the stability and efficacy of the agrochemical. The lack of specific data in the public domain suggests that its use is not widespread or is part of proprietary formulations. The provided notes and protocols are therefore illustrative of its potential role based on general chemical principles.

References

Application Notes and Protocols for the Functionalization of Polymers with Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and potential applications for the functionalization of polymers with isononanamine. The inclusion of a branched, nine-carbon alkyl chain via this compound modification can significantly alter the physicochemical properties of a wide range of polymers, opening new avenues for material design and application, particularly in fields requiring enhanced hydrophobicity, improved compatibility, and tailored surface characteristics.

Introduction

This compound, a primary amine with a branched C9 alkyl chain, serves as a versatile reagent for the post-polymerization modification of polymers. Its incorporation onto a polymer backbone can impart a range of desirable properties, including increased hydrophobicity, improved adhesion to non-polar substrates, enhanced solubility in non-polar solvents, and greater compatibility with polyolefins. This functionalization is typically achieved by reacting this compound with polymers containing amine-reactive functional groups, most notably maleic anhydride grafts and epoxy groups.

The reaction of the primary amine of this compound with these electrophilic groups proceeds via well-established chemical pathways, offering a straightforward and efficient means of polymer modification. These notes provide detailed protocols for the functionalization of two common polymer platforms: maleic anhydride-grafted polypropylene (PP-g-MAH) and epoxy-functionalized polymers.

Application 1: Surface Modification of Polypropylene

Objective: To enhance the surface hydrophobicity and compatibility of polypropylene (PP) with non-polar matrices by grafting this compound onto a maleic anhydride-grafted polypropylene (PP-g-MAH) backbone.

Principle: The primary amine of this compound reacts with the anhydride group of PP-g-MAH to form a stable imide linkage. This reaction introduces the hydrophobic C9 alkyl chain of this compound onto the polymer surface.

Potential Applications:

  • Adhesion Promotion: The modified polypropylene can act as a tie layer or compatibilizer in multi-layer films or polymer blends, improving adhesion between polypropylene and other non-polar polymers.

  • Hydrophobic Coatings: Creation of water-repellent surfaces on polypropylene-based materials for applications in textiles, packaging, and automotive components.

  • Dispersion Aids: Improved dispersion of fillers and additives in a polypropylene matrix.

Application 2: Curing and Modification of Epoxy Resins

Objective: To utilize this compound as a curing agent or co-curing agent for epoxy resins, resulting in a cured polymer with increased hydrophobicity and potentially altered mechanical properties.

Principle: The primary amine of this compound can participate in the ring-opening polymerization of epoxy groups. Each primary amine can react with two epoxy groups, leading to cross-linking and the formation of a thermoset polymer network. The long, branched alkyl chain of this compound will be incorporated into the polymer network.

Potential Applications:

  • Hydrophobic Adhesives and Sealants: Development of epoxy-based adhesives and sealants with enhanced water resistance for marine and outdoor applications.

  • Toughened Composites: The flexible alkyl chain may impart increased toughness and impact resistance to the cured epoxy resin.

  • Low Surface Energy Coatings: Creation of coatings with reduced surface tension, leading to anti-fouling or easy-to-clean surfaces.

Experimental Protocols

Protocol 1: Functionalization of Maleic Anhydride-Grafted Polypropylene (PP-g-MAH) with this compound

This protocol describes the melt-phase functionalization of PP-g-MAH with this compound using a laboratory-scale twin-screw extruder.

Materials:

  • Maleic anhydride-grafted polypropylene (PP-g-MAH)

  • This compound

  • Nitrogen gas (for inert atmosphere)

  • Xylene (for purification)

  • Methanol (for precipitation)

Equipment:

  • Twin-screw extruder with a temperature controller

  • Gravimetric feeders

  • Strand pelletizer

  • Fume hood

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, filter funnel, and filter paper

  • Vacuum oven

Procedure:

  • Preparation: Dry the PP-g-MAH pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is 180°C to 220°C from the feeding zone to the die.

    • Purge the extruder with nitrogen to create an inert atmosphere.

    • Feed the dried PP-g-MAH into the extruder using a gravimetric feeder at a constant rate.

    • Introduce this compound into a downstream port of the extruder using a liquid injection pump. The molar ratio of this compound to maleic anhydride can be varied to control the degree of functionalization.

  • Compounding: The molten polymer and this compound are mixed and reacted within the extruder barrel.

  • Pelletization: The extrudate is cooled in a water bath and pelletized.

  • Purification (Optional, for analytical purposes):

    • Dissolve the modified PP pellets in hot xylene (e.g., 1 g of polymer in 50 mL of xylene) under reflux.

    • Precipitate the polymer by slowly adding the hot solution to an excess of methanol with vigorous stirring.

    • Filter the precipitated polymer and wash with fresh methanol.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the reaction, look for the appearance of characteristic imide peaks (around 1700 cm⁻¹ and 1770 cm⁻¹) and the disappearance of the anhydride peaks (around 1780 cm⁻¹ and 1850 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the covalent attachment of the this compound.

  • Contact Angle Measurement: To quantify the change in surface hydrophobicity. An increase in the water contact angle is expected.

  • Thermal Analysis (DSC, TGA): To assess changes in the melting temperature, crystallinity, and thermal stability of the modified polymer.

Quantitative Data Summary:

ParameterPP-g-MAH (Unmodified)PP-g-Isononanamine (Modified)
Maleic Anhydride Content1-2 wt%-
Degree of FunctionalizationN/AVariable (dependent on reaction conditions)
Water Contact Angle~90°>110° (expected)
Melting Temperature (Tm)~160-165°CMinor changes expected

Note: The exact values will depend on the specific grade of PP-g-MAH and the reaction conditions.

Protocol 2: Curing of an Epoxy Resin with this compound

This protocol outlines the procedure for using this compound as a curing agent for a standard bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Acetone (for cleaning)

Equipment:

  • Disposable mixing cups

  • Mixing sticks (e.g., wooden tongue depressors)

  • Molds for sample casting (e.g., silicone molds)

  • Vacuum desiccator or chamber (for degassing)

  • Oven with temperature control

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of this compound. For a primary amine, AHEW = Molecular Weight / number of active hydrogens. This compound (C₉H₂₁N, MW ≈ 143.28 g/mol ) has two active hydrogens, so AHEW ≈ 71.64 g/eq.

    • Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer, typically ~180-195 g/eq).

    • Calculate the required parts by weight of this compound per 100 parts of epoxy resin (phr): phr = (AHEW / EEW) * 100

  • Mixing:

    • Weigh the required amount of DGEBA epoxy resin into a mixing cup.

    • Add the calculated amount of this compound to the epoxy resin.

    • Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the mixing cup to ensure complete mixing.

  • Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the molds.

  • Curing:

    • Cure the samples in an oven. A typical curing schedule could be 2 hours at 80°C followed by 3 hours at 120°C. The optimal curing schedule may need to be determined experimentally.

  • Post-Curing: Allow the samples to cool slowly to room temperature before demolding.

Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured epoxy.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured network.

  • Mechanical Testing: To measure properties such as tensile strength, modulus, and impact resistance according to ASTM standards.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the storage modulus, loss modulus, and tan delta.

Quantitative Data Summary:

ParameterUnmodified Epoxy (Typical)This compound-Cured Epoxy
Glass Transition Temp (Tg)120-150°C (with standard hardeners)Lower Tg may be expected due to flexible chains
Tensile Strength60-80 MPaMay be lower
Elongation at Break3-6%May be higher
Water Absorption~0.5%Lower water absorption expected

Note: These are expected trends, and the actual values will depend on the specific epoxy resin and curing conditions.

Visualizations

reaction_pathway_pp_g_mah PP_g_MAH PP-g-MAH Product Functionalized PP (PP-g-Imide) PP_g_MAH->Product + This compound This compound (R-NH2) This compound->Product Heat (Extrusion)

Caption: Reaction of PP-g-MAH with this compound.

experimental_workflow_pp_g_mah cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_analysis Characterization Drying Dry PP-g-MAH Feeding Feed PP-g-MAH Drying->Feeding Extrusion Twin-Screw Extrusion Pelletization Pelletize Extrusion->Pelletization Feeding->Extrusion Injection Inject this compound Injection->Extrusion Purification Purify (Optional) Pelletization->Purification Analysis FTIR, NMR, Contact Angle, Thermal Analysis Pelletization->Analysis Purification->Analysis

Caption: Workflow for PP-g-MAH functionalization.

reaction_pathway_epoxy Epoxy Epoxy Resin Cured_Epoxy Cross-linked Polymer Network Epoxy->Cured_Epoxy + This compound This compound (R-NH2) This compound->Cured_Epoxy Heat

Caption: Curing of epoxy resin with this compound.

experimental_workflow_epoxy cluster_prep Preparation cluster_processing Processing cluster_analysis Characterization Calculation Stoichiometric Calculation Mixing Mix Epoxy and this compound Calculation->Mixing Degassing Degas Mixture Mixing->Degassing Casting Cast into Molds Degassing->Casting Curing Cure in Oven Casting->Curing Analysis DSC, TGA, Mechanical Testing, DMA Curing->Analysis

Caption: Workflow for epoxy curing with this compound.

Application Notes and Protocols for the Synthesis of Isononyl Isocyanate from Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isononyl isocyanate from isononanamine, a key intermediate in the development of novel therapeutics and other specialized chemical applications. The protocols cover both the traditional phosgenation route and a phosgene-free alternative, offering flexibility based on laboratory capabilities and safety considerations. Isocyanates are versatile reagents in medicinal chemistry, enabling the formation of ureas, carbamates, and other functionalities often found in bioactive molecules.[1]

Introduction

Isononyl isocyanate is a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries. Its long, branched alkyl chain can impart desirable properties such as increased lipophilicity and improved solubility in organic media. The synthesis of isocyanates from primary amines is a fundamental transformation, and this document outlines two common methodologies for preparing isononyl isocyanate from its corresponding primary amine, this compound.

The traditional method involves the use of phosgene, a highly reactive and toxic gas, which requires specialized handling and safety precautions.[2][3] As a result, there is growing interest in developing safer, phosgene-free alternatives. This document also presents a representative phosgene-free protocol involving the formation and subsequent thermal decomposition of a carbamate intermediate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of isononyl isocyanate. The data for the phosgenation of this compound is extrapolated from a documented procedure for a similar long-chain aliphatic amine, heptadecylamine.

ParameterPhosgenation of this compound (Representative)
Reactants This compound, Phosgene, Sodium Hydroxide
Solvent Methylene Chloride
Reaction Temperature 0-10 °C
Reaction Time < 1 minute (for initial reaction)
Yield ~87% (based on heptadecylisocyanate synthesis[3])
Purity High (distillation recommended)
ParameterPhosgene-Free Synthesis of Isononyl Isocyanate (Representative)
Reactants This compound, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane
Reaction Temperature Room Temperature (carbamate formation), 150-200 °C (thermolysis)
Reaction Time 2-4 hours (carbamate formation), 1-2 hours (thermolysis)
Yield Moderate to High
Purity High (purification by chromatography or distillation)

Experimental Protocols

Protocol 1: Synthesis of Isononyl Isocyanate via Phosgenation

This protocol is adapted from a procedure for the synthesis of heptadecylisocyanate and should be performed in a well-ventilated fume hood with appropriate safety measures for handling phosgene.

Materials:

  • This compound

  • Phosgene (as a solution in a suitable solvent, e.g., toluene, or generated in situ)

  • Sodium Hydroxide (aqueous solution)

  • Methylene Chloride

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware for reactions under inert atmosphere

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber system for neutralizing excess phosgene, dissolve this compound in methylene chloride under a nitrogen atmosphere.

  • Phosgene Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of phosgene in an inert solvent (e.g., methylene chloride) to the stirred amine solution. The reaction is typically rapid.

  • Base Addition: Simultaneously or subsequently, add an aqueous solution of sodium hydroxide dropwise to neutralize the hydrogen chloride gas formed during the reaction. Maintain the temperature below 10 °C.

  • Work-up: After the addition is complete, continue stirring for a short period. Separate the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude isononyl isocyanate by vacuum distillation to obtain the final product.

Protocol 2: Phosgene-Free Synthesis of Isononyl Isocyanate

This two-step protocol involves the formation of a carbamate intermediate followed by thermal decomposition.

Step 1: Synthesis of tert-Butyl N-isononylcarbamate

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in dichloromethane.

  • Reagent Addition: Add a catalytic amount of DMAP to the solution. Then, add di-tert-butyl dicarbonate portion-wise while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl N-isononylcarbamate.

Step 2: Thermal Decomposition to Isononyl Isocyanate

Materials:

  • tert-Butyl N-isononylcarbamate

  • High-boiling point inert solvent (e.g., o-dichlorobenzene)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place the crude tert-butyl N-isononylcarbamate in a distillation flask. A high-boiling point solvent can be added to facilitate the reaction and product distillation.

  • Thermolysis: Heat the mixture to a temperature in the range of 150-200 °C. The carbamate will decompose to isononyl isocyanate, isobutene, and carbon dioxide.

  • Product Collection: The isononyl isocyanate can be distilled directly from the reaction mixture as it is formed.

  • Purification: The collected distillate can be further purified by vacuum distillation if necessary.

Visualizations

experimental_workflow_phosgenation start Start dissolve_amine Dissolve this compound in Methylene Chloride start->dissolve_amine cool_solution Cool to 0-5 °C dissolve_amine->cool_solution add_phosgene Add Phosgene Solution cool_solution->add_phosgene add_naoh Add Aqueous NaOH add_phosgene->add_naoh workup Aqueous Work-up & Separation add_naoh->workup dry_isolate Dry & Isolate Crude Product workup->dry_isolate purify Vacuum Distillation dry_isolate->purify end Isononyl Isocyanate purify->end

Caption: Phosgenation Workflow for Isononyl Isocyanate Synthesis.

experimental_workflow_phosgene_free cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Thermolysis start_s1 Start dissolve_amine_s1 Dissolve this compound in DCM start_s1->dissolve_amine_s1 add_reagents_s1 Add DMAP & Boc₂O dissolve_amine_s1->add_reagents_s1 react_s1 Stir at RT add_reagents_s1->react_s1 workup_s1 Aqueous Work-up react_s1->workup_s1 isolate_s1 Isolate Carbamate workup_s1->isolate_s1 start_s2 Carbamate Intermediate isolate_s1->start_s2 heat_decompose Heat to 150-200 °C start_s2->heat_decompose distill_product Distill Isononyl Isocyanate heat_decompose->distill_product end_s2 Isononyl Isocyanate distill_product->end_s2 logical_relationship precursor This compound (Precursor) synthesis_method Synthesis Method precursor->synthesis_method phosgenation Phosgenation synthesis_method->phosgenation phosgene_free Phosgene-Free synthesis_method->phosgene_free product Isononyl Isocyanate (Product) phosgenation->product phosgene_free->product applications Applications product->applications drug_dev Drug Development applications->drug_dev polymer_chem Polymer Chemistry applications->polymer_chem

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isononanamine. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent resolution and sensitivity with UV detection. All experimental procedures, including sample and standard preparation, are outlined in detail.

Introduction

This compound (7-methyloctan-1-amine) is a branched-chain primary amine with the molecular formula C9H21N.[1] Its applications span various industrial and research areas, including its use as a corrosion inhibitor, a building block in chemical synthesis, and in the formulation of various specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research applications.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note presents a validated HPLC method for the analysis of this compound, addressing the challenges associated with the chromatography of small, polar amines, such as poor retention and peak tailing. The developed method is simple, rapid, and demonstrates good precision and accuracy, making it suitable for routine analysis.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥ 98%)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: A mixture of 70% Acetonitrile and 30% Water containing 0.1% (v/v) Formic Acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a simple solution, dilute the sample containing this compound with the mobile phase to fall within the concentration range of the working standards. All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 70:30 (v/v) Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

5. Data Analysis

The quantification of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the samples is then determined from this calibration curve. System suitability parameters, such as theoretical plates, tailing factor, and repeatability, should be monitored to ensure the performance of the HPLC system.[3]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -4.52
Theoretical Plates (N) > 20005800
Tailing Factor (T) ≤ 21.2
Repeatability (RSD%, n=6) ≤ 2%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25310,250
50625,800
75938,100
1001,255,600
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:H2O + 0.1% FA) HPLC HPLC System (C18 Column, 210 nm) MobilePhase->HPLC Standards Standard Preparation (10-100 µg/mL) Standards->HPLC Samples Sample Preparation (Dilution & Filtration) Samples->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Logical_Relationship cluster_method Method Development cluster_outcome Desired Outcome Analyte This compound (Polar Amine) Column C18 Column (Reversed-Phase) Analyte->Column interacts with MobilePhase Acidified Mobile Phase (Suppresses Ionization) Analyte->MobilePhase is soluble in Retention Good Retention Column->Retention PeakShape Symmetrical Peak Shape MobilePhase->PeakShape Resolution High Resolution Retention->Resolution PeakShape->Resolution

References

Application Notes and Protocols: Ether Amines as Flotation Agents in Mineral Processing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and mineral processing professionals.

Introduction

Ether amines have emerged as a significant class of cationic collectors in the field of mineral processing, demonstrating high efficiency and selectivity in various flotation applications. Characterized by the presence of an ether linkage and an amine group, their unique chemical structure (R-O-(CH₂)₃-NH₂) allows for effective interaction with mineral surfaces, rendering them hydrophobic for attachment to air bubbles.[1][2] This document provides detailed application notes and experimental protocols for the use of ether amines as flotation agents, with a focus on their application in the beneficiation of iron ores, silicates, and phosphate ores. Ether amines are noted for their higher solubility in pulp, strong collecting power, and frothing capabilities compared to other cationic collectors like fatty amines.[1][2]

Data Presentation: Performance of Ether Amine Collectors

The following tables summarize quantitative data on the performance of various ether amine collectors in the flotation of different minerals.

Table 1: Reverse Flotation of Iron Ore (Silica Gangue)

Ether Amine CollectorDepressantCollector DosagePulp pHConcentrate Grade (% Fe)Iron Recovery (%)Silica in Concentrate (%)Reference
Flotigam EDA BStarch (300 g/t)40 g/t10.565.684.24.1[3]
Flotigam EDA BStarch (300 g/t)80 g/t10.561.190.210.3[3]
Flotigam EDAStarch50 g/t9.5 - 10.5-~89.0~1.6[1]
Lilaflot 821MStarch15 g/t + 5 g/t10.3 - 10.567.6391.16<1.3[4][5]
Ether MonoamineStarch (1000 g/t)20 mg/L9.0>62.0~70.0-[6]
Ether DiamineStarch (1000 g/t)30 mg/L9.0>62.0~65.0-[6]

Table 2: Flotation of Silicate Minerals

MineralEther Amine CollectorCollector Dosage (mg/dm³)Pulp pHMineral Recovery (%)Reference
QuartzFlotigam® EDA301097.1[2]
BiotiteFlotigam® EDA301063.8[2]
PhlogopiteFlotigam® EDA301046.3[2]
PhlogopiteEther Amine10010>85.0[2]
QuartzEther Monoamine10 mg/L997.7[6]
QuartzEther Diamine30 mg/L995.9[6]

Table 3: Reverse Flotation of Phosphate Ore (Silica Gangue)

Ore TypeEther Amine CollectorDepressantCollector Dosage ( kg/t )Pulp pHP₂O₅ Grade (%)P₂O₅ Recovery (%)Reference
SedimentaryCationic Amine (605G83)STPP1.0731.592.1 (Quartz Recovery)[7][8]
SedimentaryCationic AmineSTPP-Neutral--[9]

Experimental Protocols

Protocol 1: Reverse Cationic Flotation of Iron Ore

This protocol describes a typical laboratory procedure for the removal of silica gangue from iron ore using an ether amine collector.

1. Ore Preparation:

  • Crush and grind the iron ore to a target particle size, typically with 80% passing 150 micrometers.

  • Prepare a representative sample of the ground ore (e.g., 1000 g).

2. Pulp Preparation:

  • Place the ground ore sample into a laboratory flotation cell (e.g., Denver-type).

  • Add tap water to achieve a pulp density of 40-50% solids by weight.[3][10]

  • Agitate the pulp at a constant speed (e.g., 1000 rpm) for approximately 3 minutes to ensure proper dispersion.[3]

3. Depression of Iron Minerals:

  • Prepare a solution of a depressant, such as gelatinized corn starch.

  • Add the depressant solution to the pulp at a dosage of 300-1500 g/t of ore.[3][11]

  • Condition the pulp with the depressant for 5-6 minutes.[3][12]

4. pH Adjustment:

  • Measure the pH of the pulp.

  • Adjust the pH to the target range of 9.5-10.5 using a suitable regulator, such as NaOH solution.[1][10]

5. Collector Conditioning:

  • Prepare a stock solution of the ether amine collector (e.g., 1% by weight in water).[10] Some ether amines like Lilaflot 811M are dispersible rather than soluble and may require specific preparation methods.[13]

  • Add the collector solution to the pulp at the desired dosage (e.g., 30-80 g/t).[3]

  • Condition the pulp with the collector for 1-3 minutes.[3][5]

6. Flotation:

  • Introduce air into the flotation cell at a controlled flow rate.

  • Collect the froth, which is enriched with silica, for a predetermined time (e.g., 5 minutes) or until the froth is no longer mineralized.[3][6]

  • The remaining pulp in the cell is the iron ore concentrate.

7. Product Handling and Analysis:

  • Filter, dry, and weigh both the froth product (tailings) and the concentrate.

  • Analyze the feed, concentrate, and tailings for their iron and silica content to determine the grade and recovery.

Protocol 2: Flotation of Silicate Minerals

This protocol is a general procedure for the flotation of pure silicate minerals using an ether amine collector, often performed in micro-flotation setups.

1. Mineral Preparation:

  • Obtain a high-purity sample of the silicate mineral (e.g., quartz, feldspar, mica).

  • Grind the mineral to the desired particle size fraction for flotation.

2. Pulp Preparation:

  • In a micro-flotation cell (e.g., Hallimond tube), add a small, weighed amount of the mineral sample (e.g., 1-2 g).[14][15]

  • Add deionized water of a known volume.

3. pH Adjustment and Reagent Conditioning:

  • Adjust the pH of the mineral suspension to the target value (e.g., pH 10) using HCl or NaOH.[2]

  • Add the ether amine collector at the desired concentration (e.g., 5 to 140 mg/dm³).[2]

  • Condition the suspension for a set time (e.g., 3 minutes) with stirring.[2]

4. Flotation:

  • Introduce a stream of purified gas (e.g., nitrogen) at a constant flow rate through the bottom of the cell.

  • Allow flotation to proceed for a fixed duration (e.g., 1-3 minutes).

  • The floated particles are collected in the upper part of the cell.

5. Analysis:

  • Separately collect, dry, and weigh the floated and non-floated fractions.

  • Calculate the mineral recovery as the weight percentage of the floated material relative to the initial sample weight.

Visualizations

Experimental Workflow

Flotation_Workflow cluster_prep Ore Preparation cluster_conditioning Conditioning cluster_flotation Flotation cluster_products Product Handling Crushing Crushing Grinding Grinding Crushing->Grinding Slurry Slurry Preparation (Pulping) Grinding->Slurry Depressant Depressant Addition (e.g., Starch) Slurry->Depressant pH_Adjust pH Adjustment (e.g., NaOH) Depressant->pH_Adjust Collector Collector Addition (Ether Amine) pH_Adjust->Collector Flotation_Cell Flotation Cell (Air Introduction) Collector->Flotation_Cell Froth Froth Product (e.g., Silica Tailings) Flotation_Cell->Froth Concentrate Cell Product (e.g., Iron Concentrate) Flotation_Cell->Concentrate Dewatering_F Dewatering Froth->Dewatering_F Dewatering_C Dewatering Concentrate->Dewatering_C

Caption: General workflow for mineral flotation using an ether amine collector.

Collector Adsorption Mechanism

Adsorption_Mechanism cluster_interface Mineral-Water Interface (Alkaline pH) cluster_reagents Ether Amine Species Mineral Quartz Surface (SiO⁻) Water Aqueous Phase (Pulp) Amine_Ion Etherammonium Cation [R-O-(CH₂)₃-NH₃]⁺ Amine_Ion->Mineral Electrostatic Attraction Amine_Mol Ether Amine Molecule [R-O-(CH₂)₃-NH₂] Amine_Mol->Amine_Ion van der Waals Association (Ion-Molecule Complex)

Caption: Adsorption of ether amine on a negatively charged quartz surface.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isononanamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isononanamine. The guidance is primarily focused on the reductive amination of isononanal, a common synthetic route.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions for poor this compound yield.

Potential Cause Troubleshooting Steps Rationale
Incomplete Imine Formation - Monitor imine formation via techniques like FT-IR or NMR before adding the reducing agent. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water, which is a byproduct of imine formation and can inhibit the reaction.The equilibrium between the aldehyde/ketone and the imine must be shifted towards the imine for the subsequent reduction to be effective.[1]
Ineffective Reduction of the Imine - Verify the activity of the reducing agent (e.g., NaBH₄) with a simple ketone or aldehyde.[2] - Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are often more selective for imines over aldehydes.[3] - Increase the stoichiometry of the reducing agent.The imine intermediate must be efficiently reduced to the desired amine. The choice and quality of the reducing agent are critical.
Catalyst Deactivation or Insufficient Activity - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and properly activated. - Increase the catalyst loading. - Optimize reaction temperature and pressure, as these parameters significantly influence catalyst activity.[4]The catalyst is essential for facilitating the reduction of the imine. Its activity can be compromised by impurities or improper handling.
Steric Hindrance - Employ more forcing reaction conditions (higher temperature, longer reaction time). - Use a less sterically hindered amine source if applicable to the desired final product. - Consider a catalyst system known to be effective for sterically hindered substrates.The branched structure of isononanal can create steric hindrance, slowing down the reaction rate.[5]
Sub-optimal Reaction Conditions - Systematically vary temperature, pressure, and solvent to find the optimal conditions for your specific setup. - Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the reaction.Reductive amination is sensitive to various reaction parameters that need to be optimized for each specific substrate.
Problem 2: Presence of Impurities in the Final Product

The purity of the final this compound product is crucial for its intended application. Below are common impurities and strategies for their mitigation.

Impurity Potential Source Mitigation and Purification Strategies
Unreacted Isononanal Incomplete reaction or use of a reducing agent that also reduces the aldehyde.- Ensure complete imine formation before reduction. - Use an imine-selective reducing agent like NaBH₃CN.[3] - Purify the final product via distillation or column chromatography.
Isononanol (Alcohol byproduct) Reduction of the starting aldehyde by the reducing agent.- Use a milder, more selective reducing agent. - Optimize the timing of reducing agent addition to favor imine reduction.
Imine Intermediate Incomplete reduction.- Increase the amount of reducing agent or the reaction time.[6] - Employ a more potent reducing agent if necessary. - Acidify the reaction mixture during workup to hydrolyze the remaining imine back to the aldehyde and amine, which can then be separated.
Over-alkylation Products (Di- and Tri-isononylamines) Reaction of the newly formed this compound with remaining isononanal and imine.- Use a stepwise procedure: first form the imine, then add the reducing agent.[7] - Employ a large excess of the ammonia source.
Side-products from Aldol Condensation Self-condensation of the starting aldehyde, especially under basic conditions.- Maintain neutral or slightly acidic reaction conditions. - Add the amine and aldehyde concurrently to minimize aldehyde self-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reaction conditions for the reductive amination of isononanal?

A1: A good starting point would be to dissolve isononanal in a suitable solvent like methanol or ethanol, add an excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate), and stir at room temperature to form the imine. Subsequently, a reducing agent such as sodium borohydride can be added portion-wise while monitoring the reaction progress by TLC or GC. For catalytic hydrogenation, a catalyst like 5% Pd/C could be used under a hydrogen atmosphere at a pressure of 1-10 bar and a temperature of 25-80°C.[4][8]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to observe the disappearance of the starting aldehyde and the appearance of the amine product. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are more quantitative methods that can be used to determine the conversion of the starting material and the formation of products and byproducts.[9]

Q3: What are the best practices for purifying the final this compound product?

A3: Purification of this compound can typically be achieved through distillation due to its relatively low boiling point. If non-volatile impurities are present, an acid-base extraction can be effective. The crude product can be dissolved in a suitable organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent. The solvent is then removed to yield the purified amine.[6]

Q4: I am observing a significant amount of the alcohol byproduct (isononanol). What can I do?

A4: The formation of isononanol indicates that your reducing agent is reducing the starting aldehyde in addition to the imine. To minimize this, consider switching to a milder and more chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] These reagents are known to preferentially reduce imines in the presence of aldehydes.

Q5: My reaction seems to stall, and I have a mixture of starting material, imine, and product. What should I do?

A5: A stalled reaction can be due to several factors. First, ensure your reagents, especially the reducing agent and catalyst, are active. You can try adding a fresh portion of the reducing agent. If using a catalyst, it may have become deactivated. Optimizing the reaction temperature and pressure can also help drive the reaction to completion. For instance, gently heating the reaction mixture or increasing the hydrogen pressure in catalytic hydrogenation can improve the conversion rate.

Data Presentation

Table 1: Influence of Catalyst on Reductive Amination of Benzaldehyde (Model Reaction)

While specific data for this compound is limited, the following table illustrates the effect of different catalysts on a similar reaction, the reductive amination of benzaldehyde, which can serve as a guide for catalyst selection.

CatalystConversion (%)Selectivity to Benzylamine (%)Selectivity to Dibenzylamine (%)
Pt Nanowires1001.184
Pd/COFHighGood selectivity to secondary amine-
Rh/COFHigh-High selectivity to secondary imine

Source: Adapted from literature on reductive amination of benzaldehyde.[4][10]

Table 2: General Effect of Reaction Parameters on Yield

This table provides a qualitative overview of how changing key reaction parameters can influence the yield of the desired amine product in a typical reductive amination.

ParameterEffect of Increase on YieldGeneral Recommendation
Temperature Initially increases, then may decrease due to side reactions or catalyst degradation.Optimize for a balance between reaction rate and selectivity. A typical range is 25-100°C.
Pressure (for catalytic hydrogenation) Generally increases yield up to a certain point.Higher pressures (e.g., 20-100 bar) can be beneficial but require specialized equipment.[4]
Catalyst Loading Increases yield up to a plateau.Optimize to minimize cost while achieving a good reaction rate. A typical starting point is 1-5 mol%.
Reducing Agent Stoichiometry Increases yield, but a large excess can lead to side reactions and purification challenges.Use a slight excess (e.g., 1.1-1.5 equivalents) and add it portion-wise.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isononanal (1 equivalent) in methanol (5-10 volumes).

  • Add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) or another ammonia source like ammonium acetate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) in small portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC.

  • Workup and Purification: Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Protocol 2: General Procedure for Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure reactor, add isononanal (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Add the ammonia source (e.g., a solution of ammonia in the solvent).

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80°C) until the uptake of hydrogen ceases or the reaction is complete as determined by GC analysis.

  • Workup and Purification: Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Visualizations

Experimental_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Purification Isononanal Isononanal Imine Isononanimine (Intermediate) Isononanal->Imine Reaction Ammonia Ammonia Source Ammonia->Imine This compound This compound (Product) Imine->this compound Reduction ReducingAgent Reducing Agent / H2 + Catalyst ReducingAgent->this compound CrudeProduct Crude Product This compound->CrudeProduct PurifiedProduct Purified this compound CrudeProduct->PurifiedProduct Distillation / Extraction

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield or Impurities Detected CheckImine Check Imine Formation (TLC/GC/IR) Start->CheckImine CheckReduction Check Reduction Step CheckImine->CheckReduction Imine Formed OptimizeConditions Optimize Conditions (Temp, Pressure, Catalyst) CheckImine->OptimizeConditions Incomplete Imine Formation CheckReduction->OptimizeConditions Incomplete Reduction Purify Purify Product (Distillation/Extraction) CheckReduction->Purify Reduction Complete OptimizeConditions->Start Re-run Reaction End End Purify->End Pure Product

References

Technical Support Center: Isononanamine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for optimizing the yield of Isononanamine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reductive amination of isononanal.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yields in the reductive amination of isononanal can stem from several factors. The primary culprits are often incomplete conversion of the starting material, formation of side products, and mechanical losses during workup and purification. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Ensure these parameters are optimized for your specific catalyst and setup.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the reactants or solvent. Additionally, the catalyst may lose activity over time.

  • Formation of Secondary and Tertiary Amines: Over-alkylation of the primary amine product can occur, leading to the formation of di- and tri-isononylamines.

  • Imine Hydrolysis: The imine intermediate formed from isononanal and ammonia is susceptible to hydrolysis, especially in the presence of excess water.[1]

  • Side Reactions of the Aldehyde: Isononanal, as a branched-chain aldehyde, can potentially undergo side reactions such as aldol condensation under basic conditions.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for this compound?

Minimizing the formation of over-alkylation products is crucial for maximizing the yield of the desired primary amine.[2] Consider the following strategies:

  • Molar Ratio of Reactants: Using a large excess of ammonia relative to isononanal can favor the formation of the primary amine by increasing the probability of an ammonia molecule reacting with the aldehyde over the newly formed primary amine.

  • Controlled Addition of Aldehyde: A slow, controlled addition of isononanal to the reaction mixture containing the catalyst and ammonia can help maintain a low concentration of the aldehyde, thereby reducing the rate of secondary amine formation.

  • Choice of Catalyst: Some catalysts exhibit higher selectivity for primary amines. For instance, nickel-based catalysts are commonly used for reductive amination.[3][4] The choice of support material for the catalyst can also influence selectivity.

Q3: What are the best practices for purifying crude this compound?

The purification of this compound from the crude reaction mixture typically involves removing unreacted starting materials, the catalyst, and any byproducts. A multi-step approach is often most effective:

  • Catalyst Removal: The solid catalyst should be filtered from the reaction mixture.

  • Solvent Removal: If a solvent was used, it can be removed by distillation.

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities.[1] The crude product is first dissolved in a suitable organic solvent and washed with an acidic solution (e.g., dilute HCl) to convert the amine into its water-soluble salt. The aqueous layer is then separated and treated with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines with relatively high boiling points, like this compound.[5][6][7] This step is effective at separating the primary amine from higher-boiling secondary and tertiary amines.

Q4: I am using sodium cyanoborohydride as the reducing agent and notice some unexpected byproducts. What could they be?

When using sodium cyanoborohydride (NaBH3CN), there is a possibility of forming a cyanated byproduct.[8][9] This occurs through the addition of a cyanide group to the imine intermediate. Additionally, the workup of reactions involving NaBH3CN can release toxic hydrogen cyanide (HCN) gas, so appropriate safety precautions must be taken.[9][10]

Experimental Protocols

Protocol 1: Reductive Amination of Isononanal to this compound

This protocol provides a general procedure for the synthesis of this compound via the reductive amination of isononanal using a nickel catalyst.

Materials:

  • Isononanal

  • Anhydrous ammonia

  • Hydrogen gas

  • Raney Nickel catalyst (or another suitable nickel catalyst)

  • Solvent (e.g., ethanol or methanol)

  • Reaction vessel (high-pressure autoclave)

Procedure:

  • Catalyst Preparation: Activate the Raney Nickel catalyst according to standard procedures.

  • Reaction Setup: In a high-pressure autoclave, charge the activated Raney Nickel catalyst and the solvent.

  • Ammonia Addition: Introduce anhydrous ammonia into the autoclave to the desired pressure.

  • Isononanal Addition: Add isononanal to the reaction mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150°C) and maintain the pressure with hydrogen. Stir the reaction mixture vigorously for the specified reaction time (e.g., 4-8 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia.

  • Workup: Filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Effect of Reaction Parameters on Primary Amine Yield (General Trends)

The following table summarizes the general effects of key reaction parameters on the yield of primary amines in reductive amination reactions. Optimal conditions for this compound should be determined experimentally.

ParameterEffect on YieldRationale
Temperature Increases up to an optimum, then decreasesHigher temperatures increase reaction rates but can also promote side reactions and catalyst degradation.
Hydrogen Pressure Increases up to an optimumHigher pressure increases the rate of hydrogenation of the imine intermediate but can also lead to over-reduction of other functional groups if not controlled.
Catalyst Loading Increases up to an optimumHigher catalyst loading increases the reaction rate, but beyond a certain point, it may not significantly improve the yield and increases cost.[11][12]
Ammonia to Aldehyde Ratio Higher ratio generally increases selectivity for primary amineA large excess of ammonia shifts the equilibrium towards the formation of the primary imine and minimizes the reaction of the product amine with the aldehyde.
Reaction Time Increases up to an optimumSufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts.

Visualizations

Diagram 1: Reductive Amination of Isononanal Workflow

reductive_amination_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification Isononanal Isononanal Autoclave High-Pressure Autoclave (Heating & Stirring) Isononanal->Autoclave Ammonia Ammonia Ammonia->Autoclave H2 Hydrogen H2->Autoclave Catalyst Catalyst (e.g., Ni) Catalyst->Autoclave Filtration Catalyst Filtration Autoclave->Filtration Distillation1 Solvent Removal Filtration->Distillation1 Extraction Acid-Base Extraction Distillation1->Extraction Distillation2 Fractional Distillation Extraction->Distillation2 Product Pure this compound Distillation2->Product low_yield_troubleshooting cluster_analysis Analysis of Crude Product cluster_issues Potential Issues cluster_solutions Corrective Actions Start Low this compound Yield GCMS GC-MS Analysis Start->GCMS Incomplete_Conversion High Isononanal Content GCMS->Incomplete_Conversion Side_Products Presence of Secondary/ Tertiary Amines GCMS->Side_Products Other_Impurities Other Byproducts GCMS->Other_Impurities Optimize_Conditions Increase Temp/Pressure/ Time or Catalyst Load Incomplete_Conversion->Optimize_Conditions Adjust_Ratios Increase Ammonia Ratio/ Slow Aldehyde Addition Side_Products->Adjust_Ratios Purification Improve Purification (Distillation/Extraction) Other_Impurities->Purification Check_Reagents Check Reagent Purity Other_Impurities->Check_Reagents

References

Technical Support Center: Synthesis of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isononanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Reductive Amination of Isononanal: This is a two-step process where isononanal is first reacted with ammonia to form an intermediate imine, which is then reduced to this compound. This method is advantageous as it can be performed in a one-pot synthesis.

  • Hydroaminomethylation of Octenes: This process involves the reaction of octenes with syngas (a mixture of carbon monoxide and hydrogen) and ammonia in the presence of a catalyst. This method directly converts olefins to amines, offering an atom-economical route.

Q2: What are the most common side reactions in the synthesis of this compound?

A2: The most prevalent side reactions depend on the synthesis route:

  • Reductive Amination:

    • Over-alkylation: The primary amine product (this compound) can react further with the isononanal intermediate to form secondary (di-isononanamine) and tertiary amines.[1][2]

    • Incomplete Reduction: The imine intermediate may not be fully reduced, leading to its presence as an impurity in the final product.

    • Aldol Condensation: The starting aldehyde, isononanal, can undergo self-condensation reactions, especially in the presence of basic or acidic conditions.

  • Hydroaminomethylation:

    • Formation of Branched Isomers: The hydroformylation step can produce both linear and branched aldehydes, which then lead to a mixture of linear and branched this compound isomers.

    • Hydrogenation of Olefins: The starting octene may be hydrogenated to octane, reducing the overall yield of the desired amine.

    • Aldol Condensation of Aldehyde Intermediate: Similar to reductive amination, the in-situ generated isononanal can undergo aldol condensation.

Q3: How can I minimize the formation of over-alkylation byproducts in reductive amination?

A3: To control the formation of secondary and tertiary amines, consider the following strategies:

  • Control of Stoichiometry: Using a large excess of ammonia can favor the formation of the primary amine.

  • Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of the subsequent alkylation reactions.

  • Stepwise Addition: A stepwise procedure, where the imine is formed first and then the reducing agent is introduced, can sometimes offer better control over the reaction compared to a one-pot approach.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material (Isononanal or Octene) 1. Inactive or poisoned catalyst. 2. Suboptimal reaction temperature or pressure. 3. Insufficient reaction time.1. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider catalyst screening to find a more active option. 2. Optimize temperature and pressure. For hydroaminomethylation, higher pressures of syngas generally favor the reaction. For reductive amination, ensure the temperature is sufficient for imine formation and reduction without promoting side reactions. 3. Monitor the reaction progress over time to determine the optimal reaction duration.
High levels of byproducts 1. Over-alkylation: Formation of di- and tri-isononanamine. 2. Aldol condensation: Self-condensation of isononanal. 3. Olefin hydrogenation: In hydroaminomethylation, conversion of octene to octane.1. Use a larger excess of ammonia. Optimize reaction conditions (lower temperature, controlled addition of reagents). 2. Adjust the pH of the reaction mixture. Screen different catalysts to find one that is more selective towards amination. 3. In hydroaminomethylation, catalyst choice is crucial. Some catalysts have higher selectivity for hydroformylation over hydrogenation. Adjusting the H₂/CO ratio in the syngas can also influence this.
Product loss during workup and purification 1. Inefficient extraction of the amine from the reaction mixture. 2. Formation of emulsions during extraction. 3. Degradation of the product during distillation.1. Adjust the pH of the aqueous phase during extraction to ensure the amine is in its free base form for efficient extraction into an organic solvent. 2. Try using a different solvent system or adding brine to break the emulsion. 3. Use vacuum distillation to lower the boiling point and prevent thermal degradation.
High Impurity Levels in the Final Product
Impurity Identification Method Possible Cause(s) Suggested Solution(s)
Unreacted Isononanal GC-MS, ¹H NMR (aldehyde proton signal around 9.6 ppm)1. Incomplete reaction. 2. Inefficient reduction of the imine intermediate.1. Increase reaction time or temperature. 2. Ensure a sufficient amount of reducing agent is used. Consider a more powerful or selective reducing agent.
Isononanol GC-MS, ¹H NMR (presence of a broad -OH peak)Reduction of the starting isononanal.This is more likely if using a non-selective reducing agent like sodium borohydride without careful control of reaction conditions. Use a reducing agent more selective for the imine, such as sodium cyanoborohydride.
Di-isononanamine GC-MS, ¹H NMR (more complex aliphatic signals and reduced NH₂ proton integration)Over-alkylation of the primary amine product.Use a large excess of ammonia. Optimize reaction conditions to favor mono-alkylation (e.g., lower temperature).
Aldol Condensation Products GC-MS, ¹H NMR (presence of α,β-unsaturated aldehyde or alcohol signals)Side reaction of isononanal.Adjust pH, screen for a more selective catalyst, and optimize reaction temperature.

Experimental Protocols

Reductive Amination of Isononanal

This is a general procedure and may require optimization.

  • Reaction Setup: To a high-pressure reactor, add isononanal and a suitable solvent (e.g., methanol or ethanol).

  • Ammonia Addition: Cool the reactor and add a significant molar excess of liquid ammonia.

  • Catalyst Introduction: Add a hydrogenation catalyst (e.g., Raney Nickel or a supported palladium or platinum catalyst).

  • Hydrogenation: Seal the reactor, pressurize with hydrogen gas (e.g., 20-50 bar), and heat to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by GC to check for the disappearance of isononanal and the formation of this compound.

  • Workup: After the reaction is complete, cool the reactor, vent the excess pressure, and filter off the catalyst.

  • Purification: Remove the solvent and excess ammonia by distillation. The crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_ra Reductive Amination cluster_ham Hydroaminomethylation ra_start Isononanal + Ammonia ra_imine Imine Formation ra_start->ra_imine ra_reduction Reduction (H₂/Catalyst) ra_imine->ra_reduction ra_product Crude this compound ra_reduction->ra_product purification Purification (Distillation) ra_product->purification ham_start Octenes + CO + H₂ + Ammonia ham_reaction Catalytic Reaction ham_start->ham_reaction ham_product Crude this compound ham_reaction->ham_product ham_product->purification final_product Pure this compound purification->final_product

Caption: Overview of the two main synthesis routes for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conversion Low Conversion cluster_byproducts High Byproducts cluster_workup Workup Loss start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts check_workup Review Workup & Purification start->check_workup catalyst Catalyst Activity check_conversion->catalyst conditions Reaction Conditions (T, P, time) check_conversion->conditions overalkylation Over-alkylation check_byproducts->overalkylation aldol Aldol Condensation check_byproducts->aldol extraction Extraction Efficiency check_workup->extraction distillation Distillation Loss check_workup->distillation

Caption: A logical flow for troubleshooting low yield issues.

References

Stability issues of Isononanamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isononanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and use of this compound.

Troubleshooting Guides

This section provides solutions to specific stability-related issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent Assay Results Degradation of this compound in solution.Prepare fresh solutions daily. If using a stock solution, perform a stability study by analyzing aliquots over time to determine its usable lifespan under your specific storage conditions (e.g., temperature, solvent). Consider the use of a validated stability-indicating analytical method.
Precipitate Formation in Aqueous Buffers pH-dependent solubility or reaction with buffer components.Check the pH of the solution. This compound, as a primary amine, will be more soluble in acidic conditions due to protonation. If possible, adjust the pH to a more acidic range. Screen different buffer systems for compatibility.
Discoloration of the Sample (e.g., yellowing) Oxidation or light-induced degradation.Store this compound and its solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid exposure to oxidizing agents. Consider adding an antioxidant if compatible with your experimental setup.
Loss of Potency in Biological Assays Adsorption to container surfaces or degradation at physiological temperatures.Use low-adsorption labware (e.g., polypropylene or silanized glass). For incubations at 37°C, determine the stability of this compound under these conditions by analyzing samples at different time points.
Unexpected Peaks in Chromatographic Analysis Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method capable of separating the parent compound from its degradants.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is sensitive to carbon dioxide and should ideally be stored under an inert atmosphere, such as argon, to prevent the formation of carbonate salts.[1]

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: As a primary amine, this compound is expected to be more stable in acidic to neutral pH conditions. Under alkaline conditions, the free base is more susceptible to oxidation. A study on thiamine, another amine-containing compound, showed significantly greater stability at pH 3 compared to pH 6.[5] It is crucial to experimentally determine the stability of this compound at the specific pH of your experiment.

Q3: Is this compound sensitive to light?

Q4: Can this compound undergo oxidative degradation?

A4: Yes, primary amines are susceptible to oxidation, which can lead to the formation of various degradation products.[8][9][10][11] It is advisable to avoid contact with strong oxidizing agents and to degas solvents to remove dissolved oxygen. Storing solutions under an inert atmosphere can also mitigate oxidative degradation.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways for this compound include:

  • Oxidation: The primary amine group can be oxidized to form imines, nitroso, or nitro compounds.

  • Reaction with Carbon Dioxide: In the presence of atmospheric CO2, this compound can form carbamates or carbonate salts.[1]

  • Photodegradation: Exposure to UV or visible light may lead to the formation of radical species and subsequent degradation products.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acid and base hydrolysis samples.
  • Analyze all samples, including an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[2][4]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.
  • Calculate the percentage degradation of this compound.
  • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.[3][13][14]

Protocol 2: pH-Dependent Stability Assessment

This protocol is designed to evaluate the stability of this compound in aqueous solutions at different pH values.

1. Buffer Preparation:

  • Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).

2. Sample Preparation:

  • Spike a known concentration of this compound stock solution into each buffer to achieve the desired final concentration.

3. Incubation:

  • Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).

4. Analysis:

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining concentration of this compound.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.
  • Determine the degradation rate constant (k) and half-life (t½) at each pH.

Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of stability studies. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.005138.6
5.00.01257.8
7.00.02527.7
9.00.0858.2
11.00.2303.0

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation after 24 hoursNumber of Degradation Products Detected
0.1 M HCl, 60°C5.21
0.1 M NaOH, 60°C15.82
3% H₂O₂, RT45.34
Heat (60°C)8.11
UV Light22.53

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability testing.

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Check Solution Preparation and Age start->check_solution check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh If solution is old stability_study Perform Solution Stability Study check_solution->stability_study If recurring issue end Consistent Results prepare_fresh->end optimize_conditions Optimize Storage/Experimental Conditions stability_study->optimize_conditions forced_degradation Conduct Forced Degradation Study check_conditions->forced_degradation If degradation is suspected identify_degradants Identify Degradation Products forced_degradation->identify_degradants identify_degradants->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Thermal Thermal Stress (Heat) This compound->Thermal DP1 Oxidative Degradants (e.g., Imine, Nitroso) Oxidation->DP1 DP2 Hydrolytic Products Hydrolysis->DP2 DP3 Photodegradants Photolysis->DP3 DP4 Thermal Degradants Thermal->DP4

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Isononanamine-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isononanamine-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the polymerization of this branched primary amine.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is most suitable for this compound?

A1: this compound, as a primary amine, is well-suited for condensation polymerization to form polyamides. This typically involves reacting this compound (or a difunctional analogue) with a dicarboxylic acid or a diacyl chloride. The reaction proceeds via the formation of an amide linkage with the elimination of a small molecule, such as water or hydrochloric acid.

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all ignition sources are absent from the work area.

Q3: How does the branched structure of this compound affect the polymerization process and final polymer properties?

A3: The branched structure of this compound introduces steric hindrance around the reactive amine group. This can impact the polymerization kinetics, potentially leading to slower reaction rates compared to linear amines. The resulting polymer architecture will also be affected, which can influence properties such as melt viscosity, crystallinity, and mechanical strength. For instance, branched polyamides may exhibit lower crystallinity and a different rheological profile compared to their linear counterparts.[2]

Q4: What are common comonomers used with this compound in polyamide synthesis?

A4: To produce a polyamide, this compound would be reacted with a monomer containing at least two carboxylic acid groups (or acyl chloride groups). Common choices for dicarboxylic acids include adipic acid, sebacic acid, and terephthalic acid. The selection of the dicarboxylic acid will significantly influence the properties of the resulting polyamide, such as its thermal stability, flexibility, and solubility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound-based polymers.

Issue 1: Low Polymer Molecular Weight

  • Possible Cause A: Steric Hindrance. The branched structure of this compound can sterically hinder the approach of the monomers, leading to premature chain termination and resulting in a low degree of polymerization. Dehydrogenation of bulky primary amines may yield oligomers rather than high molecular weight polymers.[3]

    • Suggested Solution:

      • Catalyst Selection: Employ a catalyst known to be effective for sterically hindered monomers. Pincer ruthenium complexes, for example, have been used for the direct synthesis of polyamides from diols and diamines and may be effective in overcoming steric barriers.[4]

      • Reaction Conditions: Optimize reaction conditions by increasing the temperature to provide more kinetic energy to overcome the activation barrier, or by extending the reaction time. However, be cautious of potential side reactions at elevated temperatures.

  • Possible Cause B: Impurities in Monomers or Solvents. Water or other reactive impurities in the this compound, the dicarboxylic acid, or the solvent can interfere with the polymerization reaction by reacting with the monomers or the growing polymer chains, leading to chain termination.

    • Suggested Solution:

      • Monomer and Solvent Purity: Ensure all monomers and solvents are rigorously dried and purified before use. Techniques such as distillation or passing through a column of activated alumina can be used for solvent purification. Monomer purity should be confirmed by analytical techniques like NMR or GC-MS.

  • Possible Cause C: Non-stoichiometric Monomer Ratio. An imbalance in the molar ratio of the amine and acid functional groups will limit the molecular weight, as the excess monomer will cap the growing polymer chains.

    • Suggested Solution:

      • Precise Stoichiometry: Accurately weigh all monomers and ensure a 1:1 molar ratio of amine to carboxylic acid functional groups. For volatile monomers, it may be necessary to account for potential loss during handling.

low_molecular_weight LowMW Low Molecular Weight CauseA CauseA LowMW->CauseA CauseB CauseB LowMW->CauseB CauseC CauseC LowMW->CauseC SolutionA1 SolutionA1 CauseA->SolutionA1 SolutionA2 SolutionA2 CauseA->SolutionA2 SolutionB SolutionB CauseB->SolutionB SolutionC SolutionC CauseC->SolutionC

Caption: A step-by-step workflow for troubleshooting gel formation.

Data Presentation

Table 1: Comparison of Polymer Properties

PropertyPolyamide from Linear Diamine (e.g., 1,6-Hexanediamine)Polyamide from Branched Diamine (e.g., this compound analogue)
Crystallinity HigherLower
Melting Point (Tm) HigherLower
Glass Transition Temp (Tg) Generally LowerGenerally Higher
Melt Viscosity LowerHigher
Solubility More limitedOften more soluble in organic solvents
Tensile Strength Generally HigherMay be lower
Elongation at Break Generally LowerMay be higher

Table 2: Typical Reaction Parameters for Polyamide Synthesis

ParameterSolution PolymerizationMelt Polymerization
Temperature 0 - 80 °C (for diacyl chlorides); 150 - 220 °C (for dicarboxylic acids)220 - 280 °C
Pressure AtmosphericVacuum (in later stages)
Catalyst Often not required for diacyl chlorides; Acid catalysts for dicarboxylic acidsNone or acid catalysts
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)None
Reaction Time 2 - 24 hours1 - 6 hours
Typical Yield > 95%> 98%

Experimental Protocols

Protocol 1: Solution Polymerization of a Branched Diamine with a Diacyl Chloride

This protocol provides a general methodology for the synthesis of a polyamide from a branched diamine, analogous to this compound, and a diacyl chloride.

  • Monomer Preparation:

    • Ensure the branched diamine (e.g., a difunctional this compound derivative) and the diacyl chloride (e.g., terephthaloyl chloride) are of high purity.

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the branched diamine (1.0 equivalent) in a dry, aprotic polar solvent such as N-Methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C in an ice bath.

  • Polymerization:

    • Dissolve the diacyl chloride (1.0 equivalent) in the same dry solvent in the dropping funnel.

    • Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.

    • Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Experimental Workflow for Solution Polymerization

solution_polymerization_workflow Start Start Prep Prepare Dry Glassware and High Purity Monomers Start->Prep DissolveDiamine Dissolve Branched Diamine in Dry NMP Prep->DissolveDiamine Cool Cool to 0 °C DissolveDiamine->Cool AddDiacyl Dropwise Addition of Diacyl Chloride Solution Cool->AddDiacyl Stir Stir at Room Temperature (4-24h) AddDiacyl->Stir Precipitate Precipitate Polymer in Methanol/Water Stir->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Dry in Vacuum Oven FilterWash->Dry End End Dry->End

Caption: A schematic workflow for the solution polymerization of a polyamide.

Protocol 2: Characterization of the Synthesized Polyamide

  • Molecular Weight Determination:

    • Use Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A suitable solvent system (e.g., NMP with LiBr) should be used.

  • Structural Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic C=O stretching (around 1650 cm⁻¹) and N-H bending (around 1550 cm⁻¹) vibrations.

    • NMR Spectroscopy (¹H and ¹³C): Confirm the polymer structure and the incorporation of both monomers.

  • Thermal Properties Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature.

References

Technical Support Center: Preventing Oxidation of Isononylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of isononylamine during your experiments. Proper handling and storage are crucial to maintain the purity and stability of this reagent, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is isononylamine and why is it prone to oxidation?

A1: Isononylamine (IUPAC name: 7-methyloctan-1-amine) is a primary aliphatic amine.[1][2] Like many aliphatic amines, it is susceptible to oxidation due to the presence of a lone pair of electrons on the nitrogen atom, which can react with atmospheric oxygen. This process can be accelerated by factors such as exposure to light, heat, and certain metal ions. Additionally, isononylamine is sensitive to carbon dioxide (CO2) present in the air.[1][2]

Q2: What are the visible signs of isononylamine oxidation?

A2: The primary visible sign of isononylamine oxidation is a change in color. Pure isononylamine is typically a colorless to pale yellow liquid. Upon oxidation, it may develop a darker yellow or brownish hue. You may also observe the formation of precipitates or a change in viscosity. For quantitative analysis, techniques like HPLC or GC-MS are required to detect and quantify degradation products.

Q3: What are the likely oxidation products of isononylamine?

A3: While specific studies on isononylamine are limited, the oxidation of primary aliphatic amines can lead to the formation of various degradation products. Based on general mechanisms for aliphatic amine oxidation, potential products include:

  • Nitroalkanes: Formed through a series of reactions.

  • Aldehydes and Ketones: Resulting from oxidative deamination.

  • N-oxides: Though more common for tertiary amines, they can be minor products for primary amines.

  • Ammonia: Can be a product of further degradation.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of Isononylamine Exposure to air (oxygen) and/or light.Store isononylamine under an inert atmosphere (argon or nitrogen).[1][2] Use amber glass bottles or store in a dark place to minimize light exposure.
Formation of Precipitate Reaction with atmospheric CO2 or advanced oxidation.Ensure the storage container is tightly sealed. Purge the headspace with an inert gas before sealing. Filter the amine under an inert atmosphere if a precipitate has already formed.
Inconsistent Experimental Results Use of partially oxidized isononylamine.Always use fresh or properly stored isononylamine. If oxidation is suspected, purify the amine by distillation under reduced pressure and inert atmosphere before use.
Amine Degradation Despite Inert Atmosphere Contamination with metal ions that can catalyze oxidation.Use high-purity solvents and glassware. Avoid contact with incompatible metals.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage and Handling

This protocol describes the procedure for creating an inert atmosphere over isononylamine to prevent oxidation during storage and handling.

Materials:

  • Isononylamine

  • Schlenk flask or a vial with a septum-lined cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Needles and a bubbler

Procedure:

  • Preparation: Place the desired amount of isononylamine into a clean, dry Schlenk flask or vial.

  • Purging: Insert a long needle connected to the inert gas line through the septum, with the tip below the surface of the liquid. Insert a second, shorter needle as an outlet.

  • Gas Flow: Gently bubble the inert gas through the isononylamine for 5-10 minutes to displace any dissolved oxygen. The outlet needle should be connected to a bubbler to monitor the gas flow.

  • Blanketing: After purging the liquid, raise the gas inlet needle so that its tip is in the headspace above the liquid. Continue to gently flush the headspace with the inert gas for another 2-3 minutes to displace the air.

  • Sealing: While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle. This ensures a positive pressure of inert gas inside the container.

  • Storage: Seal the container tightly with the septum cap and secure it with paraffin film for long-term storage. Store in a cool, dark, and well-ventilated area.[2][3]

InertGasBlanketing cluster_setup Setup cluster_procedure Procedure cluster_storage Storage Isononylamine Isononylamine in Flask PurgeLiquid Purge Liquid Isononylamine->PurgeLiquid Step 1 InertGas Inert Gas Source Needles Inlet and Outlet Needles InertGas->Needles Needles->Isononylamine BlanketHeadspace Blanket Headspace PurgeLiquid->BlanketHeadspace Step 2 SealContainer Seal Container BlanketHeadspace->SealContainer Step 3 Store Store in Cool, Dark Place SealContainer->Store Step 4

Fig. 1: Workflow for inert gas blanketing of isononylamine.
Protocol 2: Use of Antioxidants

This protocol provides a general guideline for using antioxidants to stabilize isononylamine. The optimal concentration of the antioxidant may need to be determined empirically.

Materials:

  • Isononylamine

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E)

  • Inert gas setup (as in Protocol 1)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using the setup from Protocol 1), place the isononylamine in a suitable flask with a magnetic stir bar.

  • Antioxidant Addition: Add the chosen antioxidant to the isononylamine. A typical starting concentration is 0.05-0.1% (w/w).

  • Dissolution: Stir the mixture until the antioxidant is completely dissolved. Gentle warming may be applied if necessary, but ensure it is done under a continuous inert atmosphere.

  • Storage: Transfer the stabilized isononylamine solution to a clean, dry, and amber-colored storage vessel. Purge the headspace with an inert gas and seal tightly.

  • Evaluation: To confirm the effectiveness of the antioxidant, it is recommended to perform a stability study. This can involve storing a small sample under accelerated aging conditions (e.g., elevated temperature) and periodically analyzing for the formation of oxidation products using HPLC or GC-MS.

Quantitative Data on Antioxidant Efficacy

Antioxidant Typical Concentration Relative Efficacy (System Dependent) Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%GoodOften used in combination with BHA for synergistic effects.[2]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Very GoodMore effective than BHT in some systems.
Vitamin E (α-tocopherol) 0.05 - 0.5%ExcellentA highly effective natural antioxidant.

Note: The efficacy of an antioxidant is highly dependent on the specific chemical system, temperature, and presence of other substances. The information in this table should be used as a general guideline.

Logical Relationship for Preventing Oxidation

The prevention of isononylamine oxidation involves a multi-faceted approach addressing the key contributing factors. The following diagram illustrates the logical relationships between the causes of oxidation and the preventative measures.

OxidationPrevention Air Exposure to Air (Oxygen) InertGas Inert Gas Blanketing (Argon/Nitrogen) Air->InertGas SealedContainer Tightly Sealed Container Air->SealedContainer Oxidation Isononylamine Oxidation Air->Oxidation Light Exposure to Light AmberBottle Amber Glassware/ Storage in Dark Light->AmberBottle Light->Oxidation Heat Elevated Temperature CoolStorage Store in a Cool Place Heat->CoolStorage Heat->Oxidation CO2 Exposure to CO2 CO2->InertGas CO2->SealedContainer CO2->Oxidation Metals Metal Ion Contamination HighPurity Use High-Purity Glassware Metals->HighPurity Metals->Oxidation InertGas->Air InertGas->CO2 AmberBottle->Light CoolStorage->Heat SealedContainer->Air SealedContainer->CO2 Antioxidants Addition of Antioxidants Antioxidants->Oxidation Inhibits HighPurity->Metals

Fig. 2: Factors contributing to isononylamine oxidation and corresponding preventative measures.

References

Technical Support Center: Isononanamine in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in corrosion inhibition studies with Isononanamine.

Troubleshooting Inconsistent Results

Inconsistent results in corrosion inhibition studies using this compound can arise from a variety of factors, from experimental setup to environmental variables. This guide provides a structured approach to identifying and resolving common issues.

Question: Why am I observing poor reproducibility in my corrosion inhibition efficiency measurements?

Answer: Poor reproducibility is a common challenge and can be attributed to several factors. A systematic check of the following is recommended:

  • Surface Preparation: Inconsistent surface preparation of metal coupons is a primary source of variability. Ensure a standardized and repeatable procedure for cleaning, polishing, and drying the coupons before each experiment. Any residual oxides or contaminants can significantly alter the corrosion process.

  • Inhibitor Concentration: Verify the accuracy of the this compound concentration in your corrosive medium. Inaccurate dilutions can lead to significant variations in inhibition efficiency.

  • Environmental Control: Fluctuations in temperature, pH, and aeration of the corrosive solution can impact the corrosion rate and the inhibitor's performance.[1] Use a thermostatically controlled water bath and ensure consistent aeration or de-aeration as per your experimental design.

  • Contamination: Contaminants in the amine solution or the corrosive media can interfere with the inhibition mechanism.[2] Ensure high-purity reagents and deionized or distilled water.

Question: My results show an unexpected acceleration of corrosion with this compound. What could be the cause?

Answer: While counterintuitive, some inhibitors can accelerate corrosion under specific conditions. Potential causes include:

  • Insufficient Concentration: At very low concentrations, some inhibitors may not form a complete protective film, leading to localized corrosion at unprotected sites, which can be more aggressive than uniform corrosion.

  • Inhibitor Degradation: High temperatures or the presence of certain contaminants can lead to the degradation of the amine inhibitor, potentially forming corrosive byproducts.[3]

  • Galvanic Effects: In systems with multiple metals, the inhibitor might preferentially protect one metal, potentially accelerating the corrosion of another due to galvanic coupling.

Question: There are discrepancies between data from different techniques (e.g., Weight Loss vs. Electrochemical methods). How do I interpret this?

Answer: Discrepancies between different corrosion measurement techniques are not uncommon as they measure different aspects of the corrosion process.

  • Weight Loss: This method provides an average corrosion rate over a long exposure period. It is a direct measurement but does not give information about the corrosion mechanism or short-term changes.

  • Potentiodynamic Polarization: This electrochemical technique provides information on the anodic and cathodic reaction kinetics and can help identify if the inhibitor is anodic, cathodic, or mixed-type.[4] However, the applied potential scan can sometimes alter the surface and may not represent the free-corroding conditions accurately.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the protective film and the corrosion process at the metal-solution interface.[5] Discrepancies with weight loss can occur if the protective film's properties change over the long immersion time of the weight loss experiment.

A holistic interpretation considering the principles of each technique is crucial. For instance, EIS might show a high initial resistance of the inhibitor film, which might degrade over time, leading to a higher average corrosion rate as measured by the weight loss method.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of corrosion inhibition by this compound?

This compound, as an aliphatic amine, primarily functions as an adsorption inhibitor. Its molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.[6] The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. The hydrophobic alkyl chain of this compound then repels water and corrosive species from the surface.

2. How does the concentration of this compound affect its inhibition efficiency?

Generally, the inhibition efficiency of this compound increases with its concentration up to a certain point, known as the critical micelle concentration (CMC) or the concentration required for complete surface coverage.[7][8] Beyond this optimal concentration, the efficiency may plateau or even slightly decrease.

3. What is the influence of temperature on the performance of this compound?

The effect of temperature on the inhibition efficiency of this compound can be complex. Typically, for physisorption-dominant inhibitors, an increase in temperature leads to desorption of the inhibitor molecules and a decrease in efficiency.[1][9] For chemisorption-dominant inhibitors, an initial increase in temperature might enhance the adsorption and improve efficiency, but further increases can lead to inhibitor degradation and reduced performance.

4. Can this compound be used in different corrosive media?

The effectiveness of this compound can vary significantly with the type of corrosive medium (e.g., acidic, neutral, or alkaline solutions) and the presence of specific ions (e.g., chlorides, sulfides). The pH of the solution can affect the protonation of the amine group, which in turn influences its adsorption characteristics.[6] It is essential to evaluate its performance in the specific environment of interest.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data based on the typical performance of aliphatic amine corrosion inhibitors. This data should be considered illustrative and used as a general guideline.

Table 1: Representative Inhibition Efficiency of an Aliphatic Amine Inhibitor at Different Concentrations (Weight Loss Method)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.21.25-
5045.10.3870.0
10022.50.1985.0
20012.00.1092.0
4009.00.0894.0

Table 2: Representative Electrochemical Parameters from Potentiodynamic Polarization for an Aliphatic Amine Inhibitor

Inhibitor Concentration (ppm)Ecorr (mV vs. Ag/AgCl)Icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-450120.5-
50-43530.175.0
100-42015.787.0
200-4108.493.0
400-4056.095.0

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for an Aliphatic Amine Inhibitor

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)250200-
5012008079.2
10025004590.0
20055002595.5
40068002096.3

Detailed Experimental Protocols

1. Weight Loss Measurement

This method determines the average corrosion rate over a specified period.

  • Materials: Metal coupons (e.g., mild steel) of known dimensions, corrosive solution, this compound, analytical balance, polishing papers, desiccator.

  • Procedure:

    • Prepare the metal coupons by polishing with successively finer grades of emery paper, rinsing with deionized water and acetone, and drying in a desiccator.

    • Weigh the coupons accurately using an analytical balance (W_initial).

    • Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

    • After the immersion period, retrieve the coupons, carefully remove the corrosion products (e.g., using a cleaning solution like Clarke's solution for steel), rinse with deionized water and acetone, and dry.

    • Weigh the cleaned coupons again (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final) and the corrosion rate (CR) using the formula: CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Potentiodynamic Polarization

This technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Equipment: Potentiostat/Galvanostat, electrochemical cell with a three-electrode setup (working electrode, counter electrode, and reference electrode).

  • Procedure:

    • Prepare the working electrode (metal sample) as described in the weight loss method.

    • Assemble the three-electrode cell with the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

    • Immerse the electrodes in the corrosive solution with and without the inhibitor and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[4]

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the inhibitor film properties and the corrosion mechanism.

  • Equipment: Potentiostat/Galvanostat with a frequency response analyzer (FRA), electrochemical cell with a three-electrode setup.

  • Procedure:

    • Set up the electrochemical cell as described for potentiodynamic polarization.

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]

    • Measure the impedance response of the system.

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Logic A Prepare Metal Coupons (Polish, Clean, Dry) C Weight Loss Measurement (Long-term immersion) A->C D Potentiodynamic Polarization (Electrochemical Cell) A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Prepare Corrosive Media + this compound Concentrations B->C B->D B->E F Calculate Corrosion Rate & Inhibition Efficiency C->F G Determine Ecorr, Icorr & Inhibition Efficiency D->G H Model with Equivalent Circuit Determine Rct & Cdl E->H I Inconsistent Results? F->I G->I H->I J Check Surface Preparation I->J Yes K Verify Inhibitor Concentration I->K Yes L Control Environmental Variables (T, pH) I->L Yes M Assess Purity of Reagents I->M Yes N N I->N No - Consistent inhibition_mechanism cluster_solution Corrosive Solution cluster_interaction Inhibition Process Inhibitor This compound Molecules Adsorption Adsorption of This compound Inhibitor->Adsorption Corrosive Corrosive Species (H+, Cl-, etc.) Barrier Barrier to Corrosive Species Corrosive->Barrier Metal Metal Surface Metal->Adsorption Film Formation of Protective Hydrophobic Film Adsorption->Film Film->Barrier Result Corrosion Inhibition Barrier->Result troubleshooting_flow Start Inconsistent Results Observed Q1 Are experimental parameters strictly controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the metal surface preparation consistent? A1_Yes->Q2 Action1 Implement strict control of: - Temperature - pH - Stirring/Flow Rate - Aeration A1_No->Action1 End Re-run experiments and analyze results Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the inhibitor solution fresh and accurately prepared? A2_Yes->Q3 Action2 Standardize surface prep: - Polishing procedure - Cleaning agents - Drying method A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there potential contaminants? A3_Yes->Q4 Action3 Prepare fresh inhibitor solutions for each experiment. Verify concentration calculations. A3_No->Action3 Action3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Action4 Use high-purity reagents. Clean glassware thoroughly. A4_Yes->Action4 A4_No->End Action4->End

References

Improving the efficiency of Isononanamine as a surfactant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isononanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of this compound as a surfactant in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a surfactant.

Problem Potential Cause Suggested Solution
Poor solubility of this compound in aqueous solution. The pH of the solution is at or above the pKa of this compound, leading to a neutral, less soluble form.Adjust the pH of the solution to be below the pKa of this compound (typically in the acidic range) to ensure the amine group is protonated and thus more water-soluble.[1][2]
Low foaming or poor emulsification. The concentration of this compound is below its Critical Micelle Concentration (CMC).Increase the concentration of this compound in the solution to ensure it is above the CMC, where micelles form and surfactant activity is optimal.[3][4]
The pH of the system is not optimal for the desired surfactant behavior.For oil-in-water emulsions, an acidic pH that protonates the amine head group will increase its positive charge and enhance its interaction with the aqueous phase.[5][6]
Emulsion is unstable and separates over time. Insufficient surfactant concentration to stabilize the oil-water interface.Increase the this compound concentration. Consider adding a co-surfactant to improve interfacial film stability.
The pH of the continuous phase is causing a change in the charge of the this compound headgroup, weakening the emulsion.Monitor and control the pH of the system. An acidic pH will maintain a positive charge on the amine headgroup, which can enhance electrostatic repulsion between droplets in an O/W emulsion.[5][6]
Precipitation occurs when mixing this compound with other components. This compound, as a cationic surfactant (at acidic pH), is interacting with anionic species in the formulation, leading to precipitation.[7]Avoid mixing with strong anionic surfactants or polymers unless compatibility has been established. If an anionic component is necessary, consider adjusting the pH towards neutral to reduce the cationic nature of this compound, but be aware this may also reduce its solubility and effectiveness.
Inconsistent results between experiments. Variations in experimental conditions such as temperature, pH, and water hardness.Standardize all experimental parameters. Use buffered solutions to maintain a constant pH. Be aware that changes in temperature can affect surfactant solubility and micelle formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a surfactant?

A1: this compound is a primary amine with a nine-carbon branched alkyl chain (C9H21N).[8] Its structure consists of a hydrophobic tail (the isononyl group) and a hydrophilic head (the amine group). This amphiphilic nature allows it to adsorb at interfaces (e.g., oil-water, air-water) and lower the surface tension, which is the basis of its function as a surfactant.[9]

Q2: How does pH affect the performance of this compound?

A2: The pH of the aqueous phase is a critical factor. The primary amine group of this compound can be protonated (R-NH3+) in acidic conditions, making it a cationic surfactant. In alkaline conditions, it will be deprotonated (R-NH2) and behave as a non-ionic surfactant, though with much lower water solubility.[1][2] Therefore, for applications in aqueous systems requiring good solubility and emulsification of oil in water, maintaining an acidic pH is generally recommended.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates called micelles begin to form.[4] Below the CMC, this compound molecules primarily exist as individual monomers. Above the CMC, the surfactant properties like emulsification and solubilization are significantly enhanced.[3] Operating above the CMC is crucial for achieving optimal surfactant efficiency.

Q4: Can this compound be used with other surfactants?

A4: Yes, this compound can be used in mixed surfactant systems. As a cationic surfactant (at acidic pH), it can have strong interactions with anionic surfactants, which may lead to precipitation.[7] However, synergistic effects can be observed when mixed with non-ionic or other cationic surfactants, potentially improving emulsion stability or foaming properties.[10] Compatibility testing is always recommended.

Q5: How can I improve the stability of an emulsion created with this compound?

A5: To improve emulsion stability, you can:

  • Ensure the concentration of this compound is above its CMC.

  • Optimize the pH to maintain the desired charge on the amine headgroup.

  • Consider adding a co-surfactant or a stabilizing polymer.

  • Increase the viscosity of the continuous phase.

  • Homogenize the emulsion to create smaller, more uniform droplets.[11][12]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. Surface tensiometry is a common method.[4]

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface is saturated with surfactant molecules, and additional molecules form micelles in the bulk solution, resulting in no further significant decrease in surface tension.[13]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate aqueous buffer (e.g., acetate buffer for acidic pH).

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution with the same buffer to create a range of concentrations.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method).[4]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines.[4]

Evaluation of Emulsification Stability

Principle: The stability of an emulsion can be assessed by monitoring changes in droplet size and distribution over time, or by observing the rate of phase separation (creaming or coalescence).[14]

Methodology:

  • Emulsion Preparation:

    • Prepare an aqueous solution of this compound at a concentration above its CMC in a suitable buffer.

    • Add the oil phase to the aqueous phase at a defined ratio (e.g., 10:90 v/v).

    • Homogenize the mixture using a high-shear mixer or sonicator for a specified time to form an emulsion.

  • Stability Assessment (Accelerated Aging):

    • Transfer a known volume of the emulsion into a graduated cylinder or vial and seal it.

    • Store the emulsion under controlled conditions (e.g., at a specific temperature).

    • At regular time intervals (e.g., 1, 6, 12, 24 hours), measure the height of any separated layers (aqueous phase or oil phase).

  • Data Analysis:

    • Calculate the Creaming Index (CI) or Emulsion Stability Index (ESI) as a percentage of the separated phase volume relative to the total emulsion volume. A lower index indicates higher stability.[11]

    • Alternatively, particle size analysis (e.g., using dynamic light scattering) can be performed at different time points to monitor changes in droplet size, which can indicate coalescence.[15]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Efficiency start Experiment Issue Observed issue_type Identify Issue Type start->issue_type solubility Poor Solubility issue_type->solubility Solubility performance Low Foaming / Poor Emulsification issue_type->performance Performance stability Emulsion Instability issue_type->stability Stability precipitation Precipitation issue_type->precipitation Precipitation check_ph_sol Check & Adjust pH (Acidic) solubility->check_ph_sol check_conc Increase Concentration > CMC performance->check_conc stability->check_conc add_stabilizer Add Co-surfactant / Polymer stability->add_stabilizer check_compatibility Check for Anionic Components precipitation->check_compatibility end Issue Resolved check_ph_sol->end check_ph_perf Optimize pH for Application check_conc->check_ph_perf check_ph_perf->end check_compatibility->end add_stabilizer->end

Caption: Troubleshooting workflow for common this compound issues.

CMC_Determination_Workflow Experimental Workflow for CMC Determination prep_stock Prepare Concentrated Stock Solution of this compound prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at the Intersection of the Two Linear Regions plot_data->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

PH_Effect_Diagram Impact of pH on this compound cluster_acidic Acidic Conditions (pH < pKa) cluster_alkaline Alkaline Conditions (pH > pKa) protonated Protonated Form (R-NH3+) cationic Cationic Surfactant protonated->cationic This compound This compound (R-NH2) protonated->this compound - H+ soluble High Water Solubility cationic->soluble deprotonated Deprotonated Form (R-NH2) nonionic Non-ionic Surfactant deprotonated->nonionic deprotonated->this compound + H+ insoluble Low Water Solubility nonionic->insoluble This compound->protonated + H+ This compound->deprotonated - H+

Caption: Effect of pH on the chemical form and properties of this compound.

References

Technical Support Center: Mitigating the Environmental Impact of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the environmental footprint of Isononanamine in a laboratory setting. The following information is intended to supplement, not replace, institutional and regulatory safety and environmental protocols. Always consult your institution's safety officer and relevant Safety Data Sheets (SDS) before commencing any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound?

A1: The primary environmental concern is its potential aquatic toxicity. While specific data for this compound is limited, a closely related compound, n-Nonylamine, is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, preventing its release into waterways is of paramount importance. Additionally, as a volatile organic compound (VOC), improper storage and handling can contribute to air pollution.

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. Due to its potential aquatic toxicity, this compound should never be disposed of down the drain. All waste containing this chemical must be collected and treated as hazardous waste according to institutional and local regulations.

Q3: What are some greener alternatives to this compound?

A3: Identifying a direct drop-in replacement depends on the specific application. However, research into greener alternatives is ongoing in several areas where this compound is used:

  • Corrosion Inhibition: Plant extracts (containing tannins, alkaloids, flavonoids), essential oils, and biopolymers like chitosan are being explored as biodegradable corrosion inhibitors.[2][3]

  • Paints and Pigments: Water-based paints using bio-based binders such as starch, soy, and linseed oil are becoming more common.[4][5][6]

Q4: How does this compound behave in the environment?

A4: The environmental fate of this compound is not extensively documented. However, as a primary aliphatic amine, it is expected to undergo biodegradation. The initial step in the biodegradation of primary amines often involves oxidation.[5] One potential degradation pathway is through ozonation, which can lead to the formation of nitroalkanes.[7]

Troubleshooting Guides

Issue 1: Accidental Spill of this compound

Problem: A small volume of this compound has been spilled on a laboratory surface.

Solution:

StepActionRationale
1Evacuate and Ventilate Immediately alert others in the vicinity and ensure the area is well-ventilated to minimize inhalation exposure.
2Don Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
3Contain the Spill Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.
4Neutralize the Spill Cautiously apply a weak acid to neutralize the basic amine. A common neutralizing agent for aliphatic amines is sodium bisulfite.[4] Alternatively, citric acid can be used.[3] Always add the neutralizer slowly and observe for any reaction.
5Absorb and Collect Once neutralized, absorb the material with a spill pillow or vermiculite.
6Package for Disposal Carefully scoop the absorbed material into a designated hazardous waste container.
7Decontaminate the Area Clean the spill area thoroughly with soap and water.
8Dispose of Waste Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Issue 2: Managing this compound-Contaminated Wastewater

Problem: Experimental procedures have generated aqueous waste containing this compound.

Solution:

StepActionRationale
1Segregate Waste Do not mix this compound waste with other waste streams. Collect all aqueous waste containing this compound in a dedicated, clearly labeled, and sealed container.
2pH Adjustment For larger volumes of wastewater, consider adjusting the pH to below 5 before treatment with activated carbon. This can enhance the adsorption of amines.
3Activated Carbon Treatment For dilute aqueous solutions, treatment with activated carbon can be an effective method for removing amines. Pass the wastewater through a column packed with granular activated carbon.
4Monitor Effluent If possible, analyze the treated water to ensure the concentration of this compound is below acceptable limits before final disposal as hazardous waste.
5Dispose of Spent Carbon The spent activated carbon will be saturated with this compound and must be disposed of as hazardous chemical waste.

Quantitative Data

Due to the limited availability of specific ecotoxicity data for this compound, the following table presents data for the closely related compound, n-Nonylamine, as a conservative estimate. It is strongly recommended to treat this compound with the same level of caution.

Table 1: Ecotoxicity Profile of n-Nonylamine (as a surrogate for this compound)

ParameterSpeciesEndpointValueReference
Aquatic Toxicity--Very toxic to aquatic organisms[1]
Long-term EffectsAquatic Environment-May cause long-term adverse effects[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in water. Method validation and optimization are required for specific experimental conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass a known volume of the water sample through the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.

  • Oven Program: Develop a temperature gradient to separate this compound from other components. A typical starting point could be 60°C, holding for 1 minute, then ramping to 250°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for this compound (molecular weight: 143.27 g/mol ).

  • Quantification: Use a calibration curve prepared from this compound standards. An internal standard may be used to improve accuracy.

3. Quality Control

  • Analyze blank samples to check for contamination.

  • Run spiked samples to determine recovery and matrix effects.

  • Analyze replicate samples to assess precision.

Visualizations

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize with Weak Acid (e.g., Sodium Bisulfite) Contain->Neutralize Absorb Absorb Neutralized Mixture Neutralize->Absorb Package Package for Hazardous Waste Disposal Absorb->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of all Contaminated Materials Decontaminate->Dispose

Caption: Workflow for responding to an this compound spill.

Wastewater_Treatment_Logic Start This compound-Contaminated Aqueous Waste Segregate Segregate in Dedicated Waste Container Start->Segregate Treatment_Decision Large Volume? Segregate->Treatment_Decision pH_Adjust Adjust pH to < 5 Treatment_Decision->pH_Adjust Yes Activated_Carbon Treat with Activated Carbon Treatment_Decision->Activated_Carbon No pH_Adjust->Activated_Carbon Monitor Monitor Effluent Concentration Activated_Carbon->Monitor Dispose_Carbon Dispose of Spent Carbon as Hazardous Waste Activated_Carbon->Dispose_Carbon Disposal Dispose of as Hazardous Waste Monitor->Disposal

Caption: Decision logic for managing this compound-contaminated wastewater.

References

Handling and storage best practices for Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isononanamine

This guide provides best practices for the handling and storage of this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

1. What is this compound and which form am I working with?

This compound can refer to different isomers. It is crucial to verify the CAS number on your container and Safety Data Sheet (SDS) to understand the specific properties and hazards of the material you are handling. The two common forms are:

  • This compound (Isononylamine): A primary amine (C9H21N).

  • N-isononyl-Isononanamine: A secondary amine (C18H39N).

2. What are the primary hazards associated with this compound?

Both forms of this compound are classified as hazardous. Key hazards include:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Flammable: this compound (C9H21N) is a flammable liquid and vapor.[1]

  • Harmful if Swallowed: N-isononyl-Isononanamine is harmful if ingested.[2]

  • Environmental Hazard: N-isononyl-Isononanamine is very toxic to aquatic life.[2]

3. What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn:

  • Eye and Face Protection: Chemical splash goggles or a full-face shield are necessary to protect against splashes.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are required.[3][4]

  • Body Protection: A chemical-resistant lab coat or coveralls should be worn.[3][4] For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.[5] If vapors are present, a respirator with an appropriate cartridge for amines should be used.[4]

4. What are the best practices for storing this compound?

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][6]

  • Containers: Keep containers tightly closed to prevent exposure to air and moisture.[3][7] Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[7]

  • Inert Atmosphere: Isononylamine is sensitive to carbon dioxide and should be stored under an inert atmosphere, such as argon.[3]

  • Incompatibilities: Store separately from strong oxidizing agents.[6]

  • Security: Store in a locked-up area to restrict access.[3][6]

Troubleshooting Guide

Issue: A small spill of this compound has occurred in the lab.

Solution:

Minor chemical spills that do not pose an immediate threat can be managed by trained laboratory personnel.

Experimental Protocol for Minor Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill and ensure it is not a major incident requiring emergency response.

  • Don PPE: Before cleaning, put on appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[8]

  • Contain the Spill: Use absorbent materials to create a barrier around the spill to prevent it from spreading.[9]

  • Absorb the Spill: Cover the spill with an absorbent material such as sand, diatomaceous earth, or a universal binder.[10]

  • Neutralize (for primary amines): For aliphatic amines, you can apply sodium bisulfite to the absorbed material.[11]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with soap and water.[10]

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[8]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Issue: The this compound appears discolored or has formed precipitates.

Solution:

This compound is sensitive to air and moisture.[3][7] Discoloration or precipitate formation may indicate contamination or degradation. Do not use the material if its integrity is questionable. Contact your chemical supplier for further guidance. To prevent this, always store this compound under an inert atmosphere and ensure the container is tightly sealed after each use.

Data Presentation

Property This compound (C9H21N) N-isononyl-Isononanamine (C18H39N)
Molecular Formula C9H21N[1]C18H39N[2]
Primary Hazards Flammable, Corrosive[1]Corrosive, Irritant, Environmental Hazard[2]
GHS Hazard Codes H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1]H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)[2]

Visualizations

Spill_Response_Workflow This compound Spill Response Workflow cluster_assessment Initial Response & Assessment cluster_containment Containment & Cleanup cluster_decontamination Final Steps spill Spill Occurs alert Alert Personnel spill->alert Immediately assess Assess Spill Severity alert->assess don_ppe Don Appropriate PPE assess->don_ppe Minor Spill contain Contain Spill with Absorbents don_ppe->contain absorb Absorb the Spilled Liquid contain->absorb neutralize Neutralize (if applicable) absorb->neutralize collect Collect Contaminated Material neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a minor this compound spill.

References

Validation & Comparative

A Comparative Analysis of Isononanamine and n-Nonylamine for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals detailing the distinct properties and applications of isononanamine and its linear counterpart, n-nonylamine.

In the landscape of chemical synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount. Alkylamines, in particular, serve as versatile intermediates in the creation of a vast array of complex molecules. This guide provides a comprehensive comparison of two C9 primary amines: this compound, a branched-chain amine, and n-nonylamine, a straight-chain amine. Understanding their distinct physicochemical properties, reactivity, and potential applications is crucial for informed decision-making in research and manufacturing.

Physicochemical Properties: A Tabulated Comparison

The structural difference between the branched iso-nonan- chain and the linear n-nonan- chain gives rise to notable variations in their physical properties. These differences can significantly impact their handling, reactivity, and suitability for specific applications.

PropertyThis compound (7-methyloctan-1-amine)n-Nonylamine (Nonan-1-amine)
CAS Number 27775-00-4112-20-9
Molecular Formula C₉H₂₁NC₉H₂₁N[1]
Molecular Weight 143.27 g/mol [2]143.27 g/mol [1]
IUPAC Name 7-methyloctan-1-amine[2]nonan-1-amine[3]
Boiling Point ~191 °C (predicted)201-202 °C
Melting Point Not available-1 °C
Density ~0.78 g/cm³ (predicted)0.782-0.79 g/cm³ at 20-25 °C
Flash Point Not available63 °C
Solubility Insoluble in waterSlightly soluble in water
Vapor Pressure Not available0.37 hPa at 25 °C

Structural and Reactivity Profile

The primary distinction between this compound and n-nonylamine lies in the arrangement of their carbon skeletons. n-Nonylamine possesses a linear nine-carbon chain, while this compound has a branched structure, specifically 7-methyloctanamine. This branching influences the molecule's steric hindrance and van der Waals interactions.

Generally, the reactivity of the amine functional group (-NH₂) is similar in both compounds, participating in typical reactions of primary amines such as:

  • Alkylation and Acylation: To form secondary and tertiary amines, and amides, respectively.[4]

  • Nucleophilic Substitution: Acting as a nucleophile to introduce the nonyl or isononyl group into other molecules.[4]

  • Imine Formation: Reacting with aldehydes and ketones.[4]

However, the branched structure of this compound can introduce steric hindrance around the amino group, which may affect reaction rates and equilibrium positions compared to the more accessible amino group of the linear n-nonylamine.

Applications in Drug Development and Organic Synthesis

Both this compound and n-nonylamine serve as valuable intermediates in organic synthesis. Their hydrophobic alkyl chains make them suitable for introducing lipophilicity into molecules, a key consideration in drug design to enhance membrane permeability and bioavailability.

n-Nonylamine has been documented as a building block in the synthesis of various compounds, including derivatives of the natural product berberine, which have been investigated for their antimicrobial properties.[4] Its role as a pharmaceutical intermediate is well-established, contributing to the synthesis of active pharmaceutical ingredients (APIs).[5]

While specific applications of This compound in drug development are less documented in publicly available literature, its properties as a branched primary amine suggest its potential use in creating molecules with unique spatial arrangements. The branched structure can influence the binding affinity of a drug candidate to its target protein by providing a different conformational profile compared to a linear chain.

Experimental Protocols: A Generalized Approach to Primary Amine Synthesis

Experimental Workflow: Synthesis of Primary Amines via Nitrile Reduction

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product Nitrile Alkyl Nitrile (e.g., Nonanenitrile or Isononanenitrile) ReactionVessel Reaction under Inert Atmosphere Nitrile->ReactionVessel ReducingAgent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) ReducingAgent->ReactionVessel Solvent Anhydrous Solvent (e.g., Diethyl Ether or THF) Solvent->ReactionVessel Quenching Quenching (e.g., with water/NaOH) ReactionVessel->Quenching 1. Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction 2. Formation of Layers Drying Drying of Organic Layer Extraction->Drying 3. Separation Purification Distillation or Chromatography Drying->Purification 4. Removal of Water PrimaryAmine Primary Amine (this compound or n-Nonylamine) Purification->PrimaryAmine 5. Isolation of Pure Product

Caption: Generalized workflow for primary amine synthesis.

Methodology:

  • Reaction Setup: The corresponding alkyl nitrile (nonanenitrile or isononanenitrile) is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ gas with a catalyst like Raney nickel or palladium on carbon), is carefully added to the nitrile solution. The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period sufficient to ensure complete conversion.

  • Work-up: The reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess reducing agent and precipitate the aluminum salts.

  • Extraction and Drying: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent. The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude primary amine is purified by distillation or column chromatography to yield the final product.

Logical Relationship: Structure vs. Properties

The structural isomerism between this compound and n-nonylamine leads to predictable differences in their physical properties and potential biological interactions.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physicochemical Properties & Biological Interactions This compound This compound (Branched Chain) StericHindrance Increased Steric Hindrance This compound->StericHindrance SurfaceArea Reduced Surface Area This compound->SurfaceArea nNonylamine n-Nonylamine (Linear Chain) PackingEfficiency Lower Packing Efficiency nNonylamine->PackingEfficiency Reactivity Potentially Altered Reactivity StericHindrance->Reactivity Binding Different Binding Conformation StericHindrance->Binding BoilingPoint Lower Boiling Point SurfaceArea->BoilingPoint

References

A Comparative Guide to the Efficacy of Isononanamine and Other Branched Amines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of isononanamine and other branched amines as corrosion inhibitors. The information presented is based on available experimental data and theoretical studies, aimed at assisting researchers in selecting the appropriate inhibitor for their specific applications.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a material, typically a metal or an alloy.[1] Amines, particularly branched amines, are a well-established class of organic corrosion inhibitors.[2] Their efficacy is attributed to the presence of the nitrogen atom, which acts as a reaction center for adsorption onto the metal surface, forming a protective film.[2][3] This guide focuses on the comparative efficacy of this compound and other branched primary amines in mitigating corrosion, with a focus on their performance on steel in acidic environments.

Mechanism of Action: Adsorption of Branched Amines

The primary mechanism by which branched amines inhibit corrosion is through adsorption onto the metal surface.[2] This process involves the formation of a protective layer that isolates the metal from the corrosive environment. The adsorption can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecules. In acidic solutions, the metal surface is typically positively charged, and the amine molecules can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the amine group and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[3]

The structure of the branched amine plays a crucial role in its effectiveness as a corrosion inhibitor. The presence of alkyl groups (the "branches") can influence the electron density on the nitrogen atom and the steric hindrance around it, which in turn affects the adsorption process and the packing of the protective film.

Below is a diagram illustrating the general mechanism of branched amine corrosion inhibition.

CorrosionInhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_adsorption Protective Film Formation H+ H⁺ H2 H₂ gas H+->H2 Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Cl- Cl⁻ Amine R-NH₃⁺ (Protonated Branched Amine) AdsorbedAmine Adsorbed Amine Layer Amine->AdsorbedAmine Adsorption Fe Fe (Anode) Fe2+ Fe²⁺ Fe->Fe2+ Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Surface Cathode AdsorbedAmine->Fe2+ Inhibits AdsorbedAmine->H2 Inhibits

Caption: General mechanism of branched amine corrosion inhibition.

Experimental Protocols for Efficacy Evaluation

The performance of corrosion inhibitors is evaluated through various experimental techniques. The most common methods are detailed below.

1. Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate.[4]

  • Protocol:

    • Mild steel coupons of known dimensions and weight are prepared by polishing and cleaning.[4]

    • The coupons are immersed in a corrosive solution (e.g., 1M HCl) with and without the corrosion inhibitor at a specific concentration and temperature for a defined period.[4]

    • After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed.[4]

    • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[4]

  • Formulas:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[5]

  • Protocol:

    • A three-electrode electrochemical cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[6]

    • The working electrode is immersed in the corrosive solution with and without the inhibitor.

    • A small amplitude AC signal is applied over a range of frequencies, and the impedance of the system is measured.[6]

    • The data is often represented as Nyquist and Bode plots.

  • Key Parameters:

    • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

    • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor on the metal surface. A decrease in Cdl is often associated with the formation of a protective film.

3. Potentiodynamic Polarization

This technique provides information about the anodic and cathodic reactions of the corrosion process.

  • Protocol:

    • Similar to EIS, a three-electrode cell is used.

    • The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential.

    • The resulting current is measured, and a polarization curve (Tafel plot) is generated.

  • Key Parameters:

    • Corrosion Current Density (icorr): Directly proportional to the corrosion rate. A lower icorr value signifies better inhibition.

    • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

    • Anodic (βa) and Cathodic (βc) Tafel Slopes: Provide information about the mechanism of the corrosion reactions.

The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis CouponPrep Mild Steel Coupon Preparation (Polishing, Cleaning) WeightLoss Weight Loss Measurement CouponPrep->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) CouponPrep->EIS Polarization Potentiodynamic Polarization CouponPrep->Polarization SolutionPrep Corrosive Solution Preparation (e.g., 1M HCl) +/- Inhibitor SolutionPrep->WeightLoss SolutionPrep->EIS SolutionPrep->Polarization CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) WeightLoss->CR_IE Rct_Cdl Determine Rct and Cdl EIS->Rct_Cdl icorr_Ecorr Determine icorr and Ecorr Polarization->icorr_Ecorr Conclusion Conclusion CR_IE->Conclusion Performance Evaluation Rct_Cdl->Conclusion Performance Evaluation icorr_Ecorr->Conclusion Performance Evaluation

Caption: Experimental workflow for corrosion inhibitor evaluation.

Comparative Performance Data

Direct comparative studies of this compound versus other branched primary amines under identical experimental conditions are limited in the available literature. However, by synthesizing data from various sources, a comparative overview can be constructed. The following tables summarize findings for tert-butylamine, a representative branched primary amine, and provide a basis for understanding the expected performance of this compound.

Table 1: Weight Loss Measurement Data for Tert-Butylamine on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Rate (g/cm²·h)Inhibition Efficiency (%)
030--
5030--
10030--
15030--
20030--
050--
5050--
10050--
15050--
20050--

Note: Specific corrosion rate values were not provided in the abstract of the cited study, but the trend of increasing efficiency with concentration and decreasing with temperature was reported. The study indicated that tert-butylamine's effectiveness is best at higher concentrations and lower temperatures.

Table 2: Electrochemical Polarization Data for Tert-Butylamine on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Temperature (°C)Corrosion Current Density (icorr) (µA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Inhibition Efficiency (%)
030---
5030---
10030---
15030---
20030---
050---
5050---
10050---
15050---
20050---

Note: As with the weight loss data, specific numerical values were not available in the abstract, but the trend of decreasing icorr with increasing inhibitor concentration was reported.

Structure-Efficacy Relationship

The corrosion inhibition efficiency of aliphatic amines is influenced by their molecular structure.[2] Generally, the protective effect of amines increases with the number of hydrocarbon chains attached to the nitrogen atom.[2] This is attributed to the increased electron density on the nitrogen atom, which enhances its ability to donate electrons to the metal surface and form a stronger coordinate bond.[2]

For branched primary amines like this compound and tert-butylamine, the steric hindrance caused by the bulky alkyl groups can also play a significant role. While a larger alkyl chain in this compound might lead to better surface coverage, the steric bulk around the nitrogen in tert-butylamine could influence the orientation and packing of the adsorbed molecules on the metal surface. Theoretical studies using quantum chemical calculations have shown that tertiary amines often exhibit the highest corrosion inhibition efficiency among aliphatic amines.[2]

Conclusion

Both this compound and other branched primary amines, such as tert-butylamine, are effective corrosion inhibitors for mild steel in acidic environments. Their mechanism of action relies on adsorption to the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. The efficacy of these inhibitors is dependent on factors such as concentration, temperature, and their specific molecular structure.

References

A Comparative Analysis: Performance of Bio-Based Long-Chain Polyamides Versus Conventional Nylons

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of sustainable and high-performance materials, bio-based long-chain polyamides have emerged as a compelling alternative to traditional petroleum-derived short-chain nylons. This guide provides a detailed comparison of the performance characteristics of these two classes of polyamides, supported by a summary of typical experimental data and methodologies. This information is intended for researchers, scientists, and professionals in materials science and product development.

Performance Comparison

Bio-based long-chain polyamides, such as PA11, PA610, and PA1010, are derived from renewable resources like castor oil.[1] They are characterized by longer hydrocarbon segments between amide groups. Conventional nylons, like PA6 and PA66, are produced from fossil fuels and have shorter hydrocarbon chains.[2] This fundamental structural difference leads to significant variations in their performance profiles.

Long-chain polyamides generally exhibit lower moisture absorption, superior dimensional stability, and better chemical resistance compared to their short-chain counterparts.[2][3] While traditional nylons often have an advantage in terms of rigidity and melting point, advancements in bio-based formulations are closing this gap. For instance, some bio-based polyamides demonstrate comparable or even superior thermal properties.[4]

Below is a table summarizing the key performance differences based on typical experimental data.

PropertyBio-Based Long-Chain Polyamides (e.g., PA11, PA610, PA12)Conventional Short-Chain Nylons (e.g., PA6, PA66)
Tensile Strength Good to Excellent (e.g., 30-60 MPa for some bio-based variants)[4]High to Excellent
Flexibility Generally more flexibleMore rigid
Moisture Absorption Low[1][2][5]High[4]
Dimensional Stability High[1][3]Low[4]
Chemical Resistance Excellent, particularly against greases, fuels, and solvents[1][6]Good, but can be susceptible to hydrolysis
Thermal Stability (Melting Point) Varies, can be comparable to conventional nylons (e.g., PA 4.10 matches PA6.6)[1]Generally high (e.g., PA66 ~255°C)
Bio-Based Content High (can be up to 100%)[1]None

Experimental Protocols

The following are representative methodologies for key experiments used to evaluate the performance of polyamides.

2.1 Tensile Strength Testing

  • Objective: To determine the ultimate tensile strength, Young's modulus, and elongation at break of the polyamide.

  • Methodology:

    • Prepare dumbbell-shaped specimens according to ASTM D638 standard.

    • Condition the specimens at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.

    • Conduct the test using a universal testing machine at a constant crosshead speed.

    • Record the force and displacement until the specimen fractures.

    • Calculate tensile strength, modulus, and elongation from the stress-strain curve.

2.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.

  • Methodology:

    • Place a small, weighed sample (5-10 mg) into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate and then reheat to observe the thermal transitions.

    • The peak of the endothermic transition during the second heating scan is taken as the melting temperature. The midpoint of the step change in the heat flow is identified as the glass transition temperature.

2.3 Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature of the polyamide.

  • Methodology:

    • Place a weighed sample (10-20 mg) into a TGA crucible.

    • Heat the sample at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is used to characterize the thermal stability.

2.4 Moisture Absorption Test

  • Objective: To determine the amount of water absorbed by the polyamide.

  • Methodology:

    • Dry pre-weighed specimens in a vacuum oven until a constant weight is achieved.

    • Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C).

    • At regular intervals, remove the specimens, wipe the surface dry, and weigh them.

    • Continue the process until the weight of the specimens becomes constant.

    • Calculate the percentage of moisture absorption as the increase in weight relative to the initial dry weight.

Visualizations

The following diagrams illustrate the general synthesis of polyamides and a logical comparison of the key performance attributes.

cluster_reactants Reactants cluster_process Process cluster_products Products Diamine Diamine (H₂N-R-NH₂) Polycondensation Polycondensation Diamine->Polycondensation Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Polycondensation Polyamide Polyamide (-[NH-R-NH-CO-R'-CO]n-) Polycondensation->Polyamide Forms Amide Bonds Water Water (H₂O) Polycondensation->Water Byproduct

Caption: General synthesis of polyamides via polycondensation.

cluster_long Bio-Based Long-Chain Polyamides cluster_short Conventional Short-Chain Nylons LowMoisture Low Moisture Absorption HighDimStab High Dimensional Stability GoodChemRes Good Chemical Resistance Flex Higher Flexibility HighMoisture High Moisture Absorption LowDimStab Lower Dimensional Stability ModChemRes Moderate Chemical Resistance Rigid Higher Rigidity Performance Performance Attributes Performance->LowMoisture Performance->HighDimStab Performance->GoodChemRes Performance->Flex Performance->HighMoisture Performance->LowDimStab Performance->ModChemRes Performance->Rigid

Caption: Key performance differences between polyamide types.

References

A Comparative Analysis of Isononanamine Surfactant Properties Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and pharmaceutical development, the selection of appropriate surfactants is a critical factor influencing experimental outcomes and product efficacy. This guide provides a detailed comparison of the surfactant properties of Isononanamine and its derivatives against widely used commercial surfactants: Sodium Lauryl Sulfate (SLS), Cocamidopropyl Betaine (CAPB), and Lauryl Glucoside. This objective analysis is supported by available experimental data and standardized testing protocols to aid in informed decision-making.

Introduction to Surfactants

Surfactants, or surface-active agents, are amphiphilic compounds containing both a hydrophobic tail and a hydrophilic head. This unique molecular structure allows them to reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This property is fundamental to a wide range of applications, including as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

This compound and its Derivatives: this compound is a primary amine with a branched nine-carbon alkyl chain. While data on the specific surfactant properties of pure this compound is limited in publicly available literature, its ethoxylated derivatives, isononylamine ethoxylates, are utilized in various industrial applications as nonionic surfactants. These derivatives are synthesized by reacting this compound with ethylene oxide, which introduces a polyethylene glycol chain as the hydrophilic head group.

Commercial Surfactants for Comparison:

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant known for its excellent foaming and cleaning properties, it is a common ingredient in personal care and cleaning products.[1][2][3]

  • Cocamidopropyl Betaine (CAPB): An amphoteric surfactant derived from coconut oil, valued for its mildness, good foaming and cleansing capabilities, and compatibility with other surfactants.[4][5][6]

  • Lauryl Glucoside: A nonionic surfactant made from renewable raw materials (coconut or palm oil and glucose), it is recognized for its mildness, good foaming capacity, and biodegradability.[7][8][9]

Comparative Analysis of Surfactant Properties

PropertyThis compound / Isonononylamine EthoxylateSodium Lauryl Sulfate (SLS)Cocamidopropyl Betaine (CAPB)Lauryl Glucoside
Type Nonionic (ethoxylated derivatives)AnionicAmphotericNonionic
Critical Micelle Concentration (CMC) Data not available~8.0 - 8.2 mM[10][11]~0.1 - 1.01 mg/mL*[12][13]~2.0 mM[14]
Surface Tension at CMC (mN/m) Data not available~33.7 mN/m[15]~34.0 mN/m[13]~29.5 mN/m[16]
Foaming Properties Data not availableGood foaming agent, produces rich and stable foam[1]Excellent foam booster[5][6]Creates excellent and stable foam[7]
Emulsification Power Used as an emulsifier[6]Good emulsifying properties[1][2]Moderate emulsifying properties[6]Used as an emulsifier[8]

*Note: The CMC for CAPB is reported in mg/mL and can vary depending on the specific composition and purity.

Experimental Protocols

Accurate and reproducible measurement of surfactant properties is essential for their effective application. The following are standardized methods for determining the key parameters presented in the comparison table.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

Method: Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Dilution Series prep1->prep2 measure Measure Surface Tension (Tensiometer) prep2->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Inflection Point plot->determine_cmc

Workflow for CMC Determination via Surface Tensiometry
Measurement of Surface Tension

Standard Method: ASTM D1331-11 / OECD Guideline 115

  • Principle: These methods describe the determination of the equilibrium surface tension of aqueous solutions of surface-active agents.

  • Apparatus: Force Tensiometer with a Du Noüy ring or a Wilhelmy plate.

  • Procedure:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Place the surfactant solution in a thermostated vessel to maintain a constant temperature.

    • Bring the clean ring or plate into contact with the surface of the solution.

    • Measure the force required to pull the ring or plate through the surface.

    • Calculate the surface tension based on the measured force and the dimensions of the ring or plate.

Evaluation of Foaming Properties

Standard Method: ASTM D1173-07 (Ross-Miles Method)

  • Principle: This method provides a standardized procedure for measuring the initial foam height and the stability of the foam over time.

  • Apparatus: A specified glass column with a reservoir.

  • Procedure:

    • A solution of the surfactant at a specified concentration and temperature is poured from a fixed height into a glass column containing a smaller volume of the same solution.

    • The initial height of the foam generated is measured immediately after all the solution has been added.

    • The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Foaming_Test cluster_setup Apparatus Setup cluster_procedure Procedure cluster_results Results setup1 Prepare Surfactant Solution setup2 Fill Reservoir and Column setup1->setup2 proc1 Pour Solution from Reservoir setup2->proc1 proc2 Measure Initial Foam Height (t=0) proc1->proc2 proc3 Measure Foam Height at t=5 min proc2->proc3 res1 Initial Foam Height proc2->res1 res2 Foam Stability proc3->res2

Ross-Miles Foaming Test Workflow
Assessment of Emulsification Power

  • Principle: This involves evaluating the ability of a surfactant to form a stable emulsion between two immiscible liquids (e.g., oil and water).

  • Procedure (General Method):

    • Prepare an aqueous solution of the surfactant at a specific concentration.

    • Add a specific volume of oil to the surfactant solution.

    • Homogenize the mixture using a high-shear mixer for a defined period to form an emulsion.

    • Transfer the emulsion to a graduated cylinder and observe the separation of the phases over time.

    • The emulsification stability can be quantified by measuring the volume of the separated aqueous or oil phase at regular intervals.

Conclusion

The selection of a surfactant is a multifaceted decision that depends on the specific requirements of the application, including desired performance, mildness, and environmental impact. While Sodium Lauryl Sulfate is a powerful and cost-effective anionic surfactant, Cocamidopropyl Betaine and Lauryl Glucoside offer milder, and in the case of Lauryl Glucoside, more sustainable alternatives.

The surfactant properties of this compound and its ethoxylated derivatives are not as well-documented in publicly accessible sources as those of the compared commercial surfactants. For researchers and developers considering this compound-based surfactants, it is recommended to obtain technical data sheets from suppliers or conduct in-house experimental evaluations using the standardized protocols outlined in this guide to determine their suitability for specific applications. This will ensure an informed selection process based on robust, application-specific data.

References

Validation of a Novel HPLC-FLD Method for Isononanamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantification of Isononanamine against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The data presented herein demonstrates the superior performance of the new HPLC-FLD method in terms of sensitivity, throughput, and efficiency.

Introduction

This compound is a primary aliphatic amine used as an intermediate in various industrial applications, including the synthesis of lubricant additives and corrosion inhibitors.[1] Accurate and sensitive quantification of this compound is critical for quality control and process optimization. Traditional methods for the analysis of aliphatic amines, such as GC-MS, are often reliable but can be time-consuming due to the need for derivatization to improve volatility and chromatographic performance.[2]

This guide introduces a novel, validated HPLC-FLD method that utilizes pre-column derivatization with o-phthalaldehyde (OPA) for the rapid and highly sensitive detection of this compound. This method offers a significant improvement over the existing GC-MS techniques.

Experimental Protocols

Existing Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound with isobutyl chloroformate (IBCF) followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • An aqueous sample containing this compound is buffered to a basic pH.

  • Isobutyl chloroformate (IBCF) is added as the derivatizing agent.

  • The resulting derivative is extracted using an organic solvent (e.g., hexane).

  • The organic extract is dried and reconstituted in a suitable solvent for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-CAM capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

New Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This novel method employs automated pre-column derivatization of this compound with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by rapid HPLC separation and sensitive fluorescence detection.[3]

1. Sample Preparation and Automated Derivatization:

  • A 100 µL aliquot of the sample is mixed with 100 µL of borate buffer (pH 9.5) in an autosampler vial.

  • 20 µL of the OPA/3-MPA derivatizing reagent is added by the autosampler.

  • The reaction is allowed to proceed for 2 minutes at room temperature before injection.

2. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Acetonitrile and (B) 25 mM Sodium Phosphate buffer (pH 7.0).

  • Gradient Program: Start at 30% A, increase to 70% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation at 340 nm and Emission at 450 nm.[3]

Data Presentation: Method Validation and Comparison

The two methods were validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the performance data is presented in the table below.

Validation Parameter Existing Method (GC-MS) New Method (HPLC-FLD)
Linearity (R²) 0.998> 0.999
Range 10 - 500 ng/mL1 - 200 ng/mL
Accuracy (% Recovery) 92.5 - 104.8%98.2 - 101.5%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) 2 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Analysis Time per Sample ~25 minutes~15 minutes

Visualizations

Existing_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Buffer Add Basic Buffer Sample->Buffer Derivatize Add IBCF Derivatizing Agent Buffer->Derivatize Extract Hexane Extraction Derivatize->Extract Dry Dry & Reconstitute Extract->Dry Inject GC Injection Dry->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the Existing GC-MS Method.

New_Method_Workflow cluster_prep Automated Sample Preparation cluster_analysis Analysis Sample Aqueous Sample in Vial Derivatize Autosampler adds Buffer & OPA/3-MPA Sample->Derivatize React React for 2 min Derivatize->React Inject HPLC Injection React->Inject Separate HPLC Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the New HPLC-FLD Method.

Validation_Process Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated

Caption: Key Parameters of the Analytical Method Validation Process.

Conclusion

The newly developed HPLC-FLD method for the detection of this compound demonstrates significant advantages over the traditional GC-MS method. The HPLC-FLD method is tenfold more sensitive, as indicated by the lower LOD and LOQ values. Furthermore, it exhibits superior accuracy and precision. The automated pre-column derivatization and shorter chromatographic run time contribute to a higher sample throughput, making it a more efficient and cost-effective solution for routine analysis in a quality control environment. The data strongly supports the adoption of this new HPLC-FLD method for the quantitative analysis of this compound.

References

A Comparative Analysis of Isononanamine and Other Epoxy Curing Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of key epoxy hardeners.

This guide provides a comprehensive comparison of Isononanamine with other major classes of epoxy curing agents, including aliphatic amines, cycloaliphatic amines, aromatic amines, polyamides, and anhydrides. This document is intended for researchers, scientists, and drug development professionals who utilize epoxy resins and require a thorough understanding of the impact of curing agent selection on final material properties. The following sections detail the comparative performance of these agents, provide standardized experimental protocols for their evaluation, and visualize key chemical processes.

Comparative Performance of Epoxy Curing Agents

The selection of a suitable curing agent is critical in determining the ultimate performance characteristics of an epoxy system. Properties such as pot life, cure speed, thermal resistance, mechanical strength, and chemical resistance are all significantly influenced by the hardener's chemical structure.

This compound, chemically known as 7-methyloctan-1-amine, is a primary aliphatic amine.[1][2] Aliphatic amines are known for their reactivity and ability to cure at ambient temperatures.[3] They typically provide good mechanical strength and chemical resistance.[4][5]

The following table summarizes the general performance characteristics of various epoxy curing agent classes. It is important to note that specific quantitative data for this compound was not available in the public domain at the time of this publication. The data for other curing agent classes represents typical ranges and can vary based on the specific product, formulation, and curing conditions.

PropertyThis compound (Aliphatic Amine)Other Aliphatic AminesCycloaliphatic AminesAromatic AminesPolyamidesAnhydrides
Pot Life Data Not AvailableShort to Medium[3]MediumLongLong[6]Very Long[7]
Cure Speed Data Not AvailableFast[4]Moderate to FastSlow (often requires heat)[8]Slow to ModerateVery Slow (requires heat and accelerator)
Glass Transition Temp. (Tg) Data Not AvailableModerateModerate to HighHigh to Very HighLow to ModerateHigh to Very High[6]
Tensile Strength Data Not AvailableGoodExcellentExcellent[9]GoodGood to Excellent
Flexural Strength Data Not AvailableGoodExcellentExcellentGoodExcellent
Hardness (Shore D) Data Not AvailableHighVery HighVery HighModerateVery High
Chemical Resistance Data Not AvailableGood (especially to alkalis)[4]Very GoodExcellent (especially to acids and solvents)[6]Good (especially to water and salt spray)Excellent[6]
Color & Clarity Data Not AvailableGoodExcellent (low yellowing)[6]Poor (tends to darken)Fair to GoodExcellent
Toxicity Data Not AvailableCan be an irritant and sensitizerModerateHigherLow[6]Low to Moderate

Experimental Protocols

Accurate and reproducible data is paramount in the selection of an appropriate epoxy curing agent. The following are detailed methodologies for key experiments cited in the comparison.

Determination of Pot Life (Working Life)

Definition: Pot life is the period during which an epoxy system remains liquid and workable after mixing the resin and curing agent.[10] It is often defined as the time it takes for the initial viscosity of the mixture to double.[11]

Standard Method (ASTM D2471 - Gel Time):

  • Sample Preparation: Accurately weigh the epoxy resin and curing agent into a container according to the specified mix ratio.

  • Mixing: Thoroughly mix the components for a specified duration until a homogeneous mixture is achieved.

  • Measurement: Place a standard amount of the mixed epoxy into a container at a controlled temperature (typically 25°C).[12]

  • Observation: Periodically check the consistency of the mixture with a stirrer.

  • Endpoint: The pot life is the time recorded from the start of mixing until the epoxy mixture reaches a gel-like state and can no longer be easily stirred.[12]

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Definition: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state.[13] It is a critical indicator of the material's thermal stability.

Standard Method (ASTM D3418): [13][14][15][16][17]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

  • Instrumentation: A Differential Scanning Calorimeter is used, with an empty sealed pan as a reference.

  • Thermal Program: The sample is subjected to a controlled heating ramp (e.g., 10°C/min or 20°C/min) over a specified temperature range.[15]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Analysis: The Tg is determined from the resulting heat flow curve, typically as the midpoint of the step-like transition in the curve.

Determination of Mechanical Properties

1. Tensile Properties (ASTM D638): [8]

This test method determines the tensile strength, tensile modulus, and elongation of the cured epoxy. A dumbbell-shaped specimen is pulled apart at a constant rate of extension until it fractures.

2. Flexural Properties (ASTM D790):

This test measures the flexural strength and modulus of the material. A rectangular bar-shaped specimen is subjected to a three-point bending load until it fails or reaches a specified strain.

3. Hardness (ASTM D2240): [6][7]

This test measures the indentation hardness of the cured epoxy using a durometer. The depth of indentation of a standardized indenter under a specific load determines the Shore D hardness value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Epoxy Curing Workflow Resin Epoxy Resin Mixing Thorough Mixing Resin->Mixing CuringAgent Curing Agent (e.g., this compound) CuringAgent->Mixing Application Application (Coating, Casting, etc.) Mixing->Application Curing Curing (Ambient or Elevated Temp.) Application->Curing CuredEpoxy Cured Epoxy (Crosslinked Polymer) Curing->CuredEpoxy

Caption: General workflow for curing epoxy resins.

G cluster_1 Epoxy-Amine Curing Reaction Epoxy Epoxy Group (Oxirane Ring) O / \ R-CH--CH2 SecondaryAmine Secondary Amine Intermediate R-CH(OH)-CH2-NH-R' Epoxy:f0->SecondaryAmine:f0 Reaction 1: Ring Opening TertiaryAmine Tertiary Amine (Crosslink) R-CH(OH)-CH2-N(R')-CH2-CH(OH)-R Epoxy:f0->TertiaryAmine:f0 Reaction 2: Further Crosslinking PrimaryAmine Primary Amine (e.g., this compound) R'-NH2 PrimaryAmine:f0->SecondaryAmine:f0 SecondaryAmine:f0->TertiaryAmine:f0

Caption: Simplified mechanism of epoxy curing with a primary amine.[3]

G cluster_2 Mechanical Testing Workflow SamplePrep Prepare Cured Epoxy Specimens (ASTM Standards) Tensile Tensile Test (ASTM D638) SamplePrep->Tensile Flexural Flexural Test (ASTM D790) SamplePrep->Flexural Hardness Hardness Test (ASTM D2240) SamplePrep->Hardness DataAnalysis Data Analysis and Comparison Tensile->DataAnalysis Flexural->DataAnalysis Hardness->DataAnalysis Report Performance Report DataAnalysis->Report

Caption: Workflow for mechanical property testing of cured epoxy.

References

Cross-validation of Isononanamine characterization techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of isononanamine, a branched-chain primary amine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific analytical needs, from routine quality control to in-depth structural elucidation. This document outlines the principles of each technique, presents comparative data in structured tables, details experimental protocols, and provides visual workflows to facilitate understanding.

Introduction to this compound and its Characterization

This compound, systematically known as 7-methyloctan-1-amine, is a primary aliphatic amine with a branched nine-carbon chain. Its structure imparts specific physicochemical properties that are relevant in various applications, including as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate and robust characterization is crucial to ensure its purity, identity, and stability. A multi-technique approach is often necessary for a complete characterization, encompassing spectroscopic, chromatographic, and thermal analysis methods.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the alkyl chain and the primary amine group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH(CH₃)₂~ 0.85 (d, 6H)~ 22.5
-CH(CH₃)₂~ 1.5 (m, 1H)~ 28.0
-(CH₂)₅-~ 1.2-1.4 (m, 10H)~ 26.0, 29.5, 32.0, 39.0
-CH₂NH₂~ 2.7 (t, 2H)~ 42.0
-NH₂~ 1.1 (s, broad, 2H)-

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the characteristic vibrations of the primary amine group are of particular interest.[1]

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric and symmetric)3400-3250Medium (two bands for primary amines)[1]
C-H Stretch (aliphatic)2960-2850Strong
N-H Bend (scissoring)1650-1580Medium[1]
C-N Stretch (aliphatic)1250-1020Medium-Weak[1]
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[2][3]

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value (m/z) Interpretation
Molecular Ion (M⁺)143Molecular weight of this compound (C₉H₂₁N)
Base Peak (α-cleavage)30[CH₂NH₂]⁺ fragment
Other FragmentsVariousResulting from cleavage along the alkyl chain

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or in complex mixtures.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. Due to the basic nature of amines, specialized columns are often required to prevent peak tailing.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For aliphatic amines that lack a UV chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[5] Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Fused silica capillary column with a polar or base-deactivated stationary phase (e.g., Carbowax-Amine, DB-5ms).Reversed-phase (e.g., C18, C8) or HILIC columns.
Mobile/Carrier Gas Inert gas (e.g., Helium, Nitrogen).Solvent mixture (e.g., Acetonitrile/Water, Methanol/Buffer).
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis (with derivatization), ELSD, CAD, MS.
Advantages High resolution, suitable for volatile compounds, direct coupling to MS.Wide applicability, suitable for non-volatile and thermally labile compounds (with derivatization).
Limitations Requires thermal stability, potential for peak tailing with underivatized amines.May require derivatization for sensitive detection, can be more complex to develop methods.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of this compound.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, boiling points, and other phase transitions.[7]

Table 5: Expected Thermal Analysis Data for this compound

Technique Parameter Expected Observation
TGA Onset of DecompositionA sharp decrease in mass indicating the temperature at which the molecule begins to degrade.
DSC Boiling PointAn endothermic peak corresponding to the boiling point of the liquid amine.
DSC Melting PointIf cooled to a solid, an endothermic peak upon heating corresponding to the melting point.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, and then the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 100-1000 ppm).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A base-deactivated capillary column suitable for amines (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 20-300 amu).

    • Ion Source Temperature: ~230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragments.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Receipt & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Preparation Sample Preparation (Dilution/Derivatization) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR Structural Elucidation IR IR Spectroscopy Preparation->IR Functional Group ID GCMS GC-MS Preparation->GCMS Purity & Identity HPLC HPLC Preparation->HPLC Purity & Quantification Thermal Thermal Analysis (TGA, DSC) Preparation->Thermal Thermal Properties Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis Thermal->Data_Analysis Report Characterization Report Data_Analysis->Report

Caption: Experimental workflow for the characterization of this compound.

Mass_Spec_Fragmentation This compound This compound (M⁺, m/z 143) Alpha_Cleavage α-Cleavage This compound->Alpha_Cleavage Fragment1 [CH₂NH₂]⁺ (m/z 30) Base Peak Alpha_Cleavage->Fragment1 Fragment2 [C₈H₁₇]⁺ (m/z 113) Alpha_Cleavage->Fragment2

References

A Comparative Analysis of In-Silico and Experimental Data on the Properties of Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Isononanamine's Physicochemical and Toxicological Profile

This guide provides a comprehensive comparison of experimentally determined and in-silico predicted properties of this compound (also known as 7-methyloctan-1-amine). As the demand for rapid and reliable chemical characterization grows, understanding the strengths and limitations of both computational and laboratory-based data is crucial for informed decision-making in research and development. This document summarizes key physicochemical and toxicological data in clearly structured tables, details the methodologies for cited experiments, and visualizes the logical relationships in data assessment.

Physicochemical Properties: A Tale of Two Data Sources

The following table summarizes the available experimental and in-silico predicted physicochemical properties of this compound. While experimental data provides a ground truth, in-silico models offer rapid, cost-effective estimations, particularly for novel or less-studied compounds.

PropertyExperimental DataIn-Silico PredictionPrediction Tool/Source
Molecular Formula C₉H₂₁NC₉H₂₁N-
Molecular Weight 143.27 g/mol [1]143.27 g/mol PubChem
Boiling Point Not Found193.5 °CpkCSM
Vapor Pressure Not Found0.22 mmHgpkCSM
Water Solubility Not FoundLogS: -2.85SwissADME
LogP (Octanol/Water) Not Found3.40PubChem (XLogP3)
pKa (Basic) Not Found10.68pkCSM

Toxicological Profile: Assessing Hazard and Risk

The toxicological assessment of this compound reveals important safety considerations. The available data, both from experimental classifications and in-silico predictions, are presented below.

EndpointExperimental DataIn-Silico PredictionPrediction Tool/Source
Acute Oral Toxicity Not FoundLD₅₀: 2142 mg/kg (Rat)pkCSM
Skin Corrosion/Irritation Causes severe skin burns (Skin Corr. 1B)[1][2]Skin IrritantpkCSM
Serious Eye Damage/Irritation Causes severe eye damage[1][2]Eye IrritantpkCSM
Acute Inhalation Toxicity Not FoundNot Predicted-

Experimental Protocols

The experimental data cited in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Physicochemical Properties
  • Boiling Point (OECD 103): This guideline describes various methods for determining the boiling point of a substance, including the ebulliometer, dynamic, and distillation methods. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Vapor Pressure (OECD 104): This guideline outlines several methods for vapor pressure determination, such as the dynamic, static, and isoteniscope methods, applicable to different vapor pressure ranges.

  • Water Solubility (OECD 105): This guideline details the flask method and the column elution method for determining the water solubility of substances. The choice of method depends on the expected solubility of the test substance.

  • Partition Coefficient (n-octanol/water) (OECD 107 & 117): OECD 107 describes the shake-flask method, suitable for determining the partition coefficient (logP) for many organic substances. OECD 117 outlines the HPLC method, which is an alternative for estimating the partition coefficient.

  • Dissociation Constants in Water (pKa) (OECD 112): This guideline provides methods for determining the dissociation constants of acids and bases in water, typically using titration or spectrophotometric methods.

Toxicological Properties
  • Acute Oral Toxicity (OECD 423): The Acute Toxic Class Method is used to estimate the acute oral toxicity (LD₅₀). The test involves a stepwise procedure with the use of a limited number of animals.

  • Acute Dermal Irritation/Corrosion (OECD 404): This guideline describes a procedure for the assessment of dermal irritation and corrosion. The test substance is applied to the skin of a single animal, and the effects are observed and scored over a period of time.

  • Acute Eye Irritation/Corrosion (OECD 405): This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion. The test substance is applied to the eye of a single animal, and the ocular reactions are evaluated.

Data Assessment Workflow

The following diagram illustrates the logical workflow for comparing in-silico and experimental data for a given chemical property.

cluster_0 Data Acquisition cluster_1 Data Comparison & Analysis cluster_2 Methodology & Visualization cluster_3 Output A Identify Chemical (this compound) B Experimental Data Search (Databases, Literature) A->B C In-Silico Prediction (SMILES Input) A->C D Tabulate Quantitative Data B->D C->D E Qualitative Comparison D->E F Identify Data Gaps E->F I Publish Comparison Guide F->I G Detail Experimental Protocols (OECD Guidelines) G->I H Create Visualizations (e.g., Workflow Diagram) H->I

Caption: Workflow for comparing in-silico and experimental data.

Signaling Pathway Analysis

Currently, there is a lack of publicly available information regarding specific signaling pathways associated with the biological effects of this compound. Further research would be required to elucidate these mechanisms.

Conclusion

This comparative guide highlights the current state of knowledge regarding the physicochemical and toxicological properties of this compound. While experimental data confirms its corrosive nature to skin and eyes, significant data gaps exist for many of its physicochemical properties and acute toxicity endpoints. In-silico predictions provide valuable estimates for these missing data points, serving as a useful starting point for further investigation and risk assessment. Researchers and drug development professionals are encouraged to consider both data sources in their work, recognizing the complementary roles of experimental validation and computational modeling in modern chemical science.

References

Cost-benefit analysis of using Isononanamine in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

Isononanamine, a primary amine with a nine-carbon branched alkyl chain, serves as a versatile intermediate in the manufacturing of various industrial products. Its primary applications lie in the formulation of corrosion inhibitors, the synthesis of lubricant additives, and as an intermediate in the production of specialized pigments. An objective cost-benefit analysis of using this compound requires a detailed comparison with alternative substances in each of these sectors, considering economic factors, performance data, and experimental validation.

Comparative Analysis of this compound and Alternatives

In Corrosion Inhibition

In the realm of corrosion inhibition, this compound is part of the alkyl amine family, which functions by forming a protective film on metal surfaces. Key alternatives include other alkyl amines such as n-octylamine and 2-ethylhexylamine.

ChemicalPrice (USD/kg)Performance Highlight
This compound Not Publicly AvailableEffective film-forming amine for corrosion protection in oil and gas and water treatment applications.
n-Octylamine ~$10.14Demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions.[1][2]
2-Ethylhexylamine ~$7.01Versatile intermediate used in corrosion inhibitors for the oil and gas industry.[3]

Experimental Protocol: Evaluating Corrosion Inhibition

The effectiveness of amine-based corrosion inhibitors is typically evaluated through electrochemical techniques and weight loss measurements.

1. Weight Loss Method:

  • Procedure: Pre-weighed metal coupons (e.g., mild steel) are immersed in a corrosive medium (e.g., acidic solution) with and without the inhibitor for a specified duration and temperature.

  • Analysis: The coupons are then cleaned and re-weighed. The difference in weight is used to calculate the corrosion rate and the inhibitor's efficiency.

  • Formula for Inhibition Efficiency (%IE): %IE = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.

2. Electrochemical Techniques (Potentiodynamic Polarization):

  • Procedure: A three-electrode cell is used, with the metal sample as the working electrode, a reference electrode, and a counter electrode. The system is immersed in the corrosive solution with and without the inhibitor.

  • Analysis: The polarization curve (current density vs. potential) is recorded. The corrosion current density (i_corr) is determined, which is proportional to the corrosion rate. A lower i_corr indicates better inhibition.

The selection of a corrosion inhibitor is a trade-off between cost and performance under specific operational conditions such as temperature, pH, and the nature of the corrosive environment.

In Lubricant Additives

This compound derivatives are utilized in lubricant formulations to enhance properties such as detergency, dispersancy, and anti-wear characteristics. The landscape of lubricant additives is diverse, with numerous chemical families competing for market share.

Additive TypeFunction
This compound-based Precursor to dispersants and detergents that keep engine components clean and neutralize acids.
Other Amines/Amides Serve as friction modifiers, anti-wear agents, and dispersants.
Phosphates/Sulfonates Commonly used as detergents and anti-wear additives.

A direct cost-benefit analysis in this sector is challenging due to the proprietary nature of lubricant formulations. The choice of additive depends on the specific requirements of the lubricant, including the type of base oil and the intended application (e.g., automotive engine oil, industrial gear oil).

Experimental Protocol: Performance Testing of Lubricant Additives

The performance of lubricant additives is evaluated through a series of standardized bench tests and engine tests.

  • Four-Ball Wear Test (ASTM D4172): This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the test lubricant. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature. The size of the wear scars on the stationary balls is measured to determine the lubricant's anti-wear performance.

  • Engine Sludge and Varnish Tests: These tests are designed to evaluate the detergency and dispersancy of engine oils. The engine is run under controlled conditions designed to promote the formation of sludge and varnish. At the end of the test, the engine is disassembled and rated for cleanliness.

The benefit of using a specific additive like an this compound derivative is measured by its ability to extend engine life, improve fuel efficiency, and prolong oil drain intervals, which must be weighed against its contribution to the overall cost of the lubricant.

In Pigment Synthesis

This compound serves as an intermediate in the synthesis of certain organic pigments. The alternatives in this application would be other amines that can be used in the diazotization and coupling reactions to produce the desired colorants. The choice of amine directly influences the final properties of the pigment, such as its color, lightfastness, and chemical resistance.

A cost-benefit analysis in this context would involve comparing the cost of this compound to other suitable amines and evaluating the performance of the resulting pigments. The value of a particular pigment is determined by its unique coloristic properties and its suitability for specific applications, such as automotive coatings, plastics, or printing inks.

Logical Workflow for Chemical Selection

The decision-making process for selecting this compound or an alternative in an industrial application can be visualized as follows:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis & Selection A Define Application (e.g., Corrosion Inhibition) B Identify Key Performance Requirements A->B C Identify Potential Chemicals (this compound & Alternatives) B->C D Gather Cost Data C->D E Gather Performance Data (Experimental Testing) C->E F Conduct Cost-Benefit Analysis D->F E->F G Select Optimal Chemical F->G

Caption: Workflow for industrial chemical selection.

Conclusion

The cost-benefit analysis of using this compound in industrial applications is multifaceted and highly dependent on the specific context of its use. While a precise monetary comparison is hindered by the lack of public pricing for this compound, a qualitative and semi-quantitative analysis based on the price and performance of its alternatives provides a framework for decision-making.

For corrosion inhibition, this compound competes with other alkyl amines where the choice is driven by a balance of cost and required inhibition efficiency in a given environment. In lubricant additives, its derivatives are part of complex formulations, and their benefit is tied to the overall performance enhancement of the final product. In pigment synthesis, the value of this compound as an intermediate is linked to the unique properties of the final pigment it helps create.

Ultimately, for researchers, scientists, and drug development professionals, the selection of this compound or an alternative should be based on a thorough evaluation of performance data from standardized experimental protocols, weighed against the economic realities of the specific industrial application.

References

Isononanamine vs. Alternatives: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the environmental profiles of isononanamine and its alternatives reveals significant differences in their aquatic toxicity and biodegradability, positioning certain bio-based options as more sustainable choices in sensitive applications. While this compound presents notable hazards to aquatic ecosystems, several alternatives demonstrate lower toxicity and enhanced biodegradability.

This compound, a versatile amine used in applications such as corrosion inhibition and as a fuel and lubricant additive, is classified as harmful if swallowed, causing severe skin burns and eye damage. Critically, it is labeled as very toxic to aquatic life with long-lasting effects. This high aquatic toxicity necessitates a thorough evaluation of its environmental impact against viable alternatives.

Executive Summary of Environmental Impact

To provide a clear comparison, the following table summarizes the key environmental indicators for this compound and a selection of its alternatives. The data has been compiled from various sources, and where specific experimental values under standardized tests like OECD 203 (Fish, Acute Toxicity) and OECD 301 (Ready Biodegradability) were available, they have been included.

SubstancePrimary Application(s)Acute Aquatic Toxicity (LC50)Ready Biodegradability (OECD 301)Key Environmental Hazards
This compound Corrosion Inhibitor, Fuel/Lubricant AdditiveData not publicly available, but classified as "Very toxic to aquatic life"Data not publicly availableHigh aquatic toxicity with long-lasting effects.
Octadecylamine Corrosion Inhibitor, EmulsifierData not publicly available, but classified as "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment".[1]Expected to be biodegradable.[2]High aquatic toxicity with long-lasting effects.[3]
Oleylamine Corrosion Inhibitor, Chemical IntermediateData not publicly available, but classified as "Harmful if swallowed and may be fatal if it enters airways".[4]Considered biodegradable.[4]Aspiration hazard and causes severe skin burns and eye damage.[4]
Fatty Amine Ethoxylates Surfactants, Corrosion InhibitorsGenerally considered to have lower aquatic toxicity compared to non-ethoxylated amines.[5]Readily biodegradable.[6][7]Environmental and health concerns are associated with some types, leading to regulatory scrutiny.[8]
Erucamide Lubricant, Slip AgentNot expected to be toxic to aquatic organisms.[9]Expected to be readily biodegradable.[9]Low concern for environmental toxicity.[9]
N,N-Dimethylcyclohexylamine Catalyst, Corrosion InhibitorHarmful to aquatic organisms.[10]Data not publicly availableCorrosive and toxic by inhalation and ingestion.[10]
tert-Butylamine Chemical IntermediateData not publicly availableNo biodegradation observed in some studies.[6]Flammable and toxic if swallowed.[11]

Detailed Environmental Profile of this compound and Alternatives

Fatty Amine Derivatives (Octadecylamine and Oleylamine): These long-chain fatty amines are often used in similar applications to this compound. Octadecylamine is also classified as very toxic to aquatic life with long-lasting effects.[3] While oleylamine is considered biodegradable, it poses significant health hazards.[4]

Ethoxylated Fatty Amines: The process of ethoxylation can reduce the aquatic toxicity of fatty amines.[5] Studies have shown that ethoxylated fatty amines can be readily biodegradable, with some research indicating that the biodegradation process involves a central fission of the molecule, leading to non-toxic byproducts.[7] This positions them as potentially more environmentally benign alternatives.

Amides (Erucamide): Erucamide, primarily used as a lubricant and slip agent in plastics, presents a favorable environmental profile. It is not expected to be toxic to aquatic organisms and is considered readily biodegradable, making it a low-concern substance from an environmental standpoint.[9]

Other Amines (N,N-Dimethylcyclohexylamine and tert-Butylamine): N,N-Dimethylcyclohexylamine is recognized as being harmful to aquatic life.[10] tert-Butylamine has shown resistance to biodegradation in certain studies, raising concerns about its persistence in the environment.[6]

Experimental Methodologies

The assessment of the environmental impact of these chemical substances relies on standardized testing protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing (Based on OECD 203):

The acute toxicity of a substance to fish is typically determined using the OECD Test Guideline 203. This test exposes fish to the chemical for a 96-hour period, and the concentration that is lethal to 50% of the test population (LC50) is determined. The test involves preparing a range of concentrations of the test substance in water, introducing the fish, and observing mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

Ready Biodegradability Testing (Based on OECD 301):

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals. These tests use microorganisms from sources like sewage treatment plants to determine the extent to which a substance is broken down over a 28-day period. Common methods include:

  • OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced as the substance biodegrades.

  • OECD 301D (Closed Bottle Test): Measures the depletion of oxygen in a sealed bottle containing the substance and microorganisms.

  • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms as they biodegrade the substance.

A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of its theoretical oxygen demand or CO2 production) within a 10-day window during the 28-day test.

Visualizing the Assessment Process

The logical workflow for a comparative environmental impact assessment can be visualized as follows:

cluster_0 Data Acquisition cluster_1 Standardized Testing cluster_2 Comparative Analysis cluster_3 Decision Making Identify Alternatives Identify Alternatives Gather Ecotoxicity Data Gather Ecotoxicity Data Identify Alternatives->Gather Ecotoxicity Data Gather Biodegradability Data Gather Biodegradability Data Identify Alternatives->Gather Biodegradability Data Aquatic Toxicity (e.g., OECD 203) Aquatic Toxicity (e.g., OECD 203) Gather Ecotoxicity Data->Aquatic Toxicity (e.g., OECD 203) Ready Biodegradability (e.g., OECD 301) Ready Biodegradability (e.g., OECD 301) Gather Biodegradability Data->Ready Biodegradability (e.g., OECD 301) Compare LC50 Values Compare LC50 Values Aquatic Toxicity (e.g., OECD 203)->Compare LC50 Values Compare Biodegradation Rates Compare Biodegradation Rates Ready Biodegradability (e.g., OECD 301)->Compare Biodegradation Rates Assess Overall Environmental Hazard Assess Overall Environmental Hazard Compare LC50 Values->Assess Overall Environmental Hazard Compare Biodegradation Rates->Assess Overall Environmental Hazard Select Lower Impact Alternative Select Lower Impact Alternative Assess Overall Environmental Hazard->Select Lower Impact Alternative

Caption: Workflow for Comparative Environmental Impact Assessment.

Signaling Pathways of Environmental Impact

The environmental impact of these amines can be conceptualized through a simplified signaling pathway diagram, illustrating the route from industrial use to potential ecosystem effects.

Industrial Application Industrial Application Release to Environment Release to Environment Industrial Application->Release to Environment Aquatic Compartment Aquatic Compartment Release to Environment->Aquatic Compartment Soil Compartment Soil Compartment Release to Environment->Soil Compartment Biodegradation Biodegradation Aquatic Compartment->Biodegradation Persistence Persistence Aquatic Compartment->Persistence Benign Products Benign Products Biodegradation->Benign Products Aquatic Toxicity Aquatic Toxicity Persistence->Aquatic Toxicity Bioaccumulation Bioaccumulation Persistence->Bioaccumulation Ecosystem Effects Ecosystem Effects Aquatic Toxicity->Ecosystem Effects Bioaccumulation->Ecosystem Effects Benign Products->Ecosystem Effects Reduced Impact

Caption: Environmental Fate and Impact Pathway of Amines.

References

A Comparative Guide to Isononylamine and its Alternatives for Corrosion Inhibition in Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isononylamine and alternative aliphatic amines for the application of corrosion inhibition, particularly for mild steel in acidic and saline environments. While isononylamine is cited in industrial literature as a corrosion inhibitor, a comprehensive search of peer-reviewed scientific journals did not yield specific experimental studies quantifying its performance. Therefore, this guide leverages published data on structurally similar long-chain and branched alkylamines to provide a comparative framework. The information presented is intended to assist researchers in selecting appropriate corrosion inhibitors and in designing relevant experimental protocols.

Performance Comparison of Aliphatic Amine Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of various aliphatic amines on steel, as reported in peer-reviewed literature. The data is primarily derived from weight loss and electrochemical measurement techniques. It is important to note that inhibition efficiency is highly dependent on the specific experimental conditions, including the corrosive medium, temperature, and inhibitor concentration.

InhibitorSteel TypeCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
Isononylamine (Expected) Mild SteelAcidic/Saline--Data not available in peer-reviewed literature--
2-Ethylhexyl amine C15 Mild Steel3 wt% NaCl0.1 wt%25~85Immersion Test[1]
Butylamine C15 Mild Steel3 wt% NaCl1.0 wt% (+0.5 wt% KI)25>90Immersion Test[1]
Octylamine C15 Mild Steel3 wt% NaCl0.1 wt%25~80Immersion Test[1]
Alkyl Amine Mixture 1018 Carbon SteelSea Water15 ppm55>90Weight Loss, LPR, Potentiodynamic Polarization[2][3]
Aniline Mild Steel1.0 M HClNot SpecifiedAmbient85.96Potentiodynamic Polarization, EIS[4]
n-Butylamine Mild Steel1.0 M HClNot SpecifiedAmbient67.39Potentiodynamic Polarization, EIS[4]
Oleylamine SteelSour Saline Electrolyte100 ppm40>95Electrochemical Tests[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the performance of amine-based corrosion inhibitors.

Weight Loss (Gravimetric) Method

This method provides a direct measure of corrosion rate and inhibitor efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2 cm x 1 cm x 0.3 cm) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.[6]

  • Experimental Setup: The weighed coupons are suspended in a beaker containing the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without the inhibitor at various concentrations.[6] The beakers are typically placed in a temperature-controlled water bath.

  • Procedure: After a specified immersion time (e.g., 6 hours), the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.[6]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[7]

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.[8]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz). The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.[7]

Visualizations of Corrosion Inhibition Mechanisms

The following diagrams illustrate the fundamental processes of steel corrosion and its inhibition by amine-based compounds.

G cluster_anode Anodic Reaction (Oxidation) cluster_cathode Cathodic Reaction (Reduction) Fe Iron (Fe) Fe2 Ferrous Ions (Fe²⁺) Fe->Fe2 e Electrons (2e⁻) Fe->e Corrosion Products\n(Rust) Corrosion Products (Rust) Fe2->Corrosion Products\n(Rust) e_cathode Electrons (4e⁻) e->e_cathode Electron Flow through Steel O2 Oxygen (O₂) OH Hydroxide Ions (4OH⁻) O2->OH H2O Water (H₂O) H2O->OH OH->Corrosion Products\n(Rust) e_cathode->OH

Caption: Electrochemical process of steel corrosion in the presence of oxygen and water.

G cluster_surface Steel Surface cluster_solution Corrosive Solution cluster_layer Protective Film Formation steel Steel (Fe) amine Amine Inhibitor (R-NH₂) amine->steel Adsorption of Inhibitor protective_film Hydrophobic Protective Layer H_plus H⁺ H_plus->steel Corrosive Attack Cl_minus Cl⁻ Cl_minus->steel Corrosive Attack

Caption: Mechanism of corrosion inhibition by adsorption of amine molecules on the steel surface.

G start Start prepare Prepare Steel Coupons (Polish, Clean, Weigh) start->prepare immerse Immerse Coupons in Corrosive Solution (with/without Inhibitor) prepare->immerse maintain Maintain Constant Temperature immerse->maintain remove Remove Coupons after Set Time maintain->remove clean Clean to Remove Corrosion Products remove->clean weigh Reweigh Coupons clean->weigh calculate Calculate Weight Loss & Inhibition Efficiency weigh->calculate end End calculate->end

Caption: Experimental workflow for the weight loss (gravimetric) method of corrosion testing.

References

Safety Operating Guide

Proper Disposal of Isononanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information for the proper disposal of isononanamine, this document outlines operational plans and procedural guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a flammable and corrosive aliphatic amine, requires careful handling and specific disposal procedures to mitigate risks of severe skin burns, eye damage, and environmental hazards. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory for the disposal of this chemical, which is classified as a hazardous waste due to its corrosive (D002) and potentially ignitable (D001) characteristics.[1][2]

This guide will provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The corrosive nature of this compound necessitates robust protection to prevent any contact with skin, eyes, or respiratory tract.[1][2][3][4][5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are essential.[3] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or PVC, are required.[1] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A chemical-resistant apron or coveralls should be worn over standard laboratory attire to protect against splashes and spills.[1][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5] If ventilation is inadequate, a respirator with cartridges appropriate for organic amines should be used.[2]

  • Foot Protection: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory.[1]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters relevant to the safe neutralization and disposal of this compound. These values are critical for planning and executing the disposal protocol.

ParameterValueNotes
RCRA Hazardous Waste Code D002 (Corrosive), Potentially D001 (Ignitable)Classification is based on the characteristic properties of this compound.[1][2]
Target pH for Neutralization 5.5 - 9.0This range is generally acceptable for drain disposal of neutralized corrosive waste, but local regulations should always be confirmed.[3]
Heat of Neutralization (General) Approx. -57 kJ/mol (for strong acid/base)The neutralization of amines is an exothermic reaction. Expect a significant release of heat, necessitating a cooling bath. The value provided is for a strong acid/strong base reaction and serves as a conservative estimate.
Recommended Dilution of this compound 1:10 (this compound:Water)Diluting the amine before neutralization helps to control the rate of reaction and manage heat generation.
Recommended Neutralizing Agent 1M Acetic Acid or 1M Hydrochloric AcidA weak acid like acetic acid is generally preferred for neutralizing bases to better control the reaction. However, a dilute strong acid can also be used with caution.
Final Dilution for Drain Disposal 1:20 (Neutralized Solution:Water)After neutralization, the solution should be further diluted with a large volume of water before being discharged into the sanitary sewer.[3]

Experimental Protocol: Neutralization of this compound

This protocol details the step-by-step procedure for neutralizing this compound in a laboratory setting prior to disposal. This process should only be performed by trained personnel in a properly equipped facility.

Materials:

  • This compound waste

  • 1M Acetic Acid or 1M Hydrochloric Acid

  • Large beaker or flask (at least twice the volume of the final solution)

  • Secondary containment (e.g., a plastic tub)

  • Ice bath

  • Stir plate and stir bar

  • pH meter or pH indicator strips

  • Appropriate PPE (see above)

Procedure:

  • Preparation:

    • Don all required PPE.

    • Perform the entire procedure within a certified chemical fume hood.

    • Place the large beaker or flask in a secondary containment vessel filled with an ice bath to manage the exothermic reaction.

  • Dilution:

    • Slowly add the this compound waste to a volume of cold water in the reaction vessel to achieve a 1:10 dilution. Always add the amine to the water, not the other way around.

  • Neutralization:

    • Begin stirring the diluted this compound solution with a magnetic stir bar.

    • Slowly add the 1M acetic acid (or 1M hydrochloric acid) to the stirring solution dropwise.

    • Monitor the temperature of the solution. If the temperature rises significantly, pause the addition of the acid until the solution cools.

    • Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Endpoint Determination:

    • Continue adding the acid until the pH of the solution is between 5.5 and 9.0.[3] Be cautious not to overshoot the endpoint and make the solution acidic.

  • Final Disposal:

    • Once the pH is stable within the target range, the neutralized solution can be disposed of down the sanitary sewer.

    • Turn on the water to a steady flow and slowly pour the neutralized solution down the drain.

    • Flush the drain with at least 20 times the volume of the neutralized solution with water to ensure adequate dilution.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isononanamine_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal cluster_alternative Alternative Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe contact_ehs Contact Environmental Health & Safety (EHS) start->contact_ehs For large quantities or mixed waste fume_hood Work in Fume Hood ppe->fume_hood dilute Dilute this compound (1:10 with water) fume_hood->dilute cool Place in Ice Bath dilute->cool add_acid Slowly Add 1M Weak Acid cool->add_acid monitor Monitor pH and Temperature add_acid->monitor check_ph Is pH between 5.5 and 9.0? monitor->check_ph check_ph->add_acid No drain Dispose Down Sanitary Sewer check_ph->drain Yes flush Flush with Excess Water (1:20 dilution) drain->flush end End: Disposal Complete flush->end licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal

Caption: this compound Disposal Workflow

Logistical and Operational Plans

For laboratories that generate significant quantities of this compound waste or are not equipped for in-lab neutralization, a licensed hazardous waste disposal contractor must be utilized.

Steps for Off-Site Disposal:

  • Waste Accumulation: Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with aliphatic amines.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the name "this compound," and the date accumulation started.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal company.

  • Manifest: Ensure that a hazardous waste manifest is completed for the transportation of the waste to the disposal facility.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety Guide: Personal Protective Equipment for Handling Isononanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Isononanamine. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage, necessitating stringent personal protective equipment (PPE) protocols.

Immediate Safety and Hazard Summary

Before handling this compound, it is crucial to understand its primary hazards and the corresponding PPE requirements. The following table summarizes the essential protective measures.

HazardRequired PPEKey Considerations
Severe Skin Burns & Corrosion Chemical-resistant gloves (double-gloving recommended), Chemical-resistant apron, coveralls, or full-body suit, Closed-toe shoes and boot coversSelect glove materials with high resistance to corrosive amines. Nitrile and Viton are generally not recommended. Ensure complete body coverage.
Serious Eye Damage Chemical splash goggles and a face shieldA face shield must be worn in conjunction with goggles to protect the entire face from splashes.
Respiratory Irritation NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.
Flammability Fire-retardant (FR) lab coat or coverallsUse non-sparking tools and work away from ignition sources.

Hand Protection: Glove Selection

The selection of appropriate gloves is critical due to the severe skin corrosivity of this compound. Standard disposable nitrile gloves are generally not recommended for handling corrosive amines due to their poor chemical resistance.[1][2][3] Always use thicker, chemical-resistant gloves and consider double-gloving for enhanced protection.

Glove MaterialResistance to AminesRecommended Use for this compound
Butyl Rubber ExcellentRecommended for prolonged contact or immersion.[4][5]
Neoprene GoodRecommended for tasks with potential for splash contact.[5][6]
Polyvinyl Chloride (PVC) GoodAcceptable for tasks with a low likelihood of direct contact.[6][7]
Viton® Poor to FairNot Recommended. Amines can cause embrittlement.[5][8][9]
Nitrile Rubber PoorNot Recommended for direct or prolonged contact.[1][2][3]
Natural Rubber (Latex) PoorNot Recommended. Offers poor chemical resistance.[5]
  • Operational Plan: For tasks involving potential contact, wear a heavier-duty glove (e.g., Butyl or Neoprene) over a thinner disposable glove (if manufacturer data permits). Discard gloves immediately after contact with this compound. Never reuse disposable gloves.[10]

Eye and Face Protection

To protect against splashes that can cause severe eye damage, both chemical splash goggles and a face shield are mandatory.

  • Chemical Splash Goggles: Must provide a complete seal around the eyes to prevent liquid from entering.

  • Face Shield: Must be worn over the goggles to protect the entire face.

Skin and Body Protection

Full body protection is necessary to prevent skin contact. The level of protection depends on the scale of the operation.

  • Laboratory Scale: A chemical-resistant apron worn over a long-sleeved lab coat, along with closed-toe shoes, is the minimum requirement.

  • Large-Scale Operations/High Splash Risk: Chemical-resistant coveralls or a full-body suit should be worn. Shoe covers may also be necessary.

Respiratory Protection

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable or in case of a spill, respiratory protection is mandatory.

Exposure ConditionRecommended Respirator TypeCartridge/Filter Specification
Low Vapor Concentration / Good Ventilation Air-Purifying Respirator (APR), full-facepiece recommendedNIOSH-approved Green (Ammonia/Methylamine) cartridge.[11][12][13]
High or Unknown Vapor Concentration / Spills Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)Positive-pressure, full-facepiece configuration.[14][15]
  • Operational Plan: All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations. A cartridge change-out schedule must be established based on usage and workplace concentrations.[13]

Procedural Workflow for PPE Management

The following workflow provides a logical, step-by-step process for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_0 1. Planning & Assessment cluster_1 2. PPE Selection cluster_2 3. Donning & Use cluster_3 4. Doffing & Disposal A Assess Task-Specific Hazards (e.g., quantity, splash risk) B Consult Safety Data Sheet (SDS) & Manufacturer's PPE Data A->B C Select Hand Protection (e.g., Butyl, Neoprene) B->C D Select Body Protection (Apron, Coveralls) B->D E Select Eye/Face Protection (Goggles + Face Shield) B->E F Select Respiratory Protection (Fume Hood or Respirator) B->F G Inspect PPE for Damage (cracks, holes) F->G H Don PPE in Correct Order (e.g., Gown -> Mask -> Goggles -> Gloves) G->H I Conduct Experiment in Designated Area (Fume Hood) H->I J Doff PPE Carefully to Avoid Self-Contamination I->J K Segregate Contaminated PPE into Labeled, Sealed Waste Container J->K L Dispose of as Hazardous Waste via Institutional EHS K->L

Caption: PPE management workflow for handling this compound.

Disposal of Contaminated PPE

Contaminated PPE must be handled as hazardous waste to prevent secondary exposure and environmental contamination.

  • Segregation: Immediately after doffing, place all contaminated disposable items (gloves, aprons, coveralls, etc.) into a designated hazardous waste container.[16] This container must be a leak-proof pail or drum with a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Collection: Do not dispose of contaminated PPE in regular trash or biohazard bins.[17] Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department, which will use a licensed hazardous waste management company.[16]

Experimental Protocol for PPE Evaluation

While specific experimental data for this compound is limited, the efficacy of chemical protective clothing, such as gloves, is determined using standardized methodologies. The most common is ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact .

Methodology Overview:

  • Test Cell Setup: A sample of the glove material is clamped between two chambers of a test cell, acting as a barrier.[18]

  • Chemical Challenge: this compound (the "challenge" chemical) is introduced into one chamber, placing it in continuous contact with the outer surface of the material.[18]

  • Collection and Analysis: A "collection" medium (a gas or liquid) circulates in the second chamber on the other side of the material. This medium is continuously monitored by sensitive analytical instruments to detect any trace of the challenge chemical that permeates through the material.[18]

  • Data Measurement: Two key metrics are recorded:

    • Breakthrough Time (BT): The time elapsed from the initial chemical contact until the chemical is first detected on the other side at a standardized rate (e.g., 0.1 µg/cm²/min).[18][19] A longer breakthrough time indicates better protection.

    • Permeation Rate (PR): The rate at which the chemical moves through the material after breakthrough, typically reported in micrograms per square centimeter per minute (µg/cm²/min).[18] A lower permeation rate is desirable.

Understanding these metrics is crucial when interpreting manufacturer-provided glove testing data to ensure the selected PPE provides adequate protection for the duration of your task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.